2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Description
Properties
IUPAC Name |
[2-chloro-6-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-8-6-4-5-7(13)9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNIKRUJDDBTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid
Introduction: A Key Building Block for Modern Drug Discovery
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a highly valuable bifunctional synthetic building block, indispensable in contemporary medicinal chemistry and drug development. Its strategic arrangement of a boronic acid moiety, a chloro substituent, and a protected amine on an aromatic scaffold makes it a versatile reagent, particularly for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on such organoboron compounds to construct complex molecular architectures by forming carbon-carbon bonds with exceptional functional group tolerance.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, grounded in the principles of directed ortho-metalation, and offers insights into the causality behind the experimental design.
Strategic Rationale: The Power of Directed ortho-Metalation (DoM)
The synthesis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is elegantly achieved through a two-step sequence starting from the commercially available 2-chloroaniline. The core strategy hinges on the Directed ortho-Metalation (DoM) reaction, a powerful tool for regioselective functionalization of aromatic rings.
-
Amine Protection as a Directing Group : The initial and most critical step is the protection of the primary amine of 2-chloroaniline with a tert-butoxycarbonyl (Boc) group.[3] The Boc group serves a dual purpose: it deactivates the amine towards unwanted side reactions and, more importantly, it functions as a potent Directed Metalation Group (DMG).[4][5] The carbonyl oxygen of the Boc group can coordinate to an organolithium base, directing the deprotonation to the adjacent, sterically accessible ortho position (the C6 carbon).
-
Lithiation-Borylation : The subsequent lithiation step employs a strong organolithium base, such as n-butyllithium, to selectively abstract a proton from the carbon ortho to the Boc-amino group.[6] This generates a highly reactive aryllithium intermediate. This nucleophilic species is then "trapped" by an electrophilic boron source, typically triisopropyl borate.
-
Hydrolysis to the Target Boronic Acid : The final step involves the acidic hydrolysis of the intermediate boronate ester. This straightforward workup yields the desired 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with high purity.
This DoM-borylation sequence offers a highly regioselective and efficient route that avoids the challenges associated with electrophilic aromatic substitution on deactivated rings and provides direct access to the target molecule.
Experimental Protocol: A Step-by-Step Guide
Safety First: This protocol involves pyrophoric and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: Synthesis of tert-butyl (2-chlorophenyl)carbamate (Boc-Protection)
The amine functionality of 2-chloroaniline is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent interference in the subsequent lithiation step.
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-chloroaniline (1.0 eq).
-
Dissolve the starting material in an appropriate anhydrous solvent such as tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
Add a suitable base, such as triethylamine (Et₃N, 1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the mixture. The reaction is typically performed at room temperature.[5]
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude tert-butyl (2-chlorophenyl)carbamate by flash column chromatography or recrystallization to obtain a pure solid.
Step 2: Synthesis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (Lithiation-Borylation)
This is the critical C-B bond-forming step and requires strict anhydrous and anaerobic conditions.
-
Add the purified tert-butyl (2-chlorophenyl)carbamate (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the carbamate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to ensure the stability of the aryllithium intermediate and prevent side reactions.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The formation of the aryllithium species may be indicated by a color change.
-
In a separate flask, prepare a solution of triisopropyl borate (B(OiPr)₃, 1.2 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the aryllithium solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1M HCl.
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) or recrystallization to afford pure 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid as a solid.
Data Summary and Reagent Table
The following table summarizes the key reagents and their properties for this synthesis protocol.
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Density (g/mL) | Role |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | >98% | 1.213 | Starting Material |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | >97% | 0.950 | Protecting Agent |
| Triethylamine | C₆H₁₅N | 101.19 | >99% | 0.726 | Base |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | 0.889 | Solvent |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.6 M in hexanes | ~0.68 | Lithiating Agent |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | >98% | 0.815 | Borylating Agent |
| Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | ~1.0 | Acid for Hydrolysis |
Synthetic Workflow Visualization
The overall synthetic pathway is illustrated in the diagram below, highlighting the key transformations from the starting material to the final product.
Caption: Synthetic route for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Validation and Trustworthiness
The integrity of this protocol is established through in-process controls and final product characterization. The progress of each reaction should be monitored by TLC to ensure complete conversion before proceeding to the next step or workup. The identity and purity of the final product, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, must be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final solid product.
Successful characterization validates the entire synthetic sequence, confirming that the strategic application of the directed ortho-metalation has yielded the correct isomer.
References
- Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.
- Google Patents. (n.d.). Synthesis method of 2-amino-6-chloropurine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Aggarwal, V. K. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates.
- National Institutes of Health. (n.d.). Synthesis of biologically active boron-containing compounds.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc.
- University of Bristol. (2017). Standard Lithiation–Borylation A user's guide.
- National Institutes of Health. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. PubMed.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
Sources
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- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
An In-depth Technical Guide: Physicochemical Properties and Applications of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid
Introduction
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a highly functionalized synthetic building block that has garnered significant interest within the fields of organic chemistry and medicinal chemistry. As a member of the arylboronic acid class, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation. The strategic placement of the chloro, tert-butylcarbonylamino, and boronic acid groups on the phenyl ring offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its physicochemical characteristics, reactivity, analytical protocols, and safe handling procedures, designed to empower researchers in leveraging this versatile reagent for advanced molecular synthesis.
Core Physicochemical & Structural Properties
The utility of a synthetic reagent is fundamentally dictated by its physical and chemical properties. Understanding these characteristics is paramount for designing robust reaction conditions, ensuring reproducibility, and managing laboratory safety.
| Property | Value | Source(s) |
| CAS Number | 1451390-83-2 | |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [1] |
| Molecular Weight | 255.51 g/mol | [1] |
| Synonym(s) | 2-chloro-6-[(2,2-dimethylpropanoyl)amino]phenylboronic acid | |
| Physical Form | Solid, typically an off-white or beige powder | [2] |
| Purity | Commercially available with ≥95% or ≥97% purity | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Solubility Profile: Specific solubility data for this compound is not extensively published. However, based on the properties of analogous phenylboronic acids, it is expected to have limited solubility in water and non-polar organic solvents. It demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF).[2] This profile is critical when selecting a solvent system for reactions to ensure all reagents are in a homogeneous phase.
Melting Point: The precise melting point is not consistently reported in the literature and can vary based on the purity and crystalline form of the sample. For context, structurally related compounds like 2-chlorophenylboronic acid and 4-tert-butylphenylboronic acid have melting points of 92-102°C and 191-196°C, respectively. This wide range underscores the significant impact of substitution patterns on the crystal lattice energy of arylboronic acids.
pKa: The acidity of the boronic acid group is a key parameter influencing its reactivity, particularly in the transmetalation step of cross-coupling reactions. While the pKa of this specific molecule has not been documented, studies on substituted phenylboronic acids show that electron-withdrawing groups (like chlorine) decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.[3]
Chemical Reactivity and Stability
The chemical behavior of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is dominated by the boronic acid moiety. Its stability is a crucial consideration for storage and handling.
Dehydration and Boroxine Formation: A characteristic feature of boronic acids is their tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This equilibrium is influenced by temperature, moisture, and the solvent environment. The presence of boroxine can affect the stoichiometry and kinetics of subsequent reactions. It is often recommended to use the reagent as supplied or to dry it under vacuum if precise stoichiometry is required.
Caption: Reversible equilibrium between the boronic acid and its boroxine.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)–C(sp²) bond between an organoboron compound and an organic halide or triflate.[5][6]
Mechanistic Rationale: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol serves as a representative starting point. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Inert Atmosphere Preparation: To a flame-dried reaction vessel, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.1 equivalents), the aryl halide/triflate partner (1.0 equivalent), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system (e.g., a mixture of dioxane and water or toluene and ethanol) via syringe.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the starting material and any resulting products.
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this compound.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm).
-
Amide Proton (N-H): A broad singlet, whose chemical shift is concentration and solvent-dependent.
-
tert-Butyl Protons: A sharp singlet integrating to 9 protons around 1.3-1.5 ppm.[7]
-
Boronic Acid Protons (B(OH)₂): A broad singlet that is exchangeable with D₂O. Its chemical shift is highly variable.
-
-
¹³C NMR: Expect 11 distinct carbon signals, including the characteristic signal for the tert-butyl quaternary carbon and the carbonyl carbon.
-
¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. Tricoordinate boronic acids typically show a broad signal in the range of +28 to +34 ppm.[8]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help resolve the B(OH)₂ and N-H protons.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and integrate the proton signals to confirm the structural integrity and purity of the compound.
Protocol 4.2: Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into a mass spectrometer, typically using electrospray ionization (ESI).
-
Expected Result: In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 256.51. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible for the molecular ion peak.
Safety, Handling, and Storage
Proper handling procedures are critical when working with any chemical reagent. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous boronic acids provide a strong basis for safe handling practices.[9][10][11][12]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]
Storage and Disposal:
-
Storage: Keep the container tightly closed and store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Introduction: A Sterically Hindered Building Block for Modern Synthesis
An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
In the landscape of contemporary drug discovery and materials science, the strategic synthesis of complex biaryl and heteroaryl structures is of paramount importance. Phenylboronic acids are foundational reagents in this endeavor, primarily through their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among these, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (CAS No. 1451390-83-2) emerges as a highly specialized and valuable building block.[2] Its utility stems from the unique steric and electronic environment created by the ortho-substitution pattern. The bulky tert-butylcarbonylamino (pivalamido) group and the chloro substituent impose significant steric hindrance around the boronic acid moiety. This feature can be exploited by medicinal chemists to control molecular conformation, restrict bond rotation in the final product, and probe deep or constrained binding pockets in biological targets. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.
PART 1: Physicochemical Properties and Characterization
The precise control of a chemical reaction begins with a thorough understanding of the reagent's properties. The stability and purity of boronic acids are critical for achieving reproducible and high-yielding outcomes, particularly in palladium-catalyzed reactions.
Key Properties Summary
A summary of the essential physicochemical properties for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is presented below.
| Property | Value | Source(s) |
| CAS Number | 1451390-83-2 | [2] |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [3] |
| Molecular Weight | 255.51 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥95-97% | [3] |
| Storage Conditions | 2-8°C, sealed in a dry environment under inert atmosphere | [3] |
Expert Insights: The Challenge of Boroximes
A common and often overlooked issue with arylboronic acids is their propensity to dehydrate and form cyclic anhydride trimers known as boroximes.[4] The presence of boroximes can significantly impede the efficiency of cross-coupling reactions as they are less reactive in the crucial transmetalation step of the Suzuki-Miyaura cycle.[4]
Causality: The equilibrium between the boronic acid and its boroxine is driven by the presence of water. Rigorously dry conditions favor boroxine formation, while the presence of water during workup or storage can hydrolyze the boroxine back to the desired monomeric acid. For this reason, even high-purity commercial batches may contain varying amounts of the anhydride. It is best practice to either use the material as received from a reputable supplier known for quality control or to perform a recrystallization and thorough drying before use to ensure consistency in reactivity.[4]
PART 2: Synthesis and Purification
While 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is commercially available, understanding its synthesis provides insight into potential impurities and informs the design of related analogs. A logical and robust synthetic approach proceeds via ortho-lithiation or Grignard formation followed by borylation.
Proposed Synthetic Workflow
The following workflow outlines a standard, reliable method for the laboratory-scale synthesis starting from 2,6-dichloroaniline.
Caption: Proposed synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established organometallic and borylation chemistry.[5][6]
Step 1: Synthesis of N-(2,6-dichlorophenyl)pivalamide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2,6-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pivalamide, which can be purified by recrystallization from ethanol/water.
Step 2 & 3: Borylation and Hydrolysis
-
Under a strict inert atmosphere (N₂ or Ar), dissolve the N-(2,6-dichlorophenyl)pivalamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70°C. The lithiation is directed to the position ortho to the pivalamide.
-
Stir the resulting solution at -78°C for 2 hours.
-
Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0°C and quench by the slow addition of 2M aqueous HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product.[4]
PART 3: Application in Suzuki-Miyaura Cross-Coupling
The primary application of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form sterically congested biaryl structures. This reaction is a cornerstone of modern medicinal chemistry for constructing carbon-carbon bonds.[7][8]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Trustworthiness through Self-Validation: A successful Suzuki coupling protocol is a self-validating system. Each component has a critical function:
-
Palladium Catalyst: The engine of the cycle (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).
-
Ligand: Stabilizes the palladium center and modulates its reactivity.
-
Base: Essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent: Must solubilize reactants and facilitate the reaction, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water.
Protocol: Synthesis of a Sterically Hindered Biaryl Compound
This protocol details a typical Suzuki-Miyaura coupling using the title compound.
-
To a reaction vessel, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 eq), the desired aryl bromide or iodide (1.0 eq), and a suitable base such as K₂CO₃ (3.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture, such as dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via flash column chromatography on silica gel to isolate the desired biaryl compound.
PART 4: Safety, Handling, and Storage
-
Handling: As with all chemical reagents, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: To maintain its integrity and reactivity, the compound must be stored in a tightly sealed container at the recommended temperature of 2-8°C.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from moisture and air.
-
Toxicity: While specific toxicity data is not widely published, boronic acids as a class are generally considered to be of low toxicity.[8] However, they should always be handled with care.
Conclusion
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is more than just another building block; it is a strategic tool for overcoming specific synthetic challenges, particularly in the construction of sterically demanding biaryl systems. Its ortho-substituents provide a handle for chemists to enforce conformational rigidity, a critical design element in modern drug discovery. A firm grasp of its properties, the rationale for its synthesis, and the precise execution of its coupling reactions allows researchers to unlock its full potential in creating novel and impactful molecules.
References
-
Organic Syntheses. Procedure for Recrystallization of Arylboronic Acids. [Link]
-
Moran-Ramallal, R., et al. (2024). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
PubChem. 2-Chlorophenylboronic acid. [Link]
-
Piras, M., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
Uddin, N., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]
-
Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]
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Wang, W., et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Google Patents. A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
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Laclef, S., et al. (2015). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
Sources
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- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
Commercial availability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid: Commercial Availability, Application, and Handling
Introduction
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a specialized organoboron compound that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique structural features—a sterically demanding ortho-substituted phenylboronic acid—make it an invaluable building block in modern organic synthesis. Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, serving as cornerstone reagents in carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] The incorporation of boron-containing motifs into drug candidates has grown substantially since the FDA approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, highlighting the therapeutic potential of this class of compounds.[1][3][4][5]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the commercial availability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, its physicochemical properties, critical applications in synthetic chemistry—particularly the Suzuki-Miyaura cross-coupling reaction—and essential guidelines for its safe handling, storage, and use.
Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key identifiers and properties of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1451390-83-2 |
| Molecular Formula | C₁₁H₁₅BClNO₃[6] |
| Molecular Weight | 255.51 g/mol [6] |
| IUPAC Name | (2-chloro-6-{[(2-methyl-2-propanyl)oxy]carbonylamino}phenyl)boronic acid |
| InChI Key | SPNIKRUJDDBTIY-UHFFFAOYSA-N |
| MDL Number | MFCD01114877 |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥95% or ≥97% | [6][7] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. | General chemical knowledge |
| Stability | Stable under recommended storage conditions. Boronic acids can dehydrate to form boroxines. | [8] |
Commercial Availability and Procurement
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is available from several specialized chemical suppliers. Its availability facilitates its use in both small-scale research and larger-scale development projects. When procuring this reagent, it is crucial to consider purity, quantity, and supplier reliability.
Table 3: Commercial Supplier Information
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 97% | Custom quantities (Inquire) |
| AOBChem | Not specified | 250mg |
| ChemShuttle | 95% | Custom quantities (Inquire) |
| Aladdin | ≥95% | 250mg, 500mg, 1g, 5g, 10g |
Note: Availability and listed quantities may vary based on geographical location and current stock levels. Researchers should verify with suppliers directly.[6][7][9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, essential for constructing biaryl and hetero-biaryl scaffolds found in numerous pharmaceuticals, agrochemicals, and functional materials.[10][11][12]
The significance of this specific reagent lies in its ortho-substituents (chloro and tert-butylcarbonylamino groups), which enable the synthesis of sterically hindered biaryl systems. Such structures are often challenging to create using other methods but are of high interest in drug discovery as they can confer unique pharmacological properties and improved metabolic stability.
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is crucial for activating the boronic acid to facilitate this step.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are considered "privileged structures" in medicinal chemistry.[4] Their unique ability to form reversible covalent bonds with nucleophilic residues (like serine in proteases) makes them effective enzyme inhibitors.[1] The boron atom's empty p-orbital allows it to act as a Lewis acid, facilitating interactions with biological targets.[3][4]
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid serves as a versatile intermediate. The tert-butylcarbonyl (Boc) protecting group on the amine can be readily removed under acidic conditions, revealing a primary amine that can be further functionalized. The chloro substituent also provides a handle for additional cross-coupling reactions or other transformations, allowing for the rapid generation of diverse compound libraries for screening and lead optimization.
Safety, Handling, and Storage Protocol
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. Information synthesized from multiple Safety Data Sheets (SDS) provides the basis for the following recommendations.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[13][14] Ensure an eyewash station and safety shower are readily accessible.
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[13]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing. Avoid exposed skin.[15]
Handling and Storage Workflow
Caption: Recommended workflow for safe handling and storage.
Key Safety Considerations
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[13][15] If inhaled, move the person to fresh air.[15][16]
-
Skin Contact: Causes skin irritation.[16] Avoid contact with skin.[15] In case of contact, wash with plenty of soap and water.[15][16]
-
Eye Contact: Causes serious eye irritation.[16] Avoid contact with eyes.[15] In case of contact, rinse cautiously with water for several minutes.[13][15]
-
Ingestion: Harmful if swallowed.[15] If swallowed, call a poison center or doctor.[15]
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[6][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Objective: To synthesize a biaryl compound by coupling 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole).
Materials:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 equiv), 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Causality: The flask is flame-dried to remove moisture, which can negatively impact the catalytic cycle. K₂CO₃ is the base required to activate the boronic acid for transmetalation.[8] PPh₃ acts as a ligand to stabilize the palladium catalyst.
-
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent removes dissolved oxygen. A mixed aqueous-organic solvent system is common for Suzuki couplings, enhancing the solubility of both the organic reagents and the inorganic base.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination, leading to a reasonable reaction time.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Causality: The aqueous wash removes the inorganic base (K₂CO₃) and other water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Causality: Column chromatography separates the target compound from residual catalyst, ligands, and any organic side products.
-
Conclusion
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a readily available and highly valuable reagent for advanced organic synthesis. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling, where it enables the construction of sterically encumbered biaryl frameworks that are central to modern drug discovery programs. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, allows researchers to effectively leverage this powerful building block in the development of novel chemical entities. As the demand for structurally complex and diverse small molecules continues to grow, the importance of specialized reagents like this boronic acid will undoubtedly increase.
References
- Safety Data Sheet for p-Chlorobenzeneboronic Acid. Generic SDS Information. A representative SDS for a related boronic acid, highlighting common handling and safety procedures.
-
Organic Syntheses Procedure for Arylboronic Acid Additions. Organic Syntheses. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid - CAS:1451390-83-2. Ark Pharm. [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. ChemOrgChem via YouTube. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
-
2-Chlorophenylboronic acid | C6H6BClO2 | CID 2734322. PubChem (NIH). [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]
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(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health (NIH). [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. National Institutes of Health (NIH). [Link]
-
4-tert-Butylphenylboronic acid | C10H15BO2 | CID 2734320. PubChem (NIH). [Link]
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A Technical Guide to the Safe Handling and Storage of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Introduction
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis.[1][2] Primarily utilized as a key building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, it enables the formation of carbon-carbon bonds critical for the synthesis of complex molecules in pharmaceutical and materials science research.[2][3][4]
While boronic acids are lauded for their versatility and are generally considered to have a more favorable toxicity profile than many organometallic reagents, their safe and effective use is predicated on a thorough understanding of their specific chemical properties, stability, and potential hazards.[1] Improper handling or storage can not only compromise experimental outcomes through degradation but also pose significant health risks to laboratory personnel.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. The protocols and insights herein are synthesized from established safety data for structurally related compounds and best practices for the boronic acid chemical class, ensuring a self-validating system of laboratory safety and scientific integrity.
Section 1: Chemical Identity and Physical Properties
A precise understanding of a compound's properties is the foundation of its safe handling. The key identifiers and physical characteristics of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid are summarized below.
| Property | Value | Source |
| Chemical Name | 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid | Sigma-Aldrich |
| Synonym(s) | 2-chloro-6-[(2,2-dimethylpropanoyl)amino]phenylboronic acid | Sigma-Aldrich |
| CAS Number | 1451390-83-2 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₅BClNO₃ | Sigma-Aldrich |
| Molecular Weight | 255.51 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Recommended Storage | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |
Section 2: Hazard Identification and Risk Assessment
While no comprehensive toxicological data exists for this specific molecule, a robust hazard assessment can be extrapolated from safety data sheets (SDS) of structurally analogous arylboronic acids. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[5][6][7][8]
Primary Health Hazards:
-
Serious Eye Irritation (Category 2/2A): Direct contact with the solid or dust can cause significant irritation, redness, and pain.[5][7]
-
Skin Irritation (Category 2): Prolonged or repeated contact may cause skin irritation, inflammation, and dermatitis.[5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract.[7][8]
-
Harmful if Swallowed (Category 4): Ingestion may cause irritation of the digestive tract.[7][9]
The causality of this irritancy stems from the Lewis acidic nature of the boron center and the overall reactivity of the molecule, which can interact with biological macromolecules. Therefore, a systematic approach to risk management is mandatory.
Caption: A workflow for managing risks associated with chemical handling.
Section 3: Stability and Reactivity Profile
Arylboronic acids, while appearing as stable solids, are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for both storage and experimental design.
-
Protodeboronation: This is a primary decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[10] The rate of this reaction is highly dependent on pH and can be accelerated in both acidic and basic aqueous media.[11]
-
Oxidation: The C-B bond can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents.[10]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[1][10] While this process is often reversible upon exposure to water, it complicates accurate weighing and stoichiometry in reactions. The bulky tert-butylcarbonylamino and chloro substituents on this particular molecule may sterically hinder boroxine formation, but the risk cannot be entirely discounted.
-
Hygroscopicity: Like many boronic acids, this compound is likely hygroscopic, meaning it can absorb moisture from the air.[8][12] This can lead to caking and facilitate degradation pathways.[13]
Incompatible Materials: To prevent hazardous reactions and maintain chemical integrity, avoid contact with:
Section 4: Protocols for Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls, administrative protocols, and personal protective equipment is essential for minimizing exposure.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[5][6]
Personal Protective Equipment (PPE): The selection of PPE is the last line of defense. The following table outlines the minimum requirements.
| Area | Protection | Rationale & Specifications |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and clothing from minor spills and dust. |
| Hands | Nitrile Gloves | Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.[5] |
| Eyes | Safety Goggles | Use tight-sealing safety goggles to protect against dust and splashes.[6] A face shield is recommended when handling larger quantities. |
| Respiratory | None (in fume hood) | A fume hood provides adequate respiratory protection. For large spills outside of a hood, a NIOSH-approved respirator with a particulate filter may be required.[6][9] |
Experimental Protocol: Weighing and Dispensing
This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.
-
Preparation:
-
Verify the fume hood is functioning correctly (check airflow monitor).
-
Clear the workspace of unnecessary items.
-
Assemble all necessary equipment (spatulas, weigh paper/boat, receiving flask).
-
Don all required PPE as specified above.
-
-
Reagent Equilibration:
-
Remove the reagent container from its 2-8°C storage.
-
Allow the sealed container to warm to ambient laboratory temperature for at least 20-30 minutes before opening. Causality: This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise its stability and promote caking.[12]
-
-
Dispensing:
-
Place the sealed container, a tared weigh boat, and a clean spatula inside the fume hood.
-
Open the container. Using the spatula, carefully transfer the desired amount of the solid to the weigh boat.
-
Avoid any pouring action that could generate airborne dust.[12]
-
Promptly and tightly reseal the main reagent container.
-
-
Transfer & Cleanup:
-
Carefully transfer the weighed solid into the reaction vessel.
-
Dispose of the weigh boat and any contaminated materials in the designated solid chemical waste container.
-
Wipe down the spatula and the work surface inside the fume hood with a damp cloth or towel to collect any residual dust.
-
Wash hands thoroughly after the procedure is complete.
-
Caption: Step-by-step workflow for the safe handling of the solid reagent.
Section 5: Storage and Disposal
Storage Protocol: Proper storage is paramount for maintaining the compound's shelf-life and ensuring safety.
-
Temperature: Store in a refrigerator at 2-8°C as recommended.
-
Atmosphere: The container must be tightly sealed to protect it from moisture and air.[9][12] Storing inside a desiccator within the refrigerator provides an additional layer of protection against moisture.
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[12] Do not store with food or drink.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Waste Disposal:
-
Classification: This material must be treated as hazardous chemical waste.
-
Procedure: Dispose of unused material and contaminated items (e.g., gloves, weigh boats) in a clearly labeled, sealed container.
-
Compliance: All disposal must adhere to local, state, and federal environmental regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Never dispose of this chemical down the drain.[6]
Section 6: Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is required.
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response Protocol:
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the spill is in a well-ventilated area or within a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Contain & Clean: Gently sweep up the spilled solid material, taking care to avoid creating dust.[5] Place the material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a damp cloth, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Conclusion
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a valuable synthetic tool. Its effective and safe use hinges on a disciplined approach founded on a clear understanding of its potential hazards. By adhering to the principles of risk assessment, employing proper engineering controls and PPE, and following the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can confidently and safely leverage this compound to advance their scientific objectives.
References
-
How to Store Boric Acid. Lab Alley. [Link]
- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications - Organic Letters. [Link]
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
-
Borate handling and storage. U.S. Borax. [Link]
-
Material Safety Data Sheet - 4-Chlorophenylboronic acid. Pi Chemicals. [Link]
-
Safety Data Sheet - (3-{[(tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid. AA Blocks. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Pinto, M., Silva, F., & Silva, A. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2565. [Link]
-
Storgaard, M., & Ellman, J. A. (2010). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Aldimines. Organic Syntheses, 87, 1-10. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 121. [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
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- 12. laballey.com [laballey.com]
- 13. borax.com [borax.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Solubility of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in organic solvents
An In-depth Technical Guide to the Determination of Solubility for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid in Organic Solvents
Executive Summary
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a substituted arylboronic acid of significant interest in synthetic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. The solubility of this reagent is a critical physical parameter that dictates its utility in various reaction media, influencing reaction kinetics, purification strategies, and overall process efficiency. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. We will first explore the key structural features of the molecule and their theoretical influence on solubility. Subsequently, this document presents a robust, self-validating experimental protocol for equilibrium solubility determination using the gold-standard saturation shake-flask method, coupled with a precise HPLC-UV quantification procedure. The methodologies described herein are designed to provide researchers with the reliable data necessary for informed solvent selection and process optimization.
Introduction: The Significance of Solubility for a Key Building Block
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis. The title compound, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, possesses a unique substitution pattern that makes it a valuable precursor for complex molecular architectures. Its successful application, however, is fundamentally dependent on its behavior in solution. Solubility data is crucial for:
-
Reaction Optimization: Ensuring the boronic acid is sufficiently dissolved in the reaction solvent is essential for achieving optimal reaction rates and yields.[1]
-
Purification: Knowledge of solubility in various solvents allows for the rational design of crystallization and purification protocols.[1]
-
Formulation: For compounds with potential biological activity, solubility is a cornerstone of formulation development.
This guide addresses the practical need for a reliable method to quantify the solubility of this specific, and structurally complex, boronic acid.
Theoretical Considerations: Predicting Solubility Behavior
The solubility of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is governed by the interplay of its distinct functional groups and their interaction with the solvent. An understanding of these factors allows for a rational approach to solvent selection.
The Phenylboronic Acid Moiety
The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. However, a defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimers known as boroxines.[1][2] This equilibrium is solvent-dependent and significantly complicates solubility, as the boroxine anhydride possesses markedly different polarity and solubility compared to the monomeric acid.[1] This transformation is a critical, often overlooked, factor in solubility studies.
Influence of Ring Substituents
The substituents on the phenyl ring dictate the overall physicochemical properties of the molecule:
-
2-(tert-Butylcarbonylamino) Group: This bulky Boc-protecting group introduces significant steric hindrance around the boronic acid. The tert-butyl component adds substantial non-polar, lipophilic character, while the amide linkage (-NH-C=O) provides a polar, hydrogen-bonding site.
-
6-Chloro Group: The chloro-substituent is electron-withdrawing and contributes to the molecule's overall polarity. Its ortho position, along with the Boc-amino group, creates a sterically crowded environment around the boronic acid functional group, which can influence crystal packing and solvation.[2]
The combination of a large lipophilic group with polar functionalities (amide, boronic acid, chloro) suggests that the molecule will exhibit varied solubility across the solvent spectrum. High solubility can be anticipated in solvents that can effectively solvate both the non-polar and polar regions of the molecule.
Figure 1. Logical relationship between molecular structure and predicted solubility.
Experimental Protocol: Equilibrium Solubility Determination
To obtain reliable and reproducible data, the Saturation Shake-Flask Method is the recommended gold standard.[3] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specified temperature.
Principle
An excess amount of the solid compound is suspended in the solvent of interest. The suspension is agitated at a constant temperature for a sufficient duration to allow the concentration of the dissolved solid in the liquid phase to reach equilibrium with the undissolved solid phase. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the compound in the saturated solution (the supernatant) is determined analytically.[3]
Materials and Equipment
-
Test Compound: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (purity ≥97%)
-
Solvents: HPLC-grade or equivalent (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dichloromethane (DCM), Toluene, Heptane)
-
Equipment:
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control or temperature-controlled incubation room
-
Centrifuge capable of holding the vials
-
Calibrated pipettes and tips
-
Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)
-
HPLC system with a UV detector
-
Volumetric flasks and appropriate glassware for dilutions
-
Step-by-Step Methodology
-
Preparation:
-
Label vials for each solvent to be tested in duplicate or triplicate.
-
Add an excess amount of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid to each vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Accurately add a known volume (e.g., 2.0 mL) of the respective solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Causality: The goal is to ensure continuous mixing to facilitate dissolution without creating excessive mechanical stress on the solid particles.
-
Equilibrate for a minimum of 24 hours. To ensure equilibrium is reached (a self-validating step), it is best practice to take samples at multiple time points (e.g., 24h, 48h, and 72h). Solubility should be constant at the later time points.[3][4]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the solid to settle for a short period (~30 minutes) at the equilibration temperature.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[3]
-
Causality: This step is critical. Inadequate separation will lead to the transfer of solid particulates into the analytical sample, causing an overestimation of solubility.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant from the top of the vial, being cautious not to disturb the solid pellet.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-labeled vial.
-
Causality: Filtration provides a final, robust barrier against transferring undissolved microparticulates.
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve. The dilution factor must be recorded precisely.
-
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound due to its high sensitivity and selectivity.[5][6]
Step-by-Step Methodology
-
Method Development (Suggested Starting Conditions):
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape). A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λ_max of the compound by running a UV scan (typically between 220-280 nm for this type of molecule).
-
Injection Volume: 10 µL.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).
-
Perform a series of dilutions from the stock solution to create at least five calibration standards that bracket the expected concentration of the diluted samples.[7]
-
-
Analysis:
-
Inject the calibration standards onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999 for accuracy.
-
Inject the diluted, filtered samples from the solubility experiment.
-
Ensure the peak areas of the samples fall within the linear range of the calibration curve.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.
-
Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
Figure 2. Experimental workflow for solubility determination.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, structured table for easy comparison and analysis.
Table 1: Solubility of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid at 25°C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | Polar Protic | 5.1 | [Experimental Value] | [Calculated Value] |
| e.g., Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] | [Calculated Value] |
| e.g., Tetrahydrofuran | Polar Aprotic | 4.0 | [Experimental Value] | [Calculated Value] |
| e.g., Dichloromethane | Halogenated | 3.1 | [Experimental Value] | [Calculated Value] |
| e.g., Toluene | Non-Polar | 2.4 | [Experimental Value] | [Calculated Value] |
| e.g., Heptane | Non-Polar | 0.1 | [Experimental Value] | [Calculated Value] |
Interpretation: The results should be analyzed in the context of the theoretical principles discussed in Section 2. Correlate the observed solubility with solvent polarity and the solvent's ability to engage in specific interactions (e.g., hydrogen bonding with alcohols, dipole-dipole interactions with ketones and esters, or van der Waals forces with hydrocarbons). Discrepancies may point to specific phenomena like the boroxine equilibrium favoring one form over another in certain solvents.
Conclusion
Determining the solubility of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is not a trivial exercise but a necessary step for its effective utilization in research and development. The structural complexity of the molecule—balancing bulky lipophilic and polar, hydrogen-bonding groups—necessitates empirical measurement rather than reliance on simple prediction. The robust, self-validating shake-flask protocol combined with precise HPLC-UV analysis detailed in this guide provides a reliable pathway to generate high-quality, actionable solubility data. This information will empower scientists to make informed decisions regarding solvent selection, leading to more efficient, reproducible, and scalable synthetic processes.
References
-
Dymek, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. Rasayan J. Chem. Available at: [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Stella, V. J., & He, H. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. InTech. Available at: [Link]
-
Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Szolláth, R., et al. (2023). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceutics. Available at: [Link]
-
Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Zhang, M., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma Website. Available at: [Link]
-
Pandey, P. K. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]
-
Saleh, S. F. (2017). Response to "How to measure solubility for drugs in oils/emulsions?". ResearchGate. Available at: [Link]
-
Liu, D. (2011). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. Available at: [Link]
-
Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 5. improvedpharma.com [improvedpharma.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmaguru.co [pharmaguru.co]
A Technical Guide to the Stability and Storage of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Introduction
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, a key building block in contemporary drug discovery and development, demands a thorough understanding of its stability profile to ensure its effective and reliable use in complex synthetic pathways. This technical guide provides an in-depth analysis of the factors influencing the stability of this reagent, recommended storage and handling conditions, and robust methodologies for its stability assessment. The insights presented herein are grounded in the fundamental principles of organic chemistry and extensive experience in the handling of reactive chemical entities.
I. Chemical Profile and Inherent Stability Considerations
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid possesses a unique constellation of functional groups that dictate its reactivity and stability. The boronic acid moiety is susceptible to several degradation pathways, while the Boc-protecting group and the chloro-substituent on the aromatic ring also play significant roles in the molecule's overall stability.
Key Structural Features Influencing Stability:
-
Boronic Acid Group (-B(OH)₂): This functional group is the primary site of potential degradation. It is known to be sensitive to moisture, heat, and oxidative conditions.
-
tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions. This lability is a critical consideration in both storage and reaction workups.
-
Ortho- and Meta-Substituents (Chloro and Boc-amino): The electronic and steric effects of the substituents on the phenyl ring can influence the reactivity of the boronic acid group. The electron-withdrawing nature of the chlorine atom and the steric bulk of the ortho-Boc-amino group can impact the propensity for certain degradation reactions.
II. Major Degradation Pathways
Understanding the potential degradation pathways is paramount for developing effective storage and handling strategies. For 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, the primary concerns are protodeboronation, oxidation, and acid-catalyzed deprotection of the Boc group.
A. Protodeboronation
Protodeboronation is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by moisture and can be accelerated by elevated temperatures and the presence of certain metal ions. For the title compound, this would result in the formation of 2-chloro-N-(tert-butyl)aniline.
B. Oxidation
The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol, 2-(tert-butylcarbonylamino)-6-chlorophenol. This process can be initiated by atmospheric oxygen and is often accelerated by light and the presence of radical initiators.
C. Acid-Catalyzed Deprotection
The Boc protecting group is sensitive to acidic conditions, which can lead to its removal and the formation of 2-amino-6-chlorophenylboronic acid. Sources of acidity can include acidic impurities in solvents or exposure to acidic vapors in the storage environment.
A visual representation of these primary degradation pathways is provided below:
Figure 1. Primary degradation pathways for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
III. Recommended Storage and Handling Conditions
Based on the inherent chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maximize the shelf-life and ensure the integrity of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[1][2] | Reduces the rate of thermally induced degradation pathways such as protodeboronation. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-driven protodeboronation. |
| Moisture | Sealed in a dry environment[1] | Prevents hydrolysis of the boronic acid and subsequent protodeboronation. |
| Light | Store in an amber vial or in the dark | Protects the compound from photo-oxidation. |
| pH | Avoid acidic conditions | Prevents the premature cleavage of the Boc protecting group. |
Handling Procedures:
-
Always handle the compound in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
When not in use, ensure the container is tightly sealed and stored under the recommended conditions.
-
For weighing and dispensing, it is advisable to work quickly to minimize exposure to the atmosphere. If possible, perform these operations in a glove box under an inert atmosphere.
IV. Experimental Protocol: Forced Degradation Study
A forced degradation study is an essential tool for identifying potential degradation products and developing a stability-indicating analytical method. The following protocol outlines a comprehensive approach to assess the stability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid under various stress conditions.
A. Objective
To identify the potential degradation products of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid under hydrolytic, oxidative, thermal, and photolytic stress conditions.
B. Materials and Methods
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable acidic modifier)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
C. Experimental Workflow
Figure 2. Workflow for a forced degradation study.
D. Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C and take samples at appropriate time intervals. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature and take samples at appropriate time intervals.
-
Thermal Degradation: Place the solid compound in an oven at 80°C. Take samples at appropriate time intervals, dissolve in the mobile phase, and analyze by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.
-
HPLC Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
V. Stability-Indicating Analytical Methodology
A robust analytical method is crucial for accurately assessing the stability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.
A. Exemplary HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and any less polar degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Development Rationale:
The use of a C18 column provides good retention for the relatively non-polar parent compound. A gradient elution is necessary to separate the parent from potentially more polar degradation products (e.g., the deprotected amine) and less polar impurities. The acidic mobile phase (0.1% formic acid) helps to achieve good peak shape for the boronic acid and is a common condition for the analysis of such compounds.
B. Data Analysis and Interpretation
The stability of the compound is assessed by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time. The percentage of degradation can be calculated using the following formula:
% Degradation = (Total Area of Degradation Peaks / (Area of Parent Peak + Total Area of Degradation Peaks)) * 100
VI. Conclusion
The stability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a critical parameter that requires careful management to ensure its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, and by implementing the recommended storage and handling procedures, the integrity of this valuable reagent can be maintained. The provided forced degradation study protocol and analytical methodology offer a robust framework for a comprehensive stability assessment, enabling researchers to confidently utilize this compound in their synthetic endeavors.
References
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, a bespoke chemical entity with the CAS Number 1451390-83-2, represents a class of substituted arylboronic acids pivotal in contemporary organic synthesis and medicinal chemistry. These molecules serve as crucial building blocks in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The precise structural elucidation of such reagents is paramount to ensuring reaction specificity, yield, and the ultimate purity of the target therapeutic agents. This guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound, even in the absence of publicly available spectral data. By leveraging established principles and data from analogous structures, we present a robust methodology for researchers to confidently verify the structure and purity of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid and related molecules.
Molecular Structure and Analytical Workflow
The structural complexity of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid necessitates a multi-faceted analytical approach for unambiguous characterization. The molecule's key features include a substituted aromatic ring, an amide linkage, a sterically demanding tert-butyl group, and the chemically dynamic boronic acid moiety.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR (¹H NMR) spectroscopy is the initial and often most informative step in the structural elucidation of organic molecules. It provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of labile protons, such as those of the boronic acid and amide groups.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), pulse sequence, and spectral width.
Data Interpretation: Expected ¹H NMR Spectral Features
While the actual spectrum is not publicly available, we can predict the expected chemical shifts and coupling patterns based on the structure and data from analogous compounds.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| tert-Butyl (CH₃) | 1.2 - 1.5 | Singlet (s) | 9H | A sharp, intense singlet characteristic of the nine equivalent protons of the tert-butyl group. |
| Amide (NH) | 8.0 - 9.5 | Broad Singlet (br s) | 1H | The chemical shift can be highly variable and concentration-dependent. May exchange with D₂O. |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) or distinct doublets/triplets | 3H | The substitution pattern will lead to a complex splitting pattern. The relative positions will be influenced by the electronic effects of the substituents. |
| Boronic Acid (B(OH)₂) | 4.0 - 6.0 | Broad Singlet (br s) | 2H | Often a broad, exchangeable peak. Its presence and position can be confirmed by D₂O exchange. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The same spectrometer as for ¹H NMR can be used.
-
Data Acquisition: A proton-decoupled sequence is standard, resulting in singlets for each carbon. A greater number of scans is usually necessary compared to ¹H NMR.
Data Interpretation: Expected ¹³C NMR Spectral Features
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| tert-Butyl (CH₃) | 25 - 30 | A single, intense peak for the three equivalent methyl carbons. |
| tert-Butyl (quaternary C) | 38 - 42 | The quaternary carbon of the tert-butyl group. |
| Aromatic (C-H) | 120 - 140 | Multiple peaks corresponding to the protonated aromatic carbons. |
| Aromatic (C-substituent) | 130 - 155 | Peaks for the carbons bearing the chloro, amino, and boronic acid groups. The carbon attached to the boron atom may be broad or have a lower intensity. |
| Amide (C=O) | 165 - 175 | The carbonyl carbon of the amide group. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the intact molecular ion.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurement, which can be used to confirm the elemental composition.
Data Interpretation: Expected Mass Spectrum
The molecular weight of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is 255.51 g/mol .
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 256.09 | The protonated molecular ion, which is often the base peak in ESI positive mode. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for this peak. |
| [M+Na]⁺ | 278.07 | An adduct with sodium ions, which are often present as impurities. |
| [M-H]⁻ | 254.08 | The deprotonated molecular ion, which may be observed in ESI negative mode. |
Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can occur. Key fragment ions might arise from the loss of the tert-butyl group, the boronic acid moiety, or cleavage of the amide bond. Analysis of these fragments can provide further confirmation of the compound's structure.
Caption: The chemical structure of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Conclusion
The comprehensive spectroscopic characterization of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, as outlined in this guide, is essential for its effective use in research and drug development. While direct experimental data is not currently in the public domain, the principles and expected spectral features detailed herein provide a robust framework for its analysis. By employing a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic building block.
References
-
PubChem. 4-Chlorophenylboronic acid. [Link]
- Royal Society of Chemistry. Supporting Information for a relevant publication.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Technical Guide to the Medicinal Chemistry Applications of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Introduction: Navigating Steric Hindrance in Drug Discovery
In the landscape of modern medicinal chemistry, the synthesis of complex biaryl and heteroaryl structures remains a cornerstone of drug design. These scaffolds are prevalent in a multitude of therapeutic agents, from kinase inhibitors to antivirals. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging these critical carbon-carbon bonds. However, the synthesis of sterically hindered biaryls, particularly those with ortho-substituents on both coupling partners, presents a significant synthetic challenge.[1][2] This guide focuses on a key reagent designed to overcome such challenges: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. Its unique structural features—a boronic acid for coupling, a chlorine atom, and a bulky tert-butoxycarbonyl (Boc) protected amine at the ortho positions—make it a valuable building block for accessing novel chemical space in drug discovery.
This document will provide an in-depth analysis of the potential applications of this reagent, grounded in the principles of synthetic organic chemistry and medicinal chemistry. We will explore the strategic advantages conferred by its structure, its role in the synthesis of medicinally relevant scaffolds, and provide a detailed, field-proven protocol for its use in a representative Suzuki-Miyaura cross-coupling reaction.
Molecular Architecture and Strategic Advantages
The efficacy of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid as a synthetic tool is a direct result of its carefully orchestrated molecular design. Each functional group plays a critical role in its reactivity and utility.
Table 1: Physicochemical Properties of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
| Property | Value | Reference |
| CAS Number | 1451390-83-2 | [1] |
| Molecular Formula | C11H15BClNO3 | [1] |
| Molecular Weight | 255.51 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage | 2-8°C, sealed in dry conditions | [1] |
The ortho-disubstitution pattern is central to the reagent's utility. The bulky tert-butoxycarbonyl (Boc) protecting group and the chlorine atom create significant steric hindrance around the boronic acid moiety.[3] This steric crowding can be strategically exploited to control the regioselectivity of coupling reactions and to synthesize atropisomers, which are stereoisomers arising from restricted rotation around a single bond.[4] Such chiral molecules are of great interest in medicinal chemistry as they can exhibit differential binding to biological targets.[4]
The Boc group, a common protecting group for amines, is stable under the basic conditions of the Suzuki-Miyaura reaction but can be readily removed under acidic conditions, providing a synthetic handle for further functionalization. This allows for the introduction of a primary amine in the final product, a common pharmacophore in many drug molecules that can participate in key hydrogen bonding interactions with protein targets.
Caption: Key structural features of the reagent.
Application in the Synthesis of Kinase Inhibitors: A Hypothetical Case Study
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many of these inhibitors feature a biaryl or heteroaryl core that binds to the ATP-binding pocket of the kinase. The synthesis of these complex scaffolds often relies on cross-coupling reactions. 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is an ideal candidate for the synthesis of kinase inhibitors with specific substitution patterns that can enhance potency and selectivity.
Consider the hypothetical synthesis of a novel inhibitor targeting a fictitious kinase, "Kinase X". The desired inhibitor possesses a 2-amino-6-chlorobiphenyl scaffold, which is known to interact with a key residue in the kinase's active site.
Caption: Synthetic workflow for a kinase inhibitor.
In this scenario, the sterically demanding nature of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid necessitates a robust catalytic system for the Suzuki-Miyaura coupling. Catalysts with bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps with hindered substrates. Following the successful coupling to form the biaryl core, the Boc group can be cleanly removed to unmask the crucial amine functionality of the final inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with a generic aryl bromide. This protocol is based on established methodologies for sterically hindered couplings and should be optimized for specific substrates.
Materials and Reagents:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
-
Aryl bromide (e.g., 2-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)2)
-
Buchwald ligand (e.g., SPhos)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and the SPhos ligand (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Add potassium phosphate (2.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the Boc-protected biaryl intermediate.
Conclusion: A Versatile Tool for Complex Synthesis
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid represents a sophisticated building block for the synthesis of complex, sterically hindered biaryl compounds. Its strategic design allows medicinal chemists to access challenging molecular architectures that are often found in potent and selective therapeutic agents. The ability to introduce a masked ortho-amino group provides a valuable synthetic handle for late-stage functionalization, a key advantage in modern drug discovery programs. While the full potential of this reagent is still being explored, its utility in constructing novel kinase inhibitors and other biologically active molecules is evident. As the demand for structurally diverse and complex drug candidates continues to grow, reagents like 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid will undoubtedly play an increasingly important role in the advancement of medicinal chemistry.
References
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Retrieved from [Link]
-
Sturdivant, J. M., et al. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent No. 9,643,927 B1. Retrieved from [Link]
- Han, F. S. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
-
Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. Retrieved from [Link]
-
Zhou, Y., et al. (2018). Synthesis of biologically active boron-containing compounds. Bioorganic & Medicinal Chemistry, 26(19), 5276-5286. Retrieved from [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Organic Syntheses, 86, 192. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of Boc‐protected amino boronic esters. Retrieved from [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2765. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorophenylboronic acid. Retrieved from [Link]
-
Plescia, J., & Moitessier, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved from [Link]
-
Li, Y., et al. (2020). Boron Chemistry for Medical Applications. Molecules, 25(4), 828. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Using 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sterically Hindered Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the formation of carbon-carbon bonds is fundamental to the construction of complex molecular architectures.[1][2][3] This palladium-catalyzed reaction offers a versatile and highly efficient method for creating biaryl and substituted aromatic structures that are prevalent in a vast array of bioactive molecules.[4] Among the diverse range of substrates, the use of sterically hindered boronic acids, such as 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, presents both unique challenges and significant opportunities. The ortho-substituents on this particular boronic acid allow for the synthesis of biaryl compounds with restricted rotation around the newly formed C-C bond, a structural motif that is often crucial for locking in a specific conformation to enhance binding affinity to biological targets.
This application note provides a comprehensive guide to successfully employing 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances, provide a detailed experimental protocol, offer troubleshooting guidance, and outline methods for product characterization. The insights provided are geared towards enabling researchers to confidently and effectively utilize this valuable building block in their synthetic endeavors.
Mechanism and Key Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting unforeseen outcomes.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[2][5] The reactivity of aryl halides follows the general trend of I > Br > OTf >> Cl.[4] While aryl chlorides are often less reactive, modern catalyst systems have been developed to effectively activate this more abundant and cost-effective class of substrates.[7][8][9]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center.[5][6] A crucial aspect of this process is the activation of the boronic acid by a base.[7][10] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[7][10][11] The choice of base can significantly impact the reaction outcome and selectivity.[10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[2][5]
Visualizing the Catalytic Cycle
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. Optimization of specific parameters may be necessary for different substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid | ≥97% | Sigma-Aldrich | Store at 2-8°C, sealed in dry conditions. |
| Aryl Halide (Ar-X) | As required | Various | Ensure purity and dryness. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | As required | Various | Handle under inert atmosphere. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Various | Grind to a fine powder before use. |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous | Various | Degas thoroughly before use. |
| Deionized Water | Degas thoroughly before use. | ||
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Various | For drying organic extracts. | |
| Round-bottom flask | Flame-dried under vacuum. | ||
| Magnetic stir bar | |||
| Condenser | |||
| Inert gas supply (Argon or Nitrogen) | High purity |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Addition of Catalyst and Solvent:
-
Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). The reaction concentration is generally maintained between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 110°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[6]
-
Experimental Workflow Diagram
Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor quality of reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Purify starting materials if necessary.- Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. |
| Dehalogenation of Aryl Halide | - Presence of a proton source (e.g., excess water)- Certain bases may promote this side reaction | - Use anhydrous solvents or carefully control the amount of water.- Switch to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Certain palladium species can promote this side reaction | - Ensure the reaction is maintained under a strict inert atmosphere.- Minimize the amount of Pd(II) in the catalyst source or ensure complete reduction to Pd(0). |
| Protodeborylation (Decomposition of Boronic Acid) | - High reaction temperature- Unstable boronic acid derivative | - Lower the reaction temperature if possible.- Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. |
Characterization of the Product
Following successful purification, the identity and purity of the synthesized biaryl compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The Suzuki-Miyaura coupling using 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a powerful tool for the synthesis of sterically hindered biaryl compounds, which are of significant interest in medicinal chemistry and materials science. By understanding the underlying mechanism, carefully selecting reaction components, and adhering to a robust experimental protocol, researchers can effectively overcome the challenges associated with sterically demanding substrates. This guide provides the necessary framework to successfully implement this important transformation, enabling the efficient construction of complex and valuable molecular targets.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di - and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. [Link]
-
Navarro, O., Kelly, R. A., 3rd, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society. [Link]
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
- Singh, U., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Beilstein Journal of Organic Chemistry.
-
Academia.edu. Suzuki–Miyaura reaction of chloroarenes using Pd(PPh₃)₄ as catalyst. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Kanamori, H., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Journal of Fluorine Chemistry.
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Palladium-Catalyzed Cross-Coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid: A Detailed Application Guide
Introduction: Navigating the Challenges of Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is fundamental in the pharmaceutical and fine chemical industries due to its mild conditions and tolerance for a wide array of functional groups.[2] However, the synthesis of complex biaryl scaffolds, particularly those involving sterically hindered coupling partners, presents significant challenges that necessitate a nuanced approach to catalyst and methodology selection.
This guide provides a comprehensive technical overview and detailed protocols for the successful Suzuki-Miyaura cross-coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. This substrate is representative of a challenging class of compounds due to the steric hindrance imposed by the ortho-chloro and bulky tert-butylcarbonylamino (Boc) substituents. These groups can impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle. We will delve into the rationale behind the choice of palladium catalysts, ligands, and reaction conditions to overcome these hurdles and achieve high-yield synthesis of the desired biaryl products.
The Catalytic Cycle: A Mechanistic Framework for Success
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing these complex reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. For sterically hindered and electron-rich aryl chlorides, this step is often rate-limiting. The use of electron-rich and bulky ligands on the palladium center is crucial to facilitate this process.
-
Transmetalation: Following oxidative addition, the organoboron species, activated by a base, undergoes transmetalation with the Pd(II) complex. The base activates the boronic acid, enhancing its nucleophilicity and facilitating the transfer of the aryl group to the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium center, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst. Steric hindrance around the palladium center can promote this final step.
Sources
Reaction conditions for C-C bond formation with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Application Note & Protocol Guide
Topic: Reaction Conditions for C-C Bond Formation with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal to drug discovery, materials science, and agrochemicals.[1][2] Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for creating biaryl and heteroaryl structures.[1][3][4] This guide focuses on a particularly challenging yet valuable building block: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid .
This substrate presents a unique set of challenges due to its structural features:
-
Ortho-Substitution: The presence of two substituents flanking the boronic acid moiety introduces significant steric hindrance.
-
Electron-Withdrawing Chlorine: The chloro group deactivates the aromatic ring, which can slow the rate of key steps in the catalytic cycle.
-
Coordinating Amido Group: The Boc-protected amino group can potentially coordinate to the metal center, influencing catalyst activity, and its bulk adds to the steric challenge.
Understanding how to overcome these hurdles is critical for medicinal chemists and process developers who utilize such substituted biaryl scaffolds to fine-tune the pharmacological properties of drug candidates. This document provides a deep dive into the mechanistic considerations, optimized reaction parameters, and detailed protocols necessary for the successful application of this versatile reagent in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3][5] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reactions, especially with demanding substrates. The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Key Mechanistic Steps
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide (or triflate) bond of the coupling partner (Ar¹-X). This forms a square planar Pd(II) intermediate. For less reactive halides like aryl chlorides, this step is often rate-limiting and requires the use of electron-rich, bulky phosphine ligands to promote the reaction.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid (Ar²-B(OH)₂) by a base.[6] The base converts the neutral boronic acid into a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) complex, displacing a halide or other ligand.[7][8] This is often the rate-determining step of the overall cycle.[9]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center, which must be positioned cis to one another, are eliminated to form the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Steric hindrance around the palladium center, often imparted by bulky ligands, can accelerate this final step.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Scientist's Guide
The success of coupling a sterically hindered substrate like 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid is not accidental; it is the result of a rational selection of reagents and conditions. Each component plays a critical role in overcoming the inherent steric and electronic barriers.
-
Catalyst System (Palladium Precursor & Ligand): Standard catalysts like Pd(PPh₃)₄ may prove insufficient. High catalyst performance is achieved by using a combination of a palladium(II) or palladium(0) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand. For sterically demanding couplings, bulky and electron-rich phosphine ligands are the gold standard.[10] Ligands such as SPhos , XPhos , and RuPhos , or N-heterocyclic carbenes (NHCs), are highly effective.[6] They promote the challenging oxidative addition of aryl chlorides and accelerate the final reductive elimination step.
-
The Choice of Base: The base is not merely a pH adjuster; it is a stoichiometric reagent essential for activating the boronic acid.[8][11] For hindered substrates, inorganic bases are preferred.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are common choices. Cs₂CO₃ is often more effective due to the higher solubility of its boronate salts.
-
Potassium Phosphate (K₃PO₄) is frequently the base of choice for difficult couplings. It is strong enough to facilitate boronate formation without promoting significant side reactions like ester hydrolysis.
-
-
Solvent System: The solvent must solubilize all components and remain stable at elevated temperatures. Aprotic polar solvents are typically used.
-
1,4-Dioxane , Toluene , and Dimethoxyethane (DME) are excellent choices.
-
Often, a small amount of water is added as a co-solvent. This can dramatically increase the rate of reaction by aiding in the dissolution of the inorganic base and facilitating the formation of the active ArPdOH species.[7]
-
-
Temperature and Reaction Time: Due to the steric hindrance and the use of potentially less reactive aryl chlorides as coupling partners, elevated temperatures (typically 80-110 °C ) are required to provide sufficient thermal energy to overcome activation barriers. Reactions are typically run for 12-24 hours and monitored by TLC or LC-MS for completion.
Experimental Protocols & Workflow
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials and Reagents:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), the base (2.0-3.0 eq.), the palladium precursor (e.g., 1-2 mol%), and the ligand (e.g., 2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., a 10:1 mixture of 1,4-Dioxane and water) to the vessel to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.
-
Heating and Stirring: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified duration (e.g., 18 hours).
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Experimental Workflow Diagram
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. C-C Bond Formation: The Chen/Yang Synthesis of Spirochensilide A [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
The Strategic Application of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in Fragment-Based Drug Discovery
Introduction: The Unique Advantages of a Substituted Phenylboronic Acid in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low molecular weight molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with superior ligand efficiency.[2][3] Within the diverse landscape of fragment libraries, boronic acids have emerged as a particularly valuable class of compounds.[] Their ability to form reversible covalent bonds with serine, threonine, or lysine residues within a protein's active site provides a powerful handle for achieving significant binding affinity even with small fragments.[][5]
This application note focuses on a specific, strategically designed fragment: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid . This compound is not merely a simple boronic acid; its unique substitution pattern offers distinct advantages for a successful FBDD campaign. The ortho-chloro and ortho-tert-butylcarbonylamino substituents provide crucial steric and electronic features that can guide binding interactions and offer clear vectors for subsequent fragment evolution. The bulky tert-butyl group can probe hydrophobic pockets, while the amide functionality can act as both a hydrogen bond donor and acceptor. The chlorine atom serves as a valuable synthetic handle for later-stage medicinal chemistry efforts.[6]
This guide will provide detailed protocols and expert insights into the application of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid across a typical FBDD workflow, from initial hit identification using biophysical screening methods to structural characterization and hit-to-lead optimization.
FBDD Workflow with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
A successful FBDD campaign is a multi-step process that relies on the integration of various biophysical and structural techniques. The unique properties of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid make it amenable to a range of screening methodologies.
Caption: A typical Fragment-Based Drug Discovery workflow.
Part 1: Primary Screening Methodologies
The initial step in an FBDD campaign is the screening of a fragment library to identify initial "hits." Given the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required.[1][7]
Surface Plasmon Resonance (SPR) for Primary Screening and Kinetic Characterization
SPR is a powerful label-free technology for detecting and characterizing biomolecular interactions in real-time.[8][9] It is particularly well-suited for fragment screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data (association and dissociation rates).[10][11]
Causality Behind Experimental Choices:
-
Immobilization Strategy: The target protein is immobilized on the sensor chip. A common and robust method is amine coupling, which creates a stable surface. The choice of immobilization level is critical; a lower density can minimize avidity effects, which is important for accurately characterizing fragment binding.
-
Buffer Conditions: The running buffer should be optimized for protein stability and to minimize non-specific binding. The inclusion of a small percentage of DMSO is often necessary to ensure fragment solubility, but its concentration should be carefully controlled and matched in the sample and running buffers to avoid bulk refractive index mismatches.
-
"Rule of Three" Compliance: Fragment libraries, including our title compound, are typically designed to adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3 each). This ensures good solubility and a higher probability of efficient binding.
Detailed Protocol for SPR Screening:
-
Protein Immobilization:
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5-5.5) to the desired immobilization level (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a stock solution of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid and other fragments in 100% DMSO.
-
Create a working solution by diluting the fragments into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-5%).
-
Inject the fragments over the immobilized protein surface and a reference flow cell (an activated/deactivated surface without protein) to subtract non-specific binding and bulk refractive index effects.
-
Monitor the binding response in real-time. A significant and reproducible increase in response units (RU) upon fragment injection indicates a binding event.
-
-
Hit Confirmation and Kinetic Analysis:
-
For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 1 µM to 1 mM).
-
Fit the resulting binding data to a steady-state affinity model to determine the dissociation constant (KD).
-
If the interaction is not at steady-state, a kinetic analysis can be performed by fitting the association and dissociation phases of the sensorgram to determine the on-rate (ka) and off-rate (kd).
-
| Parameter | Typical Value Range for Fragments | Significance |
| KD (Dissociation Constant) | 10 µM - 10 mM | Measures binding affinity. Lower values indicate stronger binding. |
| ka (Association Rate) | 103 - 105 M-1s-1 | Rate at which the fragment binds to the target. |
| kd (Dissociation Rate) | 10-1 - 10-3 s-1 | Rate at which the fragment dissociates from the target. |
| Ligand Efficiency (LE) | > 0.3 | A measure of binding affinity per heavy atom. A key metric in FBDD. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Orthogonal Validation
NMR spectroscopy is another cornerstone of FBDD, offering a robust and versatile method for detecting weak fragment binding.[12][13] It can be used as a primary screening technique or, more commonly, as an orthogonal method to validate hits from other assays like SPR.
Causality Behind Experimental Choices:
-
Ligand-Observed vs. Protein-Observed NMR:
-
Ligand-observed methods (e.g., Saturation Transfer Difference (STD), WaterLOGSY) are generally faster and do not require isotopic labeling of the protein.[14] They are excellent for primary screening of fragment cocktails.
-
Protein-observed methods (e.g., 1H-15N HSQC) require 15N-labeled protein but provide valuable information about the binding site by monitoring chemical shift perturbations of specific amino acid residues upon fragment binding.[14] This is invaluable for hit validation and characterization.
-
-
The Power of Boron NMR (11B NMR): A unique advantage of using boronic acid fragments is the ability to directly observe the boron atom using 11B NMR spectroscopy.[15] The chemical shift of the 11B nucleus is sensitive to its hybridization state, changing from a trigonal planar (sp2) state to a tetrahedral (sp3) state upon forming a reversible covalent bond with a nucleophilic residue (e.g., serine) in the protein's active site.[5][16] This provides direct evidence of the covalent binding mechanism.
Detailed Protocol for 1H-15N HSQC NMR for Hit Validation:
-
Sample Preparation:
-
Produce and purify 15N-isotopically labeled target protein.
-
Prepare a solution of the 15N-labeled protein (typically 50-200 µM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5-7.5) containing 10% D2O.
-
Prepare a concentrated stock solution of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in a deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the protein alone.
-
Titrate the fragment into the protein sample at increasing molar ratios (e.g., 1:1, 1:5, 1:10 protein:fragment).
-
Acquire a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series with the reference spectrum.
-
Identify residues that show significant chemical shift perturbations (CSPs) upon fragment addition. These residues likely form or are in close proximity to the binding site.
-
The magnitude of the CSPs can be used to estimate the KD of the interaction.
-
Part 2: Structural Biology and Hit-to-Lead Optimization
Once a fragment hit has been validated, the next crucial step is to determine its binding mode at atomic resolution. This structural information is the foundation for rational, structure-guided optimization of the fragment into a potent lead compound.[17]
X-ray Crystallography for High-Resolution Structural Insights
X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes.[18][19] For boronic acid fragments, crystallography can unequivocally confirm the formation of a covalent bond with a specific residue and reveal the precise interactions that govern binding.[20][21]
Causality Behind Experimental Choices:
-
Co-crystallization vs. Soaking:
-
Soaking involves diffusing the fragment into a pre-existing crystal of the apo-protein. This is often faster and requires less protein.
-
Co-crystallization involves crystallizing the protein in the presence of the fragment. This may be necessary if fragment binding induces a conformational change that is incompatible with the apo-crystal lattice.
-
-
Electron Density Interpretation: The formation of a covalent bond between the boronic acid and a serine or threonine residue will be evident in the electron density map as continuous density connecting the boron atom to the side-chain oxygen of the amino acid. The boron atom will adopt a tetrahedral geometry.
Detailed Protocol for X-ray Crystallography:
-
Crystallization:
-
Set up crystallization trials for the target protein using vapor diffusion (sitting or hanging drop) methods, screening a wide range of conditions (precipitants, buffers, pH, additives).
-
Once reproducible crystals of the apo-protein are obtained, they can be used for soaking experiments.
-
-
Soaking:
-
Prepare a solution of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid at a concentration significantly higher than its KD (e.g., 1-10 mM) in a cryo-protectant solution compatible with the crystallization condition.
-
Transfer the apo-crystals into the soaking solution for a defined period (from minutes to hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Build the fragment into the resulting difference electron density map and refine the protein-ligand complex structure.
-
Caption: Reversible covalent interaction with a serine residue.
Structure-Guided Fragment Elaboration
The high-resolution crystal structure of the target protein in complex with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid provides a roadmap for hit-to-lead optimization. The goal is to "grow" the fragment by adding chemical functionality that makes additional favorable interactions with the protein, thereby increasing potency and selectivity.
Key Strategies:
-
Vector-Based Growth: The ortho-chloro substituent is an ideal vector for synthetic elaboration. Suzuki or other palladium-catalyzed cross-coupling reactions can be used to introduce a wide variety of chemical groups at this position to probe adjacent pockets in the binding site.
-
Exploring Hydrophobic Pockets: The tert-butyl group's position in the binding site will indicate if larger or different hydrophobic groups could improve binding affinity.
-
Optimizing Hydrogen Bonds: The amide linkage provides opportunities to optimize hydrogen bonding interactions by modifying the N-H or carbonyl group or by introducing substituents that can interact with nearby residues.
Conclusion
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a highly valuable tool in the arsenal of the modern drug discoverer. Its unique combination of a reversible covalent warhead and strategically placed substituents for probing molecular interactions and guiding synthetic elaboration makes it an exemplary fragment for FBDD campaigns. The detailed protocols and rationale provided in this application note offer a comprehensive guide for researchers and scientists to effectively utilize this and similar fragments to tackle challenging drug targets and accelerate the discovery of novel therapeutics.
References
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2025). Google Scholar.
-
Keseru, G. M., & et al. (2020). Covalent fragment libraries in drug discovery. Drug Discovery Today, 25(6), 983-996. [Link]
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Covalent fragment libraries in drug discovery. (2020). ResearchGate. [Link]
-
Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. (2023). Progress in Medicinal Chemistry, 62, 105-146. [Link]
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Lu, W., Kostic, M., & Gray, N. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]
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Strelow, J. M., & et al. (2017). Advances in covalent drug discovery. Nature Reviews Drug Discovery, 16(9), 649-667. [Link]
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Chyra, J., & et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8. [Link]
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Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... (2023). ResearchGate. [Link]
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Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2014). Proceedings of the National Academy of Sciences, 111(4), 1297-1302. [Link]
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Fragment-based covalent ligand discovery. (2021). Vividion Therapeutics. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons, 12. [Link]
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Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). bioRxiv. [Link]
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Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. [Link]
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(4), 650-655. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. (2019). ResearchGate. [Link]
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(4), 650-655. [Link]
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NMR-Fragment Based Virtual Screening: A Brief Overview. (2016). Molecules, 21(10), 1339. [Link]
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Using Fragment-Based Approaches to Discover New Antibiotics. (2018). ACS Infectious Diseases, 4(7), 969-979. [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
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X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. (2019). ResearchGate. [Link]
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NMR fragment screening. (2016). CureFFI.org. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols, 5(3), 103525. [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2010). Discovery - the University of Dundee Research Portal. [Link]
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Fragment screening by SPR and advanced application to GPCRs. (2018). Methods in Molecular Biology, 1764, 215-231. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). bioRxiv. [Link]
-
Fragment-based drug discovery: A graphical review. (2025). Journal of Medicinal Chemistry. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (2017).
-
Software Pharmaceutical Analysis: Fragment-based Screening by NMR. (2017). YouTube. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (2019). Molecules, 24(18), 3326. [Link]
-
Fragment-based drug discovery and its application to challenging drug targets. (2017). ResearchGate. [Link]
-
Protein X-ray Crystallography & Protein Structure Determination. 3decision. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). Molecules, 28(3), 1435. [Link]
-
Diboryne. Wikipedia. [Link]
-
Fragment-Based Drug Discovery. (2019). Cambridge Healthtech Institute. [Link]
-
2-Chlorophenylboronic acid. PubChem. [Link]
-
4-Chlorophenylboronic acid. PubChem. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Fragment screening by SPR and advanced application to GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Application Note: Synthesis of Sterically Hindered Biaryl Compounds via Suzuki-Miyaura Coupling with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid
Abstract
The construction of biaryl scaffolds, particularly those bearing ortho-substituents, is a cornerstone of modern synthetic chemistry, with profound implications in drug discovery and materials science.[1] This application note provides a comprehensive guide to the synthesis of sterically hindered biaryl compounds utilizing 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction.[2][3] We delve into the mechanistic rationale behind reagent and catalyst selection, offer detailed, field-proven protocols for both conventional heating and microwave-assisted synthesis, and provide a systematic troubleshooting guide. The protocols are designed to be robust and reproducible for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures.
Introduction: The Challenge of Sterically Hindered Couplings
The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds due to its mild conditions, functional group tolerance, and the commercial availability of reagents.[2][4][5] However, the synthesis of biaryls with substitution at the ortho-positions of both coupling partners presents a significant synthetic hurdle. Steric hindrance can impede key steps in the catalytic cycle, primarily the transmetalation and reductive elimination steps, leading to low yields and sluggish reaction rates.[6]
The subject of this note, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, is a valuable building block for introducing a highly functionalized, sterically demanding aryl moiety. The tert-Butoxycarbonyl (Boc) protecting group offers stability and can be readily removed post-coupling, revealing a free amine for further derivatization.[7] The ortho-chloro substituent further increases the steric bulk and provides a handle for subsequent cross-coupling reactions if desired. Overcoming the steric challenge posed by this di-ortho-substituted reagent is critical for its successful application.[8][9]
Reagent Profile and Key Structural Features
The efficacy of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in challenging cross-coupling reactions is rooted in its unique structural and electronic properties.
Caption: Structure of the key boronic acid reagent.
-
Boronic Acid Moiety [-B(OH)₂]: The reactive site for the Suzuki-Miyaura coupling. It participates in the crucial transmetalation step after activation by a base.[10]
-
Ortho-Chloro Group (-Cl): This electron-withdrawing group and bulky substituent presents a steric challenge that necessitates carefully optimized reaction conditions. It also serves as a potential secondary reaction site.
-
Ortho-Boc-Amino Group [-NHBoc]: This bulky protecting group contributes significantly to steric hindrance. Its presence can also influence the electronic properties of the aryl ring. The Boc group is stable under typical Suzuki conditions but can be deprotected under acidic conditions (e.g., with TFA) post-coupling.[7]
Mechanistic Considerations for Protocol Design
A successful protocol for this challenging coupling hinges on optimizing each step of the palladium catalytic cycle. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices:
-
Catalyst & Ligand Selection: For sterically demanding substrates, the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination are often rate-limiting. To overcome this, bulky and electron-rich phosphine ligands are required. Biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective as they promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is essential for efficient oxidative addition and reductive elimination.[6]
-
Base Selection: The transmetalation step requires the activation of the neutral boronic acid to a more nucleophilic boronate anion [-B(OH)₃]⁻.[11] While common bases like K₂CO₃ or Na₂CO₃ are often sufficient, hindered substrates may benefit from stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ . These bases can facilitate the formation of the boronate and prevent competing side reactions like protodeboronation, especially during prolonged heating.[12]
-
Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is crucial. A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water is standard.[12] The water is essential for dissolving the base and facilitating the formation of the active boronate species.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Conventional Heating Method
This protocol is a robust, general procedure suitable for most laboratory setups.
Caption: A typical workflow for the Suzuki coupling reaction.
Materials and Reagents:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, the aryl halide, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Heating and Monitoring: Stir the reaction mixture vigorously and heat to the desired temperature (typically 90-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).[13]
-
Reaction Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and is ideal for rapid screening and optimization.[13]
Materials and Reagents:
-
Same as Protocol 1.
-
Microwave-specific reaction vial with a snap cap.
Step-by-Step Procedure:
-
Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the solid reagents as described in Protocol 1, Step 1.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Sealing: Securely seal the vial with a cap.[13]
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).[13] Caution: Ensure the temperature and pressure limits of the vial are not exceeded.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature using compressed air.[13] Work-up and purify the product as described in Protocol 1 (Steps 5-8).
Expected Results & Data Presentation
Yields are highly dependent on the coupling partner. The table below provides representative data for the coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with various aryl bromides using the conventional heating protocol.
| Entry | Aryl Bromide Partner | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 2'-(Boc-amino)-6'-chloro-4-methoxy-1,1'-biphenyl | 85% |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2'-(Boc-amino)-6'-chloro-4-(trifluoromethyl)-1,1'-biphenyl | 78% |
| 3 | 3-Bromopyridine | 3-(2'-(Boc-amino)-6'-chlorophenyl)pyridine | 72% |
| 4 | 1-Bromonaphthalene | 1-(2'-(Boc-amino)-6'-chlorophenyl)naphthalene | 65% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvents. | 1. Use a pre-catalyst or screen other ligands (e.g., SPhos, RuPhos). Increase catalyst/ligand loading to 5 mol%. 2. Increase reaction temperature in 10 °C increments. 3. Use freshly distilled/anhydrous solvents and ensure the base is dry. |
| Protodeboronation | 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high or reaction time is too long. | 1. Use anhydrous base (K₃PO₄) and carefully control the amount of water.[12] 2. Use a more active catalyst system to lower the required temperature and time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High catalyst loading. | 1. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Reduce the catalyst loading. |
| Difficult Purification | 1. Residual palladium catalyst. 2. Similar polarity of product and byproducts. | 1. Filter the crude product through a pad of Celite® or silica before concentration. 2. Optimize chromatography conditions (try different solvent systems or use a high-performance chromatography system). |
Conclusion
The synthesis of sterically hindered biaryls using 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a challenging but achievable transformation. Success relies on a rational approach to protocol design, grounded in a mechanistic understanding of the Suzuki-Miyaura reaction. The use of bulky, electron-rich biaryl phosphine ligands, appropriate bases, and carefully controlled reaction conditions are paramount. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully incorporate this versatile building block into their synthetic programs, enabling the construction of complex molecules for pharmaceutical and materials science applications.
References
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. ResearchGate. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Strategies to construct biaryl compounds. ResearchGate. Available at: [Link]
-
Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. ACS Publications. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. Available at: [Link]
-
High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. MDPI. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Synthesis of biologically active boron-containing compounds. PubMed Central. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]
-
Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. PubMed Central. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PubMed Central. Available at: [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. MDPI. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journals. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid
Introduction: A Versatile Building Block for Complex Molecule Synthesis
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its di-ortho-substituted phenyl ring presents both a synthetic challenge and an opportunity for creating sterically hindered biaryl structures, which are prevalent in many biologically active compounds and advanced materials.[1] The presence of the boronic acid moiety allows for a variety of derivatizations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2][3]
The tert-butylcarbonylamino (Boc-amido) group not only influences the electronic properties of the molecule but also serves as a protecting group for the aniline nitrogen, which can be deprotected under acidic conditions to reveal a primary amine for further functionalization.[4] The chlorine atom at the C6 position provides an additional site for potential cross-coupling reactions or other transformations. The steric bulk of the ortho substituents significantly impacts the reactivity of the boronic acid, necessitating carefully optimized reaction conditions to achieve high yields and avoid side reactions such as protodeboronation.[5]
This application note provides detailed protocols for two key derivatizations of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid: the Suzuki-Miyaura cross-coupling to form biaryl compounds and the formation of a pinacol boronate ester, a more stable and often more reactive derivative for subsequent reactions. The protocols are designed to be robust and are accompanied by explanations of the critical parameters and troubleshooting guidance to aid researchers in successfully utilizing this versatile building block.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Sterically Hindered Biaryls
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds.[2] However, the steric hindrance presented by the two ortho-substituents in 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid requires the use of specialized catalysts and conditions to facilitate the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to enhance the reactivity of the palladium catalyst and promote efficient coupling.[7][8]
The following protocol is a representative procedure for the coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with a generic aryl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask. The use of a dioxane/water solvent system is common for Suzuki reactions, as water can aid in the dissolution of the base and facilitate the transmetalation step.
-
Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst formation. Then, heat the mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Data Summary and Causality
| Parameter | Recommended Value | Rationale |
| Catalyst System | Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos) or an NHC ligand. | The steric bulk of the di-ortho-substituted boronic acid necessitates a catalyst system that can facilitate the otherwise slow transmetalation and reductive elimination steps. Bulky, electron-rich ligands promote the formation of a coordinatively unsaturated palladium center, which is more reactive.[7][8] |
| Base | Strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or t-BuOK. | A strong base is required to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] |
| Solvent | Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water. | These solvents are generally effective for Suzuki couplings. The addition of water can increase the solubility of the inorganic base and accelerate the reaction.[9] |
| Temperature | 80-100 °C | Elevated temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates. |
| Reaction Time | 12-24 hours | Due to the steric hindrance, longer reaction times may be required to achieve full conversion. |
Protocol 2: Preparation of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid Pinacol Ester
Boronic acids can be prone to dehydration to form cyclic boroxines and may have limited solubility in some organic solvents. Conversion to a boronate ester, such as the pinacol ester, can improve stability, solubility, and in some cases, reactivity in subsequent cross-coupling reactions.[10][11] The following protocol describes a general method for the esterification of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with pinacol.
Experimental Protocol: Pinacol Ester Formation
Materials:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
-
Pinacol
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.0 mmol, 1.0 equiv), pinacol (1.1 mmol, 1.1 equiv), and anhydrous magnesium sulfate (1.5 g).
-
Solvent Addition: Add anhydrous diethyl ether or THF (10 mL) to the flask.
-
Reaction Execution: Stir the suspension at room temperature for 12-24 hours. The magnesium sulfate acts as a dehydrating agent to drive the equilibrium towards the formation of the ester. The reaction can be monitored by TLC, observing the disappearance of the boronic acid.
-
Workup: Filter the reaction mixture to remove the magnesium sulfate, and wash the solid with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent use. If further purification is required, it can be recrystallized or purified by column chromatography on silica gel.
Diagram of the Pinacol Ester Formation Workflow:
Sources
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Application Note: Ligand Selection for Suzuki Reactions with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
<_ _>
Introduction: Overcoming the Challenge of Sterically Hindered Substrates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, its efficacy can be significantly diminished when employing sterically demanding or electronically deactivated substrates. A prime example of such a challenging substrate is 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid. This molecule presents a dual challenge: the ortho-chloro substituent deactivates the aryl system towards oxidative addition, and the bulky tert-butylcarbonylamino group provides significant steric hindrance around the reactive boronic acid moiety.
These combined factors can lead to slow reaction rates, low yields, and the formation of undesired byproducts.[3][4] Consequently, the judicious selection of a suitable phosphine ligand is paramount to achieving a successful coupling. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting optimal ligands for Suzuki reactions involving this challenging substrate.
The Critical Role of the Ligand in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The phosphine ligand plays a crucial role in modulating the electronic and steric properties of the palladium center at each step of this cycle:
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-chlorine bond of the coupling partner.[5] Bulky, electron-rich phosphine ligands are known to accelerate this often rate-limiting step, particularly with less reactive aryl chlorides.[6][7]
-
Transmetalation: Following oxidative addition, the organoboron species transfers its organic group to the palladium center. This step is highly sensitive to steric hindrance. An appropriately designed ligand can create a pocket around the palladium atom that facilitates the approach of the bulky boronic acid while preventing catalyst decomposition.
-
Reductive Elimination: In the final step, the two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1] Bulky ligands can promote this step by creating steric pressure that favors the formation of the new C-C bond.[8]
Key Ligand Classes for Challenging Couplings
For sterically hindered substrates like 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid, several classes of phosphine ligands have demonstrated superior performance over simple triarylphosphines.
Buchwald-Type Biaryl Phosphine Ligands
Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone with a phosphine moiety on one of the aryl rings.[9][10] They are typically bulky and electron-rich, making them highly effective for coupling unactivated aryl chlorides and sterically demanding substrates.[6][9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its general applicability and high reactivity.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for particularly hindered couplings.[9]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand.
The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the biaryl backbone, allowing for optimization for specific substrate combinations.[11]
Josiphos-Type Ferrocenyl Phosphine Ligands
Josiphos ligands are a class of chiral, bidentate phosphine ligands based on a ferrocene scaffold.[12][13] Their unique structure and tunable electronic and steric properties have made them successful in a variety of cross-coupling reactions.[14][15] The bidentate nature of these ligands can provide enhanced stability to the palladium catalyst, which can be beneficial in challenging reactions.
Protocol: High-Throughput Ligand Screening
A high-throughput screening (HTS) approach is the most efficient method for identifying the optimal ligand and reaction conditions for a challenging Suzuki coupling.[16][17] This involves running a parallel set of small-scale reactions to systematically evaluate different ligands, bases, and solvents.
Materials and Reagents
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (CAS: 1451390-83-2)[18]
-
Aryl halide coupling partner (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Ligand Library: SPhos, XPhos, RuPhos, Josiphos-type ligands, and other relevant phosphines.
-
Base Library: K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvent Library: Toluene, Dioxane, THF, with and without water
-
Internal standard for quantitative analysis (e.g., dodecane)
-
96-well reaction block or similar parallel synthesis equipment
Stock Solution Preparation
-
Aryl Halide Stock Solution: Prepare a 0.5 M solution of the aryl halide in the chosen solvent.
-
Boronic Acid Stock Solution: Prepare a 0.6 M solution of 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid in the chosen solvent.
-
Palladium Precursor Stock Solution: Prepare a 0.02 M solution of Pd(OAc)₂ in the chosen solvent.
-
Ligand Stock Solutions: Prepare 0.04 M solutions of each ligand in the chosen solvent.
Reaction Setup (per well)
-
To each well of the reaction block, add the appropriate base (e.g., 2.0 equivalents).
-
Add the palladium precursor stock solution (e.g., 50 µL, 1 mol%).
-
Add the specific ligand stock solution for that well (e.g., 50 µL, 2 mol%).
-
Add the aryl halide stock solution (e.g., 200 µL, 1.0 equivalent).
-
Add the boronic acid stock solution (e.g., 200 µL, 1.2 equivalents).
-
Add the internal standard.
-
Seal the reaction block and place it on a heated stirring plate.
Reaction and Analysis
-
Heat the reaction block to the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
After cooling to room temperature, quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and water.
-
Analyze the organic layer of each well by LC-MS or GC-MS to determine the product yield relative to the internal standard.
Data Interpretation and Optimization
The results from the high-throughput screen should be compiled into a table for easy comparison.
Table 1: Representative Ligand Screening Results for the Suzuki Coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with 4-bromoanisole.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | <5 |
| 2 | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 65 |
| 3 | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 78 |
| 4 | RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 72 |
| 5 | Josiphos A | K₂CO₃ | Toluene/H₂O | 100 | 55 |
| 6 | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 7 | XPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 82 |
| 8 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 |
| 9 | XPhos | K₃PO₄ | THF/H₂O | 80 | 75 |
| 10 | XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 93 |
Based on the initial screening results, identify the most promising ligand, base, and solvent combination. Further optimization can then be performed on a larger scale to fine-tune parameters such as reaction temperature, concentration, and catalyst loading to maximize the yield and purity of the desired product.
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered and electronically deactivated substrates like 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid is highly dependent on the rational selection of the phosphine ligand. Bulky, electron-rich biaryl phosphine ligands, such as those from the Buchwald family, are often the most effective choice. A systematic approach using high-throughput screening is the most efficient way to identify the optimal combination of ligand, base, and solvent for any given substrate pairing. The protocols and principles outlined in this application note provide a robust framework for researchers to overcome the challenges associated with these difficult couplings and to accelerate the synthesis of complex molecules in their research and development endeavors.
References
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- Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0) | Journal of the American Chemical Society.
- Ligand-enabled advances in Ni-catalyzed cross-coupling - DalSpace.
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- The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction | Semantic Scholar.
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- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications.
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- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
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- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv.
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- Applications of Josiphos ligands. | Download Scientific Diagram - ResearchGate.
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- Buchwald Ligands - Sigma-Aldrich.
- Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate.
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- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
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- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH.
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- (2-tert-Butylphenyl)boronic acid | 89787-13-3 | PDA78713 - Biosynth.
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- Synthesis and Reactivity of Al–Ni Bimetallic Complexes | Request PDF - ResearchGate.
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- 13. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. odinity.com [odinity.com]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid [sigmaaldrich.com]
Application Note: Strategic Base Selection for the Activation of Sterically Hindered 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid
Abstract
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational selection of a base for the activation of 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid in palladium-catalyzed cross-coupling reactions. This particular boronic acid presents significant steric challenges due to its di-ortho-substituted pattern. We will delve into the mechanistic role of the base, outline the specific difficulties posed by steric hindrance, and present a detailed experimental protocol for a systematic base screening to optimize reaction outcomes. The causality behind experimental choices is explained to empower users to adapt these principles to other challenging substrates.
Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The reaction typically couples an organoboron species with an organohalide, catalyzed by a palladium complex. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
While the palladium catalyst is central, the choice of base is equally critical and often dictates the success or failure of the reaction. The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic boronate 'ate' complex (e.g., R-B(OH)₃⁻).[3][4] This activation is essential to facilitate the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[5][6] Without the base, this transfer is kinetically prohibitive, and the catalytic cycle stalls.[1]
The substrate of interest, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, is an attractive building block in medicinal chemistry. However, the presence of two bulky substituents ortho to the boronic acid moiety introduces significant steric hindrance. This congestion can impede both the formation of the active boronate species and its subsequent approach to the palladium complex, making base selection a non-trivial challenge that requires careful consideration and empirical validation.[7][8]
The Activation Mechanism: Boronate vs. Oxo-Palladium Pathways
The precise mechanism by which the base facilitates transmetalation has been a subject of extensive study. Two primary pathways are generally considered, as illustrated below.
Figure 1. Simplified Suzuki-Miyaura catalytic cycle showing the critical role of the base in activating the boronic acid for the transmetalation step via two proposed pathways.
-
The Boronate Pathway: This is the most widely accepted mechanism. The base reacts directly with the Lewis acidic boronic acid to form a tetracoordinate boronate anion.[3][5] This process increases the electron density on the organic group (R²), enhancing its nucleophilicity and facilitating its transfer to the electrophilic Pd(II) center.
-
The Oxo-Palladium Pathway: In this alternative, the base (typically a hydroxide or alkoxide) first displaces the halide (X) on the palladium complex to form a Pd-OR species. This complex then reacts with the neutral boronic acid. The high oxophilicity of boron is considered a driving force for this transmetalation step.[9][10]
For most systems, including those under aqueous conditions, evidence suggests the boronate pathway is dominant or that both pathways may operate concurrently.[6] Regardless of the precise pathway, the formation of a more reactive boron species through interaction with a base is an indispensable prerequisite for the reaction to proceed.
Protocol: Systematic Base Screening for a Sterically Hindered Substrate
The steric bulk of the ortho-chloro and Boc-amino groups in 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid necessitates a careful selection of the base. An overly weak base may not effectively form the boronate complex, while an overly strong or poorly soluble base might lead to side reactions like protodeboronation or decomposition.[8]
We present here a robust protocol for the parallel screening of a diverse set of bases to identify the optimal conditions for coupling this challenging substrate with a model aryl bromide, 4-bromoanisole.
Rationale for Base Candidate Selection
The chosen bases cover a range of strengths (pKa of the conjugate acid), cation types, and solubility properties, which are all critical variables.
| Base Candidate | Formula | Type | Approx. pKa (Conj. Acid) | Key Characteristics & Rationale |
| Sodium Carbonate | Na₂CO₃ | Weak Inorganic | 10.3 | Common, inexpensive baseline. Often requires aqueous conditions for solubility. |
| Potassium Carbonate | K₂CO₃ | Weak Inorganic | 10.3 | Similar to Na₂CO₃, but the larger K⁺ cation can sometimes improve solubility and reactivity. |
| Cesium Carbonate | Cs₂CO₃ | Weak Inorganic | 10.3 | Often the base of choice for difficult couplings. The large, soft Cs⁺ cation enhances solubility and reactivity. |
| Potassium Phosphate | K₃PO₄ | Moderate Inorganic | 12.3 | A highly effective, non-nucleophilic base for a wide range of Suzuki couplings. Works well in organic or aqueous-organic solvents. |
| Potassium tert-butoxide | KOtBu | Strong Organic | 17.0 | A strong, non-nucleophilic base. Useful in anhydrous conditions but can promote side reactions if not used carefully. |
| Potassium Fluoride | KF | Weak Lewis Base | 3.2 | Activates boronic acids via a different mechanism (formation of trifluoroborates). Useful for substrates with base-sensitive functional groups.[4] |
Note: pKa values are approximate and can vary with solvent and temperature.[11][12][13]
Experimental Workflow
The following diagram outlines the logical flow of the screening experiment, from preparation to analysis.
Figure 2. Experimental workflow for the parallel screening of bases.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.0 equiv, e.g., 0.2 mmol, 51.1 mg)
-
4-Bromoanisole (1.1 equiv, 0.22 mmol, 27.6 µL)
-
Pd₂(dba)₃ (1 mol%, 0.002 mmol, 1.8 mg)
-
SPhos (4 mol%, 0.008 mmol, 3.3 mg)
-
Bases: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu, KF (3.0 equiv, 0.6 mmol)
-
Solvent: 1,4-Dioxane and Degassed H₂O (e.g., 4:1 v/v mixture)
-
Internal Standard for NMR analysis (optional, e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials (e.g., 2-dram) with septa caps, stir bars
-
Standard glassware, nitrogen line, heating block
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, weigh the catalyst (Pd₂(dba)₃) and ligand (SPhos) into a single vial and dissolve in a small amount of dioxane (e.g., 1 mL) to create a catalyst stock solution.
-
Reaction Setup (Perform for each base in parallel):
-
To a 2-dram vial containing a magnetic stir bar, add 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid (51.1 mg, 0.2 mmol).
-
Add the specific base to be tested (e.g., for K₃PO₄: 127.4 mg, 0.6 mmol).
-
Add 4-bromoanisole (27.6 µL, 0.22 mmol).
-
Add the solvent system (e.g., 1.6 mL of 1,4-dioxane and 0.4 mL of degassed water). For KOtBu, use anhydrous dioxane only.
-
Add the appropriate volume of the catalyst/ligand stock solution via syringe.
-
-
Degassing: Seal the vial with a septum cap. Purge the vial with dry nitrogen or argon for 5-10 minutes by bubbling the gas through the reaction mixture with a needle.
-
Reaction: Place the vials in a pre-heated heating block or oil bath set to 100 °C. Stir vigorously for the duration of the reaction (e.g., 12-24 hours).
-
Monitoring: After a set time (e.g., 12 hours), carefully take a small aliquot from each reaction mixture, dilute with ethyl acetate, and spot on a TLC plate or analyze by LC-MS to assess the consumption of starting materials and formation of the product.
-
Work-up:
-
Cool the reactions to room temperature.
-
Dilute with ethyl acetate (5 mL) and water (5 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Determine the conversion or isolated yield for each reaction. For rapid screening, ¹H NMR of the crude product with an internal standard can provide a reliable comparison of reaction efficiency.
Interpreting Results & Further Optimization
The screening results will provide a clear indication of which base is most effective. Below is a table with hypothetical, yet representative, outcomes for this type of sterically demanding coupling.
| Base | Solvent | Time (h) | Conversion (%) | Key Observations |
| Na₂CO₃ | Dioxane/H₂O | 12 | 15% | Low conversion, likely due to poor reactivity and/or solubility issues. |
| K₂CO₃ | Dioxane/H₂O | 12 | 45% | Moderate conversion. The potassium salt shows improved performance over sodium. |
| Cs₂CO₃ | Dioxane/H₂O | 12 | 85% | High conversion. The cesium effect is pronounced, enhancing base activity. |
| K₃PO₄ | Dioxane/H₂O | 12 | 92% | Excellent conversion. Often a top performer for hindered substrates. |
| KOtBu | Dioxane (anhyd.) | 12 | 70% | Good conversion, but some decomposition and side products (protodeboronation) observed. |
| KF | Dioxane/H₂O | 12 | <5% | Ineffective under these conditions, suggesting boronate formation is superior to fluoroborate activation for this substrate. |
Analysis of Hypothetical Results:
-
The trend Cs₂CO₃ > K₂CO₃ > Na₂CO₃ is common and highlights the "cesium effect," where the large, poorly coordinating cation enhances the reactivity of the associated anion.
-
K₃PO₄ often emerges as a superior base due to its sufficient basicity and high solubility in common solvent mixtures, leading to a homogenous and efficient reaction.
-
The strong base KOtBu can be effective but may also accelerate the protodeboronation side reaction, where the C-B bond is cleaved by a proton source (e.g., trace water), reducing the overall yield.[8]
Optimization Pathway:
-
Select the Winner(s): Based on the screen, K₃PO₄ and Cs₂CO₃ are the most promising candidates.
-
Solvent & Temperature: Perform a second round of optimization focusing on the best base(s). Screen different solvents (e.g., Toluene, 2-MeTHF, DMF) and temperatures (80-120 °C) to fine-tune the reaction conditions.
-
Catalyst Loading: Once conditions are optimized, the catalyst and ligand loading can often be reduced to improve process economy without sacrificing yield.
Conclusion
The successful activation of sterically hindered boronic acids like 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid is highly dependent on the choice of base. While mechanistic principles provide a rational starting point, empirical screening is indispensable for identifying the optimal conditions. For this di-ortho-substituted substrate, moderately strong, highly soluble inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are predicted to be superior activators. They strike the necessary balance of providing sufficient basicity to form the active boronate species while minimizing side reactions often associated with stronger organic bases. The systematic protocol detailed herein provides a reliable framework for researchers to overcome the challenges posed by steric hindrance and achieve high-yielding Suzuki-Miyaura cross-coupling reactions.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Matos, K., Soderquist, J. A. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 124(17), 4622–4631. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chemistry – A European Journal, 17(9), 2492-2503. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
News-Medical.Net. (2018). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497–5508. [Link]
-
Naeemi, A., et al. (2012). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1817-25. [Link]
-
Han, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 199-202. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
-
Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Bordwell pKa Table (DMSO). Organic Chemistry Data. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]
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- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
An Application Guide
Abstract
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a valuable building block in contemporary organic synthesis, particularly for constructing sterically encumbered biaryl structures prevalent in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky ortho-chloro group and a coordinating ortho-Boc-amino moiety, presents distinct challenges and opportunities in reaction optimization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in modulating the outcome of palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction, involving this substrate. We delve into the mechanistic impact of solvents on the catalytic cycle, discuss strategies for mitigating common side reactions like protodeboronation, and provide detailed, actionable protocols for reaction setup and systematic solvent screening.
Understanding the Reagent: Physicochemical Profile
The reactivity of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is dictated by the interplay of steric and electronic factors from its ortho substituents.
-
Steric Hindrance: The presence of two substituents flanking the boronic acid group significantly impedes its approach to the palladium center during the transmetalation step of the catalytic cycle. This steric bulk can slow down the desired reaction, often requiring more forcing conditions or specialized catalytic systems.
-
Electronic Nature: The chlorine atom is electron-withdrawing, while the Boc-amino group is electron-donating. The Boc-amino group can also act as a potential coordinating ligand to the palladium center, which may influence the catalytic activity in a solvent-dependent manner.
-
Susceptibility to Protodeboronation: Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a common side reaction for many boronic acids.[1] This process is often accelerated in aqueous basic media, which are standard conditions for Suzuki-Miyaura couplings.[2][3] The stability of this particular boronic acid must be carefully considered when selecting reaction conditions. To mitigate premature decomposition, employing boronic acid derivatives like MIDA boronates or using "slow-release" strategies can be beneficial.[1][4]
The Central Role of Solvents in Suzuki-Miyaura Couplings
The solvent is not merely a medium for the reaction but an active participant that profoundly influences reaction rates, yields, and even selectivity.[5][6][7] Its effects are felt across every fundamental step of the catalytic cycle.[8][9]
Impact on the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][10] The solvent choice directly impacts the kinetics and efficiency of each step.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
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- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
Topic: A Robust, Scalable Synthesis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid for Pharmaceutical Intermediate Production
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex biaryl structures.[1] The inherent steric hindrance from its di-ortho substitution pattern presents unique challenges in both its synthesis and subsequent coupling reactions.[1][2][3] This guide provides a comprehensive, field-tested protocol for the multi-gram scale synthesis of this reagent. We will delve into the strategic considerations behind the synthetic route, offer a detailed step-by-step procedure, and outline robust analytical and safety protocols to ensure a reproducible and safe scale-up process.
Strategic Considerations for Synthesis
The synthesis of sterically encumbered boronic acids requires careful planning to mitigate low reactivity and potential side reactions. Our chosen strategy involves a lithium-halogen exchange on a readily available, Boc-protected aniline precursor, followed by trapping with a borate ester.
Choice of Precursor and Protecting Group
The synthesis commences with 2-bromo-6-chloroaniline. The amino group is protected with a tert-butoxycarbonyl (Boc) group. This choice is deliberate:
-
Stability: The Boc group is highly stable under the strongly basic and nucleophilic conditions of the subsequent lithiation and borylation steps.
-
Directed Ortho-Metalation: While not the primary mechanism here, the Boc-protected amine group can influence the regioselectivity of metalation reactions.
-
Facilitated Purification: The lipophilic nature of the Boc group enhances solubility in common organic solvents, simplifying purification of intermediates.
-
Orthogonal Deprotection: The Boc group can be cleanly removed under acidic conditions, which are orthogonal to many coupling reaction conditions, preserving the final molecular architecture.[4]
Borylation Method: Lithium-Halogen Exchange
A lithium-halogen exchange using n-butyllithium is selected over Grignard formation. This is because the generation of the aryllithium species is typically faster and more efficient at low temperatures, which is critical for preventing side reactions involving the other functional groups on the aromatic ring. The resulting highly nucleophilic aryllithium is then quenched with triisopropyl borate.
Challenges in Scale-Up
-
Exothermic Reactions: The lithium-halogen exchange is highly exothermic and requires strict temperature control, especially on a larger scale, to prevent runaway reactions and ensure selectivity.
-
Product Stability: Arylboronic acids can dehydrate to form cyclic boroxine trimers, particularly during concentration and drying.[5] The protocol is designed to minimize this by avoiding harsh drying conditions.
-
Purification: The final product's polarity makes it amenable to silica gel chromatography, but careful selection of the solvent system is necessary to achieve good separation from non-polar impurities and starting materials.[6][7] Recrystallization is also a viable and often preferred method for purification on a larger scale.[6]
Visualized Synthetic Workflow
The overall process can be broken down into four key stages: Protection, Borylation, Work-up/Purification, and Analysis.
Caption: High-level workflow for the synthesis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of approximately 10-15 grams of the final product.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (g) | Amount (mmol) | Equiv. |
| Step A: Protection | ||||
| 2-Bromo-6-chloroaniline | 206.46 | 20.65 g | 100 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 24.0 g | 110 | 1.1 |
| 4-DMAP | 122.17 | 1.22 g | 10 | 0.1 |
| Dichloromethane (DCM) | - | 400 mL | - | - |
| Step B: Borylation | ||||
| tert-Butyl (2-bromo-6-chlorophenyl)carbamate | 306.59 | 24.5 g | 80 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 500 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | - | 35.2 mL | 88 | 1.1 |
| Triisopropyl borate | 188.08 | 18.0 g | 96 | 1.2 |
| Hydrochloric Acid (2 M aq.) | - | ~150 mL | - | - |
| Ethyl Acetate | - | 600 mL | - | - |
| Brine | - | 200 mL | - | - |
Step-by-Step Procedure
Step A: Synthesis of tert-Butyl (2-bromo-6-chlorophenyl)carbamate
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, add 2-bromo-6-chloroaniline (20.65 g, 100 mmol).
-
Dissolve the starting material in dichloromethane (400 mL).
-
Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) and 4-(dimethylamino)pyridine (DMAP) (1.22 g, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (300 mL) and wash with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by recrystallization from a hexane/ethyl acetate mixture to afford the Boc-protected intermediate as a white solid. (Typical yield: 27-29 g, 88-95%).
Step B: Synthesis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
-
Setup: Assemble a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Dissolution: Add tert-butyl (2-bromo-6-chlorophenyl)carbamate (24.5 g, 80 mmol) to the flask and dissolve in anhydrous THF (500 mL).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. It is critical to maintain this temperature to ensure reaction selectivity.
-
LithiATION: Slowly add n-butyllithium (35.2 mL of a 2.5 M solution in hexanes, 88 mmol) dropwise via a syringe pump over 30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (18.0 g, 96 mmol) dropwise over 20 minutes, again maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching & Work-up: Cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl (~150 mL) until the pH is between 1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic layers and wash with brine (200 mL).
-
Drying & Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/heptane solvent system or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[6][7] (Typical yield: 15-18 g, 73-88%).
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.[8][9]
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the tert-butyl protons (singlet, ~1.4 ppm), aromatic protons, the NH proton (broad singlet), and the B(OH)₂ protons (broad singlet).
-
¹³C NMR (101 MHz, DMSO-d₆): Expect signals corresponding to the tert-butyl group, the aromatic carbons, and the carbonyl carbon. The carbon attached to the boron atom will show a characteristic broad signal.
-
LC-MS (ESI+): To confirm the molecular weight. [M+H]⁺ expected at m/z 272.1.
-
HPLC: To determine purity, which should typically be >97% for use in subsequent synthetic steps.[9]
Caption: Synthetic scheme for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Safety and Handling
Adherence to strict safety protocols is mandatory.[10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[10][11]
-
Reagent Handling:
-
n-Butyllithium: Extremely pyrophoric and reacts violently with water. Handle only under an inert atmosphere (nitrogen or argon).
-
Boronic Acids: Classified as irritants. Avoid inhalation of dust and contact with skin and eyes.[12] May cause reproductive toxicity with chronic high-dose exposure.[12][13]
-
Solvents: Dichloromethane is a suspected carcinogen. THF can form explosive peroxides. Always use in a well-ventilated chemical fume hood.
-
-
Emergency Procedures:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11]
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention if symptoms persist.[10][12]
-
Spills: Absorb solvent spills with an inert material (e.g., vermiculite). Quench reactive reagents carefully with an appropriate quenching agent (e.g., isopropanol for n-BuLi).
-
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.[11][12]
References
- Sparrow Chemical. (2026, January 12). How to separate Phenylboronic Acid from reaction mixtures? Sparrow Chemical Blog.
- Lab Alley. Boric Acid Safety & Hazards.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? YouTube.
- Carl ROTH.
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Carl ROTH.
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Various Authors. (2016, July 18). How to purify boronic acids/boronate esters?
- Reddy, V., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Various Authors. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Organic Syntheses Procedure. Organic Syntheses Procedure.
- Ferreira, B., et al. (2020).
- Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester.
- D’Atri, V., et al. (2022).
Sources
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- 6. jnsparrowchemical.com [jnsparrowchemical.com]
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- 13. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to overcome the unique challenges presented by this sterically hindered and electronically complex substrate.
The structure of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid presents a significant hurdle in Suzuki-Miyaura couplings. The two ortho-substituents create substantial steric bulk around the reactive boronic acid moiety. This steric hindrance can impede key steps in the catalytic cycle, leading to low yields and side reactions. This guide provides a systematic approach to navigate these challenges.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving a palladium catalyst.[1][2] Understanding this cycle is fundamental to troubleshooting, as each step presents a potential bottleneck, especially with challenging substrates.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of the organic halide (or pseudohalide), forming a Pd(II) complex.[3][4]
-
Transmetalation: A ligand is transferred from the organoboron compound to the Pd(II) complex. This step requires activation of the boronic acid by a base.[2][4]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][5]
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix it?
A1: This is the most prevalent issue and typically points to problems with steric hindrance slowing down key catalytic steps. Standard conditions (e.g., using Pd(PPh₃)₄) are often ineffective.[6] A systematic optimization of the catalyst system, base, and solvent is required.
Potential Causes & Solutions:
-
Cause 1: Ineffective Catalyst System. The steric bulk of your boronic acid prevents it from efficiently approaching the palladium center, hindering both transmetalation and reductive elimination. The ligand choice is paramount.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and accelerate the reductive elimination step.[3][4][7]
-
Recommended Ligands: Buchwald-type dialkylbiaryl phosphine ligands are the industry standard for challenging couplings.[7][8] Good starting points include SPhos , XPhos , and RuPhos .[6][8] For extremely hindered couplings, specialized ligands like AntPhos may be necessary.[9]
-
Catalyst Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst like a Buchwald G3 or G4 precatalyst, which readily forms the active Pd(0) species.[8][10]
-
-
-
Cause 2: Suboptimal Base Selection. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1] An inappropriate base can lead to poor activation or decomposition.
-
Solution: The choice of base is often solvent-dependent and must be carefully considered.[11][12]
-
Weak Bases (Recommended Start): Inorganic phosphate or carbonate bases like K₃PO₄ or Cs₂CO₃ are often excellent choices, particularly in solvents like dioxane or toluene.[1][6] They are strong enough to facilitate transmetalation but mild enough to prevent ester hydrolysis or other side reactions.
-
Strong Bases: Stronger bases like NaOH or alkoxides (e.g., KOtBu) can sometimes be effective but may promote side reactions, including protodeboronation.[3]
-
-
-
Cause 3: Inappropriate Solvent or Conditions. The solvent must solubilize all components and not interfere with the catalyst. The presence of oxygen or water can be detrimental.
-
Solution:
-
Solvents: Anhydrous, aprotic solvents are standard. 1,4-Dioxane , Toluene , and THF are common and effective choices.[1][13] While some Suzuki reactions benefit from a small amount of water, for a substrate prone to protodeboronation, starting with strictly anhydrous conditions is advisable.[12][14]
-
Atmosphere: All Suzuki couplings must be performed under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which leads to catalyst deactivation and promotes homocoupling.[15] Ensure all solvents are thoroughly degassed.
-
Temperature: Elevated temperatures (80-110 °C) are typically required for hindered substrates to overcome activation barriers.[1] However, excessively high temperatures can accelerate catalyst decomposition and side reactions.[15]
-
-
Q2: I'm observing a significant amount of 2-(tert-Butylcarbonylamino)chlorobenzene as a byproduct. What is happening?
A2: You are observing protodeboronation (or protodeborylation), a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[16] Boronic acids with electron-donating groups, especially at the ortho position, can be particularly susceptible to this process.
Causes & Mitigation Strategies:
-
Cause 1: Presence of Protic Species (Water). Water is often the proton source for this undesired reaction. This is especially problematic under basic conditions and at elevated temperatures.[16][17]
-
Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves and ensure your base is anhydrous. While some protocols add water, avoid it in your initial optimization attempts.
-
-
Cause 2: High Temperature & Long Reaction Times. Extended exposure to high temperatures can promote the protodeboronation pathway.
-
Solution: Use a more active catalyst system (see Q1) that allows the desired cross-coupling to occur faster and at a lower temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.[15]
-
-
Cause 3: Inappropriate Base. Strong bases can accelerate the decomposition of the boronic acid.
-
Advanced Solution: Use a Boronate Ester. Boronic acids can be protected as boronate esters, such as pinacol esters (Bpin) or MIDA boronates. These are generally more stable to protodeboronation.[15][19] The active boronic acid can be released slowly under the reaction conditions, keeping its ambient concentration low and minimizing the side reaction.[17]
Q3: My main byproduct is a symmetrical biaryl derived from my boronic acid. How do I prevent this?
A3: This side reaction is known as homocoupling . It occurs when two molecules of the boronic acid couple with each other. The primary cause is often related to the palladium catalyst state and the presence of an oxidant, most commonly oxygen.[5][20]
Causes & Mitigation Strategies:
-
Cause 1: Oxygen in the Reaction. Oxygen can oxidize Pd(0) to Pd(II) species, which can then mediate the homocoupling of two boronic acid molecules to regenerate Pd(0).[5][21]
-
Solution: Rigorous degassing of the solvent and reaction mixture is critical. Use techniques like freeze-pump-thaw cycles (for lower boiling solvents) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause 2: Using a Pd(II) Precatalyst. If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) state. A common pathway for this reduction is the homocoupling of the boronic acid.[5][21]
-
Solution: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8][10] Alternatively, use a modern precatalyst that is designed for efficient generation of the active catalyst. Adding a mild reducing agent like potassium formate has also been shown to suppress homocoupling by minimizing free Pd(II).[22]
-
-
Cause 3: High Concentration of Boronic Acid. A high concentration of the boronic acid can favor the homocoupling pathway.
Optimization & Recommended Protocols
Summary of Recommended Starting Conditions
For a challenging substrate like 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, a robust starting point is crucial. The following table summarizes recommended conditions based on modern best practices for sterically hindered couplings.[7][9][23]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or a Buchwald Precatalyst (e.g., SPhos G3, 2-4 mol %) | Provides a reliable source of active Pd(0). Precatalysts are often more efficient.[8][10] |
| Ligand | SPhos or XPhos (2-5 mol %) | Bulky, electron-rich ligands are essential for accelerating the key catalytic steps with hindered substrates.[7][8] |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | Strong enough for activation but minimizes side reactions like protodeboronation.[1][6] |
| Solvent | Anhydrous, Degassed 1,4-Dioxane or Toluene | Aprotic solvents that are known to perform well in challenging Suzuki couplings.[1][11] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the high activation barriers caused by steric hindrance. |
| Atmosphere | Strict Inert Atmosphere (Argon or Nitrogen) | Prevents catalyst deactivation and homocoupling side reactions.[15] |
Detailed Experimental Protocol (General Procedure)
This protocol outlines the setup for a small-scale (e.g., 0.5 mmol) test reaction. All glassware should be flame- or oven-dried before use.
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: If using a solid precatalyst and ligand, add them at this stage. (e.g., SPhos G3 precatalyst, 0.02 equiv).
-
Inert Atmosphere Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Degassing (Optional but Recommended): If you did not pre-degas the solvent, bubble Argon through the stirred reaction mixture for 15-20 minutes.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction vigorously. Monitor the progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely require purification by column chromatography to remove residual starting materials, catalyst-derived impurities, and any side products.
Troubleshooting Workflow
If your initial reaction fails, follow this logical workflow to diagnose and solve the issue.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Wikipedia. Protodeboronation. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
National Institutes of Health. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
Sources
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- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. reddit.com [reddit.com]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this sterically hindered building block in palladium-catalyzed cross-coupling reactions. Given the unique structural features of this reagent—namely the two bulky ortho-substituents—investigators often face challenges such as low yield, slow reaction kinetics, and competing side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve successful outcomes in your synthetic campaigns.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to resolve the issue.
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
A1: Initial Diagnostic Checklist
When a Suzuki-Miyaura coupling reaction fails to proceed, it is crucial to first verify the integrity of the fundamental reaction parameters before exploring more complex variables. The active Pd(0) catalytic species is sensitive to oxygen, and the boronic acid itself can be prone to degradation.
Core Causality: The most common culprits for a complete lack of reactivity are an inactive catalyst, the presence of oxygen, or impure reagents. The Pd(0) catalyst, which is essential for the oxidative addition step, can be readily oxidized to inactive Pd(II) species by atmospheric oxygen, halting the catalytic cycle.[1]
Troubleshooting Protocol: Foundational Setup Verification
-
Inert Atmosphere Integrity: Ensure the reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.
-
Solvent Degassing: Solvents must be rigorously degassed before use. Oxygen dissolved in the solvent is a primary cause of catalyst deactivation and can promote the homocoupling of the boronic acid.[2]
-
Recommended Method: Sparge the solvent with Argon for 20-30 minutes or use a minimum of three freeze-pump-thaw cycles.
-
-
Reagent Quality:
-
Boronic Acid: Verify the purity of your 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which may exhibit different reactivity. Ensure the material is dry and stored under inert conditions.
-
Palladium Catalyst: If using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its in situ reduction to Pd(0) is critical.[1] Consider using a more robust, air-stable precatalyst if issues persist.[3]
-
Q2: I'm observing a significant amount of 2-(tert-butylcarbonylamino)chlorobenzene, the protonated version of my starting material. What is causing this and how can I prevent it?
A2: Diagnosis and Mitigation of Protodeboronation
The formation of the corresponding arene from a boronic acid is a classic side reaction known as protodeboronation.[4] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, representing a direct loss of your nucleophilic coupling partner.
Mechanistic Insight: Protodeboronation is often catalyzed by aqueous base and is particularly problematic for electron-deficient or sterically hindered arylboronic acids.[5][6] The reaction proceeds through the formation of a boronate species, which is then protonated, leading to the cleavage of the carbon-boron bond.[6][7] The presence of water in the reaction medium is a primary driver for this side reaction.
Strategies to Minimize Protodeboronation:
-
Choice of Base: The strength and nature of the base are critical. While a base is required to activate the boronic acid for transmetalation, overly strong aqueous bases can accelerate protodeboronation.[8][9]
-
Recommendation: Switch from strong bases like NaOH or KOH to milder, less nucleophilic inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[10] Fluoride sources like KF or CsF can also be effective, particularly under anhydrous conditions.
-
-
Solvent System: The presence of water can facilitate this undesired pathway.
-
Recommendation: Use anhydrous solvents. If an aqueous base is necessary, minimize the amount of water used (e.g., a 10:1 ratio of organic solvent to aqueous base solution).[2]
-
-
Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester (Ar-B(pin)), can significantly suppress protodeboronation.[11] These esters are more stable and release the boronic acid slowly under the reaction conditions, keeping its effective concentration low.
Workflow for Addressing Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
Q3: My primary byproduct is a symmetrical biaryl from the homocoupling of my boronic acid. Why is this happening?
A3: Understanding and Preventing Homocoupling
The formation of a symmetrical biaryl (Ar-Ar) from the boronic acid is known as homocoupling. This reaction consumes two equivalents of the boronic acid and the palladium catalyst, reducing the yield of the desired cross-coupled product.
Mechanistic Insight: Homocoupling is primarily promoted by two factors: the presence of oxygen or other oxidants, and the use of Pd(II) precatalysts without efficient reduction to Pd(0).[2] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which can then react with two molecules of the boronic acid to produce the homocoupled product.[12] Alternatively, if Pd(II) species are present, they can undergo transmetalation with two boronic acid molecules, leading to the biaryl product and reduction to Pd(0).[13]
Strategies to Suppress Homocoupling:
-
Rigorous Degassing: This is the most critical step. As mentioned in Q1, ensure your solvents and reaction headspace are completely free of oxygen.[2]
-
Catalyst Choice:
-
If using a Pd(II) precatalyst, its reduction to the active Pd(0) species must be efficient. Some ligands are better at facilitating this reduction.
-
Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous, provided they are handled under strictly anaerobic conditions.
-
-
Reaction Conditions: Running the reaction at a slightly lower temperature may decrease the rate of homocoupling relative to the desired cross-coupling.[14]
Frequently Asked Questions (FAQs)
Q: The steric hindrance of my substrate is significant. Which catalyst/ligand system is recommended?
A: For coupling sterically demanding substrates like 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, the choice of ligand is paramount. The ligand must be bulky enough to promote reductive elimination and electron-rich enough to facilitate the challenging oxidative addition step with the coupling partner.
| Ligand Class | Examples | Key Features & Advantages |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically bulky. Excellent for coupling hindered substrates and aryl chlorides.[15] They stabilize the monoligated Pd(0) species, which is highly reactive. |
| Dialkylphosphines | P(t-Bu)₃, P(Cy)₃ | Very electron-donating but can be sensitive to air. Often used for challenging couplings at lower temperatures.[16] The combination of Pd₂(dba)₃ with P(t-Bu)₃ is a powerful system. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. They are highly effective for coupling unreactive aryl chlorides.[8] |
| Palladacycle Precatalysts | Buchwald Palladacycles (e.g., SPhos G3) | Air-stable, well-defined precatalysts that reliably generate the active monoligated Pd(0) species upon activation, leading to reproducible results. |
Recommendation: Start with a Buchwald-type ligand like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or use a commercially available palladacycle precatalyst (e.g., SPhos G3). These systems are generally robust and have a high success rate with hindered substrates.[3][15]
Q: Which base and solvent combination is a good starting point for this substrate?
A: A reliable starting point is crucial for optimization. The interplay between the base and solvent affects solubility, catalyst activity, and the rate of side reactions.[10][17]
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ (potassium phosphate) | A moderately strong, non-nucleophilic base. It is effective at promoting transmetalation while minimizing the risk of protodeboronation and other base-mediated side reactions.[10] |
| Solvent | Dioxane or Toluene | These are common, relatively non-polar aprotic solvents for Suzuki couplings.[17] Often, a small amount of water (e.g., 5-10% by volume) is added to help solubilize the base and facilitate the formation of the active boronate species, but this must be balanced against the risk of protodeboronation. |
Starting Protocol:
-
To a dried flask, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv.), your aryl halide (1.0 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Add your palladium precatalyst (1-2 mol%) and ligand (1.1-1.2x mol% relative to Pd).
-
Purge the flask with Argon.
-
Add degassed Toluene (or Dioxane) via syringe.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.[1]
Q: Can the Boc (tert-Butylcarbonylamino) protecting group cause problems?
A: The Boc protecting group is generally stable under the neutral to basic conditions of a standard Suzuki-Miyaura coupling.[18] However, it is sensitive to strong acids and can be cleaved under harsh thermal conditions over extended periods. Standard reaction temperatures (≤ 110 °C) and durations should not pose a problem. If your coupling partner contains an acidic proton, ensure you use a sufficient excess of base to prevent the reaction medium from becoming acidic.
Visualizing the Chemistry
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Side Reaction Pathways
Caption: Major side reactions encountered in Suzuki-Miyaura coupling.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567.
- Zhang, Y., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(38), 13425–13436.
- Biscoe, M. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
- ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
-
ACS Publications. (n.d.). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
- Cox, P. A., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 81(21), 10584–10593.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17569–17586.
- Barder, T. E., et al. (2005). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685–4696.
- National Institutes of Health. (2022).
-
ResearchGate. (n.d.). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
- Graz University of Technology. (n.d.).
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
- National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
- ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
- National Institutes of Health. (2024).
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
PubMed. (n.d.). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Retrieved from [Link]
- Royal Society of Chemistry. (2016).
- Chemistry. (2014). Cross-Coupling Reactions.
- Sigma-Aldrich. (2025).
- ResearchGate. (2025).
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Retrieved from [Link]
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(28), 9252–9262.
- ResearchGate. (2025). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Strategies to Mitigate Protodeboronation of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and critical challenge encountered during synthetic reactions: the protodeboronation of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. Our goal is to equip you with the mechanistic understanding and practical solutions required to maximize your reaction yields and ensure the integrity of your synthetic pathways.
Section 1: Understanding the Challenge - FAQs
This section addresses the fundamental questions surrounding the stability of your specific boronic acid.
Q1: What is protodeboronation and why is it a significant problem for my compound?
A: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond, effectively destroying your starting material.[1] For your compound, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, this process leads to the formation of the byproduct N-(3-chlorophenyl)-2,2-dimethylpropanamide, consuming the boronic acid that is essential for your desired cross-coupling reaction (e.g., Suzuki-Miyaura coupling). This directly results in lower yields and introduces a potentially challenging impurity to remove from your product.[2] The core of the problem is a kinetic competition: the rate of the desired productive reaction versus the rate of this decomposition pathway.[2]
Q2: What structural features of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid make it susceptible to this side reaction?
A: The susceptibility of your molecule is governed by a combination of steric and electronic factors originating from its ortho-substituents:
-
Steric Hindrance: The molecule has two bulky groups, the tert-butylcarbonylamino (-NHBoc) and the chloro (-Cl) group, positioned ortho to the boronic acid. This steric crowding can hinder the approach of the palladium catalyst for the transmetalation step in a Suzuki-Miyaura coupling. If the desired coupling is slowed down, the competing protodeboronation reaction has more time to occur.
-
Electronic Effects: The substituents have opposing electronic influences. The -NHBoc group is electron-donating, which increases the electron density on the aromatic ring. This can make the ipso-carbon (the carbon attached to boron) more susceptible to protonation.[3] Conversely, the electron-withdrawing nature of the ortho-chloro group can stabilize a transient negative charge on the ipso-carbon, which may facilitate C-B bond cleavage under certain mechanistic pathways.[4] The interplay of these factors creates a delicate stability balance.
Q3: How does pH influence the stability of my boronic acid and its reactivity in Suzuki-Miyaura coupling?
A: The pH of the reaction medium is arguably the most critical factor controlling the fate of your boronic acid.[5]
-
Acidic/Neutral pH: At lower pH, the compound exists predominantly as the neutral, trigonal planar boronic acid, Ar-B(OH)₂. This form is generally more stable but is not sufficiently nucleophilic for the transmetalation step of the Suzuki-Miyaura reaction.[5]
-
Basic pH: Suzuki-Miyaura coupling requires a base to activate the boronic acid. The base reacts with the boronic acid to form the anionic, tetrahedral boronate species, [Ar-B(OH)₃]⁻.[5] This boronate is significantly more nucleophilic and readily participates in transmetalation. However, this species is also much more prone to protodeboronation.[6]
Therefore, the choice of base and the resulting pH create an essential trade-off: the conditions needed to promote the desired coupling are often the same conditions that accelerate the undesired decomposition.[5] The key is to find an optimal pH window that is high enough to facilitate efficient transmetalation but low enough to minimize the rate of protodeboronation.
Section 2: Troubleshooting Guide for Low Yield & Byproduct Formation
Primary Issue: Your reaction exhibits low yield of the desired cross-coupled product, with significant formation of the protodeboronated byproduct, N-(3-chlorophenyl)-2,2-dimethylpropanamide, confirmed by LC-MS or NMR analysis.
This guide uses a question-and-answer format to diagnose the root cause and provide actionable solutions.
Root Cause Analysis & Solutions
1. Are you using a strong, aqueous base (e.g., NaOH, KOH, CsOH)?
-
The Problem: Strong bases generate a high concentration of the reactive boronate anion, dramatically accelerating the rate of protodeboronation.[2] While effective for transmetalation, they often favor the decomposition pathway for sensitive substrates.
-
The Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices. These bases are strong enough to facilitate the catalytic cycle but maintain a lower effective pH, suppressing the C-B bond cleavage.[7]
| Base Comparison for Sensitive Boronic Acids | | :--- | :--- | :--- | | Base | Typical Strength | Recommendation | | NaOH, KOH, LiOH | Strong | Avoid: High risk of rapid protodeboronation. | | K₂CO₃, Cs₂CO₃ | Moderate | Good Starting Point: Balances reactivity and stability. | | K₃PO₄, KF | Mild-Moderate | Often Optimal: Provides sufficient activation with lower decomposition rates.[2][7] |
2. Is your reaction temperature elevated (e.g., >90 °C)?
-
The Problem: High temperatures increase the rate of all chemical reactions, including the undesired protodeboronation.[2] While often used to drive sluggish couplings to completion, excessive heat can disproportionately accelerate decomposition.
-
The Solution: Lower the reaction temperature. The use of a highly active catalyst system (see next point) often allows for efficient coupling at significantly lower temperatures (e.g., 40-80 °C).[2] It is critical to find the minimum temperature required for a reasonable reaction rate.
3. Is your catalyst system optimized for a fast reaction?
-
The Problem: A slow or inefficient catalyst gives the boronic acid more time to decompose under the basic reaction conditions. The goal is to ensure the kinetics of cross-coupling far exceed the kinetics of protodeboronation.
-
The Solution: Employ a highly active, modern palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These systems are designed for rapid catalytic turnover, which shortens reaction times and minimizes the window for side reactions.[7]
-
A Critical Caveat: While often beneficial, some bulky phosphine ligands can, paradoxically, promote a palladium-catalyzed protodeboronation pathway.[8][9] If you observe increased protodeboronation after switching to a bulkier ligand, consider screening a range of ligands to find the optimal balance between coupling efficiency and stability.
| Recommended Catalyst Systems | | :--- | :--- | | Precatalyst | Ligand | | XPhos Pd G2/G3 | XPhos | | SPhos Pd G2/G3 | SPhos | | Pd₂(dba)₃ | RuPhos, BrettPhos |
4. Are you using the boronic acid directly in a challenging coupling?
-
The Problem: For inherently unstable boronic acids or very slow couplings (e.g., with sterically hindered or electron-rich aryl chlorides), protodeboronation can occur even under optimized conditions.
-
The Solution: Convert the boronic acid to a more stable derivative that acts as a "slow-release" reservoir. This strategy keeps the instantaneous concentration of the reactive free boronic acid low throughout the reaction.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids. Under specific basic conditions (e.g., using K₃PO₄), they slowly hydrolyze to release the boronic acid, which is then immediately consumed in the catalytic cycle. This is a highly effective strategy for minimizing decomposition.[1][10]
-
Potassium Trifluoroborates (BF₃K salts): These salts are also significantly more stable to protodeboronation than the corresponding boronic acids and are competent coupling partners.[11]
-
Section 3: Prophylactic Protocols & Best Practices
To proactively prevent protodeboronation, we recommend the following validated protocols.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to maximize yield by controlling key parameters.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 - 1.5 eq.)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Solvent: 1,4-Dioxane / Water (5:1 mixture), thoroughly degassed by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, boronic acid, K₃PO₄, and palladium precatalyst.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
-
Execution & Monitoring:
-
Heat the reaction mixture to a moderate temperature (start with 60-80 °C).[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS every 1-2 hours. Check for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Protocol 2: The "Slow-Release" Strategy using a MIDA Boronate Ester
This is the recommended approach for particularly challenging couplings where protodeboronation is severe.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid MIDA ester (1.2 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
Palladium Precatalyst (e.g., SPhos Pd G2, 2 mol%)
-
Solvent: THF / Water (10:1 mixture), degassed.
-
-
Reaction Setup:
-
In an inert atmosphere glovebox, combine the aryl halide, MIDA boronate, K₃PO₄, and catalyst in a reaction vial.
-
Add the degassed solvent mixture.
-
-
Execution:
-
Seal the vial and heat to 60-80 °C with vigorous stirring. The slow release of the boronic acid from the MIDA ester is temperature-dependent.[10]
-
Monitor the reaction to completion (typically 6-12 hours).
-
Protocol 3: Proper Storage and Handling
The stability of your boronic acid begins before the reaction. Improper storage is a common source of reagent degradation.
-
Temperature: Store the solid boronic acid in a refrigerator at 2-8 °C.[12] For long-term storage, a freezer at -20 °C is recommended.[13]
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen). Boronic acids can be susceptible to oxidative degradation.
-
Moisture: Keep the container tightly sealed. Boronic acids can dehydrate to form boroxine anhydrides, which can affect reactivity, or hydrolyze further if impurities are present.
Section 4: Visualizing the Pathways
Diagram 1: Competing Reaction Pathways
Caption: A decision-tree workflow for systematically troubleshooting protodeboronation.
References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37137-37143. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(39), 17997-18013. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cornella, J., et al. (2017). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 50(1), 130-140. [Link]
-
ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
LJMU Research Online. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]
-
Topczewski, J. J., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13812-13822. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Yuanli Bio. (2023). What are the storage conditions for Boric acid - 10B?. [Link]
-
Frontier Specialty Chemicals. (n.d.). Organoborons. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aspuru.substack.com [aspuru.substack.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 12. 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid;CAS No.:1451390-83-2 [chemshuttle.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing homocoupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Topic: Minimizing Homocoupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses. This guide is designed to provide in-depth troubleshooting for a common yet frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of your boronic acid, specifically focusing on the sterically hindered and electronically complex substrate, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
This undesirable reaction not only consumes your valuable starting material, reducing the yield of your target biaryl, but also introduces a symmetrically-coupled dimer that can be difficult to separate from the desired product. Here, we will dissect the causes of this side reaction and provide actionable, field-proven strategies to suppress it, ensuring the success of your coupling reactions.
Troubleshooting Guide & FAQs
Question 1: I'm observing a significant amount of a dimeric byproduct in my Suzuki-Miyaura reaction. How can I confirm it's from the homocoupling of my boronic acid?
Answer:
The formation of a symmetrical biaryl is the hallmark of boronic acid homocoupling. In the case of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, the homocoupled product would be a symmetrical biphenyl substituted with two Boc-amino groups and two chlorine atoms.
Diagnostic Steps:
-
Mass Spectrometry (MS): Analyze your crude reaction mixture by LC-MS or GC-MS. The homocoupled dimer will have a molecular weight corresponding to double the aryl fragment of your boronic acid, minus two boronic acid groups, plus a new C-C bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the byproduct. The ¹H and ¹³C NMR spectra will show a pattern consistent with a symmetrical molecule, which will be less complex than the spectrum of the desired unsymmetrical cross-coupled product.
-
Control Experiment: Run the reaction under your standard conditions but omit the aryl halide coupling partner. If the dimer still forms, it confirms that the boronic acid is homocoupling.
Question 2: What are the primary causes of homocoupling with a boronic acid like mine?
Answer:
Homocoupling of boronic acids is primarily driven by two palladium-mediated pathways, both of which are exacerbated by specific reaction conditions. Your substrate, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, is particularly susceptible due to its steric hindrance and electronic properties.
Key Mechanistic Drivers:
-
Oxygen-Mediated Oxidative Homocoupling: This is the most common cause.[1][2] Dissolved oxygen in the reaction mixture can re-oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then undergo transmetalation with two molecules of your boronic acid, followed by reductive elimination to form the homocoupled dimer and regenerate Pd(0), as depicted in the catalytic cycle below.[1]
***dot graph "Oxidative_Homocoupling_Cycle" { layout="neato"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PdII [label="Pd(II)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdII_Ar [label="Ar-Pd(II)-Ar", fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH2_1 [label="ArB(OH)₂", shape=plaintext]; ArBOH2_2 [label="ArB(OH)₂", shape=plaintext]; ArAr [label="Ar-Ar (Dimer)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; O2 [label="O₂ (Oxidant)", shape=plaintext, fontcolor="#EA4335"];
// Edges Pd0 -> PdII [label="Oxidation", pos="3,0.8!", len=1.5]; PdII -> ArPdII_Ar [label="2x Transmetalation", pos="1.5,1.8!", len=1.5]; ArPdII_Ar -> Pd0 [label="Reductive Elimination", pos="-1.5,1.8!", len=1.5]; ArPdII_Ar -> ArAr [style=dashed, arrowhead=none, pos="-2.5,0.5!"]; ArBOH2_1 -> PdII [style=dashed, arrowhead=none, pos="0.5,1.5!"]; ArBOH2_2 -> PdII [style=dashed, arrowhead=none, pos="2.5,1.5!"]; O2 -> Pd0 [style=dashed, arrowhead=none, pos="3,-0.2!"];
// Graph attributes graph [bgcolor="transparent"]; }
Figure 1. Oxygen-Mediated Homocoupling Pathway. -
Base-Promoted Homocoupling: While less common, certain bases, particularly in the absence of an efficient cross-coupling partner, can promote homocoupling. The mechanism is complex and can involve the formation of reactive boronate species.
-
Steric Hindrance: The ortho-substituents (the bulky Boc-amino group and the chloro group) on your boronic acid can slow down the desired transmetalation step with the aryl halide-Pd(II) complex.[3][4] This sluggishness provides a larger window of opportunity for the competing homocoupling pathway to occur.
Question 3: My reaction is already under an inert atmosphere. Why am I still seeing significant homocoupling?
Answer:
While running a reaction under a balloon of nitrogen or argon is standard practice, it often isn't sufficient to eliminate dissolved oxygen, which is a primary culprit for homocoupling.[1][5]
Troubleshooting Steps for Atmosphere Control:
-
Rigorous Degassing of Solvents: Simply bubbling an inert gas through your solvent for a few minutes is often inadequate. For optimal oxygen removal, use one of the following methods:
-
Freeze-Pump-Thaw: This is the gold standard. Freeze the solvent with liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw. Repeat this cycle at least three times.
-
Subsurface Sparge: Bubble a fine stream of inert gas (nitrogen or argon) through the solvent for an extended period (at least 30-60 minutes).[1][5] This is more effective than a simple surface purge.
-
-
Inert Atmosphere for Reagent Addition: Ensure that all reagents are added under a positive pressure of inert gas. Use Schlenk techniques or a glovebox for the most sensitive reactions.
-
Pre-Reaction Sparge: After all reagents are combined but before adding the palladium catalyst, sparge the entire reaction mixture with an inert gas for 10-15 minutes.[2] This removes any oxygen introduced during reagent transfer.
Question 4: What specific changes to my reaction conditions can I make to minimize homocoupling?
Answer:
Optimizing your reaction parameters is crucial. Here is a systematic approach to refining your protocol, starting with the most impactful changes.
***dot graph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="High Homocoupling Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Atmosphere [label="Improve Inert Atmosphere\n(Sparge, Freeze-Pump-Thaw)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Optimize Catalyst & Ligand\n(Bulky Ligands, Lower Loading)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Change Base\n(Weaker, Anhydrous)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Modify Solvent System\n(Anhydrous, Biphasic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Additives [label="Consider Additives\n(Reducing Agents)", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolution [label="Homocoupling Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Atmosphere; Atmosphere -> Catalyst; Catalyst -> Base; Base -> Solvent; Solvent -> Additives; Additives -> Resolution; }
1. Catalyst and Ligand Selection:
For sterically hindered substrates like yours, the choice of ligand is paramount.[3] You need a ligand that promotes the desired cross-coupling pathway (specifically, the reductive elimination step) much faster than the competing homocoupling.
-
Recommended Ligands: Use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands are highly effective for coupling sterically demanding partners.[3]
-
Top Choices: SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) state and accelerate the rate-limiting steps of the desired catalytic cycle.
-
-
Catalyst Precursors: Use modern, air-stable Pd(II) pre-catalysts that are designed for efficient in-situ generation of the active Pd(0) species (e.g., XPhos Pd G3 or G4).[3][6]
2. Base and Solvent System:
The base and solvent are interdependent and can dramatically influence the reaction outcome.[7]
-
Base Selection:
-
Solvent System:
-
Anhydrous Conditions: Since water can participate in side reactions, switching to an anhydrous solvent system can be beneficial.[3] Toluene, dioxane, or 2-MeTHF are excellent options. Ensure your base is finely powdered and dried if running anhydrous reactions.[3]
-
Biphasic Systems: If an aqueous system is necessary, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.[3]
-
| Parameter | Standard Conditions (High Homocoupling) | Optimized Conditions (Low Homocoupling) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | XPhos Pd G3 (1-2 mol%) | Bulky ligand accelerates cross-coupling over homocoupling.[3] |
| Base | NaOH (aq) | K₃PO₄ (anhydrous, powdered) | Milder, non-aqueous base minimizes side reactions.[3] |
| Solvent | THF/H₂O | Dioxane or Toluene (degassed) | Anhydrous conditions suppress oxygen-mediated pathways.[3] |
| Atmosphere | N₂ balloon | Subsurface sparging with Argon | Rigorously removes dissolved oxygen.[1][5] |
| Additives | None | Potassium formate (0.1-0.2 equiv) | Acts as a mild reducing agent to scavenge Pd(II).[1][5] |
3. The Use of Additives:
-
Mild Reducing Agents: The addition of a mild reducing agent can help suppress homocoupling by keeping the palladium in its active Pd(0) state. A study by Miller et al. demonstrated that adding potassium formate (HCO₂K) can significantly reduce the concentration of free Pd(II) without disrupting the main catalytic cycle, thereby suppressing dimer formation.[1][5]
Question 5: Can I modify my experimental procedure to favor the cross-coupling reaction?
Answer:
Yes, procedural modifications can have a significant impact.
-
Slow Addition of the Boronic Acid: A "slow-release" strategy can be very effective.[8] By adding the boronic acid solution slowly over several hours via a syringe pump, you maintain a low instantaneous concentration of the boronic acid in the reaction mixture. This kinetically disfavors the second-order homocoupling reaction relative to the desired first-order (with respect to the boronic acid) transmetalation step.
-
Protecting Group Strategy: For particularly challenging cases, the boronic acid can be temporarily converted to a more stable derivative, such as a diethanolamine adduct. This adduct can be used directly in the coupling reaction, where it slowly releases the active boronic acid under the reaction conditions.[3]
Protocol: Formation of a Diethanolamine Adduct [3]
-
Dissolution: In a vial, dissolve the 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate of the adduct will form.
-
Isolation: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your Suzuki-Miyaura reaction.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting strategies discussed above to minimize the homocoupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Materials:
-
Aryl Halide (1.0 equiv)
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (1.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Dioxane (anhydrous, degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, potassium phosphate, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Boronic Acid Addition: In a separate dry vial, dissolve the 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in a minimal amount of degassed dioxane.
-
Reaction Initiation: Place the Schlenk flask in a preheated oil bath at 90-100 °C. Add the boronic acid solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By implementing these robust experimental design and control strategies, you can effectively suppress the undesired homocoupling side reaction and significantly improve the yield and purity of your target molecule.
References
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
ResearchGate. (2015). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate. [Link]
-
Semantic Scholar. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Semantic Scholar. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]
-
ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Royal Society of Chemistry. (2020). Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. Catalysis Science & Technology. [Link]
-
ResearchGate. (2022). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Glaser coupling. Wikipedia. [Link]
-
National Institutes of Health. (2018). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC. [Link]
-
National Institutes of Health. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]
-
ResearchGate. (2019). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. MH Chem. [Link]
-
Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid Reactions
Introduction: Welcome to the technical support guide for optimizing reactions involving 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. This substrate presents unique challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its significant steric hindrance. The ortho-chloro and bulky ortho-tert-Butylcarbonylamino (Boc-amino) groups create a crowded environment around the boronic acid moiety, which can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2]
Effective catalyst loading is therefore not just a matter of reaction economy but is a critical parameter for achieving high yield and minimizing side reactions. This guide provides field-proven insights, troubleshooting protocols, and detailed experimental designs to help you navigate the complexities of this transformation and achieve robust, scalable results.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst loading and the specific challenges posed by this sterically hindered substrate.
Q1: Why is catalyst loading so critical for this specific boronic acid? A1: The steric bulk from the two ortho substituents on 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid significantly slows down the reaction kinetics.[1] An insufficient catalyst concentration (loading) may result in a stalled reaction with low conversion because there are not enough active catalytic sites to overcome the high activation energy barrier.[3][4] Conversely, excessively high catalyst loading can lead to detrimental side reactions, such as the formation of palladium black (catalyst decomposition) or increased homocoupling of the boronic acid.[5][6][7] Therefore, finding the optimal loading "sweet spot" is essential for balancing reactivity with catalyst stability and product purity.
Q2: What are the initial signs of incorrect catalyst loading in my reaction? A2: Initial indicators can be observed both during the reaction and after analysis:
-
Low Catalyst Loading: The primary symptom is low or incomplete conversion of the limiting reagent, even after extended reaction times. The reaction mixture might remain clear without the typical color changes associated with an active catalytic cycle (e.g., darkening), and analysis (TLC, LC-MS) will show a high proportion of unreacted starting material.[8]
-
High Catalyst Loading: A key visual cue is the rapid formation of a black precipitate (palladium black), indicating catalyst aggregation and deactivation.[7] Post-reaction analysis might reveal an increase in side products, particularly the homocoupled biaryl derived from the boronic acid.[5][6] While conversion of the starting material might be high, the yield of the desired product can be compromised.
Q3: What is a sensible starting catalyst loading for a screening experiment with this substrate? A3: For challenging, sterically hindered substrates, a good starting point for catalyst loading is typically between 1.0 and 2.5 mol%.[9][10] This range is often sufficient to initiate the reaction without being excessively high. Depending on the results, you can then screen lower (e.g., 0.5 mol%) or higher (e.g., 3-5 mol%) loadings to fine-tune the reaction. For industrial applications aiming for cost-efficiency, optimization efforts often target much lower loadings (<1 mol%), but this should only be attempted after a robust process has been established at a higher concentration.[11][12]
Q4: How does the choice of palladium precatalyst and ligand affect the optimal loading? A4: The precatalyst and ligand system is paramount. Modern, highly active "buchwald-type" precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed to efficiently generate the active Pd(0) species and are often effective at lower loadings (0.5–2 mol%) even for difficult substrates.[9][13] These systems feature bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step and stabilize the catalyst.[6][14] In contrast, older or less active catalyst systems, like Pd(PPh₃)₄, might require significantly higher loadings and more forcing conditions to achieve similar results. The choice of ligand directly influences the stability and activity of the catalyst, which in turn dictates the optimal loading range.[8][14]
Section 2: Troubleshooting Guide for Common Issues
This guide provides a systematic, question-and-answer approach to resolving specific experimental failures.
Q: My reaction shows very low or no conversion, and most of the starting material is recovered. What is the first troubleshooting step related to catalyst loading? A: Before adjusting catalyst loading, you must first rule out other common issues.
-
Verify Inert Atmosphere: Ensure your reaction vessel was rigorously purged with an inert gas (Argon or Nitrogen) and that the solvent was properly degassed. Oxygen can rapidly deactivate the palladium catalyst.[1][8][15]
-
Check Reagent Quality: Confirm that your boronic acid, aryl halide, and base are pure and dry. Water can interfere with the base and lead to protodeboronation (cleavage of the C-B bond).[15][16] Ensure the base (e.g., K₃PO₄) is a fine, dry powder for optimal reactivity.[9]
-
Initial Loading Increase: If the above are confirmed, your catalyst loading is likely too low. For your next experiment, double the catalyst loading (e.g., from 1 mol% to 2 mol%). This provides a higher concentration of active Pd(0) species to initiate the catalytic cycle.[3]
Q: My reaction turns black quickly, and while my starting material is consumed, the yield of the desired product is low, with many impurities. What does this indicate? A: This strongly suggests that your catalyst loading is too high. The formation of palladium black indicates that the catalyst is decomposing and aggregating, which removes it from the catalytic cycle.[7] High concentrations of the catalyst can accelerate side reactions.
-
Reduce Catalyst Loading: Halve the catalyst loading in your next experiment (e.g., from 2 mol% to 1 mol%). If you still observe decomposition, reduce it further to 0.5 mol%.
-
Check Concentration: Very high overall reaction concentrations can sometimes promote catalyst decomposition. Ensure your concentration is within the typical range of 0.1 M to 0.5 M with respect to the limiting reagent.[5][9]
-
Consider a More Stable Precatalyst: If the problem persists even at low loadings, your chosen catalyst system may be inherently unstable under the reaction conditions. Switching to a more robust, well-defined precatalyst (e.g., a G3 or G4 palladacycle) may be necessary.[13]
Q: I am observing significant protodeboronation of my 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. How can catalyst loading affect this? A: Protodeboronation is a common side reaction for boronic acids, especially under basic conditions, and can be exacerbated by a sluggish main reaction. If the desired cross-coupling is slow due to low catalyst activity or loading, the boronic acid has more time to decompose.
-
Increase Loading for Faster Coupling: A higher catalyst loading can increase the rate of the productive Suzuki coupling, outcompeting the slower protodeboronation pathway.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These are often more resistant to protodeboronation and can be used directly in the coupling reaction.[6][15]
-
Base and Solvent Choice: Ensure you are using an appropriate base (e.g., K₃PO₄, Cs₂CO₃) and minimize the amount of water in the reaction, as water is a proton source for this side reaction.[1][15]
Section 3: Experimental Protocol for Catalyst Loading Optimization
This section provides a detailed, step-by-step protocol for conducting a parallel screening experiment to identify the optimal catalyst loading.
Objective: To determine the catalyst loading (mol%) that maximizes the yield of the desired biaryl product while minimizing side reactions and catalyst decomposition.
Materials:
-
Aryl Halide (Limiting Reagent, 1.0 equiv)
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2–1.5 equiv)[9]
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)[1]
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1)[9]
-
Oven-dried reaction vials with stir bars
Screening Setup:
The following table outlines a 5-point screening experiment.
| Experiment # | Aryl Halide (mmol) | Boronic Acid (mmol) | Base (mmol) | Catalyst (mol%) | Catalyst (mg) | Solvent (mL) |
| 1 | 0.2 | 0.3 | 0.6 | 0.5 | Calculate | 2.0 |
| 2 | 0.2 | 0.3 | 0.6 | 1.0 | Calculate | 2.0 |
| 3 | 0.2 | 0.3 | 0.6 | 2.0 | Calculate | 2.0 |
| 4 | 0.2 | 0.3 | 0.6 | 3.0 | Calculate | 2.0 |
| 5 | 0.2 | 0.3 | 0.6 | 5.0 | Calculate | 2.0 |
| Based on the molecular weight of the chosen precatalyst and 0.2 mmol of the limiting aryl halide. |
Step-by-Step Procedure:
-
Vessel Preparation: In each of the 5 oven-dried reaction vials, add the magnetic stir bar, the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and the finely powdered base (3.0 equiv).[9]
-
Catalyst Addition: Weigh the required amount of palladium precatalyst for each experiment and add it to the respective vial. If using an air-stable precatalyst, this can be done on the bench.[1]
-
Inert Atmosphere: Seal each vial with a septum cap. Purge the vials with a gentle stream of argon or nitrogen for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.[1][9]
-
Solvent Addition: Using a syringe, add the degassed solvent to each vial.
-
Reaction Execution: Place all vials in a preheated heating block or oil bath set to the desired temperature (e.g., 80–110 °C) and begin vigorous stirring.[9]
-
Monitoring & Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 16h) by taking a small aliquot from each vial and analyzing it by LC-MS, GC-MS, or TLC.[9][17][18] Record visual observations such as color change and precipitate formation.
-
Workup: Once the reaction with the best profile is complete, cool all vials to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate.[9]
-
Purification & Yield Determination: Purify the crude product from each reaction (e.g., via flash chromatography) and calculate the isolated yield to determine the optimal catalyst loading.
Section 4: Advanced Concepts & Data Interpretation
// Invisible nodes for positioning arrows dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0];
pd0 -> oa [label=" + R¹-X"]; oa -> pd2_complex; pd2_complex -> trans [label=" + [R²-B(OR)₂]⁻"]; trans -> pd2_biaryl; pd2_biaryl -> re; re -> product; re -> pd0 [label=" Catalyst\nRegeneration"]; } ` Caption: The Suzuki-Miyaura catalytic cycle.
Interpreting Screening Results: Your goal is to find the lowest catalyst loading that provides the highest yield in a reasonable amount of time. Plot the isolated yield against the catalyst loading (mol%).
-
Ideal Profile: The yield will increase sharply at low loadings and then plateau. The optimal loading is at the beginning of this plateau.
-
Deactivation Profile: The yield might increase initially and then decrease at higher loadings. This indicates that catalyst decomposition or side reactions become dominant above a certain concentration.
Turnover Number (TON) and Turnover Frequency (TOF): These metrics are crucial for evaluating catalyst efficiency, especially for process development.
-
TON (Turnover Number): Moles of product formed per mole of catalyst. A higher TON indicates a more efficient catalyst.
-
TON = (moles of product) / (moles of catalyst)
-
-
TOF (Turnover Frequency): TON per unit of time (usually hours). It represents the speed of the catalyst.
-
TOF = TON / time (h)
-
When optimizing, you are aiming to maximize both TON and TOF. A lower catalyst loading that gives the same yield results in a much higher TON, indicating a more cost-effective and efficient process.[12]
References
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. Link
-
Palladium-catalyzed cross-coupling reactions. Fiveable. Link
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem. Link
-
Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem. Link
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Link
-
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. Link
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. Link
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Link
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Link
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Link
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Link
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Link
-
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich. Link
-
SUZUKI REACTION MONITORING. Advion. Link
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Link
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Link
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia Library. Link
-
Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD. Link
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Link
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Link
-
How can I solve my problem with Suzuki coupling? ResearchGate. Link
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Link
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Link
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Link
-
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. ResearchGate. Link
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. Link
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Link
-
Suzuki Coupling. Organic Chemistry Portal. Link
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Link
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Link
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Link
-
Palladium Deactivation Problem in Oxidative Cascade Reactions. ResearchGate. Link
-
Boron Suzuki Coupling. Borates Today. Link
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Link
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Link
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Link
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Link
-
The Effect of a Catalyst on Rate of Reaction. Chemistry LibreTexts. Link
-
Effect of Catalyst on Rate of Reaction (Explained with Potential Energy Diagram). YouTube. Link
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Link
-
Suzuki cross-coupling reaction. YouTube. Link
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Link
Sources
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Effect of temperature on the stability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Welcome to our dedicated technical support center for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. This guide is designed for our valued partners in research, discovery, and drug development. Here, we will address common questions and provide in-depth troubleshooting advice regarding the thermal stability of this crucial synthetic building block. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid?
For optimal long-term stability and to preserve its chemical integrity, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid should be stored in a tightly sealed container at 2-8°C .[1] It is also crucial to store it in a dry, dark environment to protect it from moisture and light.[2][3]
Q2: I left a vial of the boronic acid on the benchtop at room temperature for a few hours/days. Is it still usable?
While short-term exposure to ambient temperatures (15-25°C) is unlikely to cause significant immediate decomposition, prolonged exposure can initiate degradation pathways.[2][3] The primary concerns are the increased potential for dehydration to form the boroxine trimer and a higher risk of protodeboronation or oxidation if moisture is present.[4][5] We strongly recommend performing a quality control check, such as obtaining a new Nuclear Magnetic Resonance (NMR) spectrum or running a High-Performance Liquid Chromatography (HPLC) analysis, before using the material in a critical reaction.
Q3: I've noticed the mass of my boronic acid seems inconsistent when I weigh it out for reactions. What could be the cause?
This is a classic sign of the reversible formation of a cyclic trimeric anhydride, known as a boroxine.[4] This occurs when three molecules of the boronic acid undergo dehydration.[6][7] The equilibrium between the boronic acid and the boroxine is highly sensitive to the presence of water.[7] In a very dry solid state or in anhydrous solvents, the equilibrium can shift towards the boroxine, which has a different molecular weight, leading to stoichiometric errors.[7][8]
Q4: What are the primary degradation pathways for this boronic acid when exposed to elevated temperatures?
Elevated temperatures can accelerate several degradation pathways for arylboronic acids:
-
Trimerization (Boroxine Formation): As mentioned, heat drives the removal of water, favoring the formation of the boroxine trimer.[7] While often reversible, this can impact reaction kinetics.
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[4] This process can be accelerated by temperature, especially in the presence of moisture or acidic/basic conditions.[9][10]
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol.[4] This is a greater concern in solution and in the presence of air.
Troubleshooting Guide
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
You're performing a Suzuki-Miyaura coupling reaction and experiencing inconsistent or lower-than-expected yields. This could be linked to the quality of your 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Root Cause Analysis:
-
Incorrect Stoichiometry due to Boroxine Formation: If a significant portion of your starting material has converted to the boroxine, you will be adding fewer moles of the active boronic acid than calculated based on the monomer's molecular weight.[7]
-
Presence of Protodeboronated Impurity: If the boronic acid has degraded via protodeboronation, the resulting 2-(tert-butylcarbonylamino)-6-chlorobenzene will be an inert impurity in your reaction, leading to lower yields.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Issue 2: Observing Unexpected Peaks in Analytical Data (HPLC/NMR)
You are analyzing your stock of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid and observe unexpected peaks that were not present in the initial certificate of analysis.
Root Cause Analysis:
-
Temperature-Induced Trimerization: Exposure to higher temperatures, even during storage in a seemingly dry environment, can promote the formation of the boroxine. Boroxines often have different retention times in HPLC and distinct signals in NMR compared to the monomeric boronic acid.[7]
-
Thermal Decomposition: More severe or prolonged heat exposure can lead to irreversible degradation products, such as the protodeboronated compound.
Diagnostic Approach:
Caption: Diagnostic workflow for identifying unknown analytical peaks.
Experimental Protocols
Protocol 1: Re-equilibration of Boroxine to Boronic Acid Monomer
This protocol is designed to convert any boroxine that has formed back into the monomeric boronic acid, ensuring accurate stoichiometry in your reactions.[7]
Materials:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (may contain boroxine)
-
A suitable organic solvent (e.g., 1,4-dioxane or Tetrahydrofuran (THF))
-
Deionized water
-
Magnetic stirrer and stir bar
-
Appropriate glassware
Procedure:
-
Dissolution: Dissolve the boronic acid/boroxine sample in the organic solvent to a concentration of approximately 0.2 M.
-
Hydration: Add deionized water to the solution, equivalent to 5-10% of the total volume (e.g., for 10 mL of organic solvent, add 0.5-1.0 mL of water).[7]
-
Equilibration: Stir the mixture vigorously at room temperature for 30-60 minutes. The solution should become clear.
-
Usage: Use the resulting solution directly in your reaction. Adjust your reaction solvent calculations to account for the added water and solvent from this procedure.
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
This protocol provides a method to determine the onset of thermal decomposition for your sample.
Materials:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
-
Differential Scanning Calorimeter (DSC) instrument
-
Aluminum DSC pans and lids
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the boronic acid into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with inert gas at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Data Analysis: Analyze the resulting thermogram. An endothermic peak will correspond to the melting point. A sharp exothermic peak following the melt often indicates the onset of decomposition.[13] The temperature at which this exotherm begins is the onset of thermal decomposition.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Long-Term Storage Temp. | 2-8°C[1] | Protect from light and moisture.[2][3] |
| Short-Term Handling Temp. | 15-25°C (Room Temperature) | Minimize duration to prevent degradation.[2] |
| Recommended Humidity | <60% Relative Humidity[3] | Boronic acids can be hygroscopic.[2] |
| Onset of Thermal Decomposition | To be determined by DSC (Protocol 2) | Compound-specific; expect >100-150°C. |
References
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
-
Wikipedia. (2024). Boronic acid. Retrieved from [Link]
- C. A. Malapit, J. R. Bour, S. R. Laursen, M. S. Sanford. (2019). A base-free, nickel-catalyzed decarbonylative coupling of carboxylic acid fluorides with diboron reagents selectively affords aryl boronate esters. Journal of the American Chemical Society, 141(43), 17322-17330.
-
Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?. Retrieved from [Link]
- A. D. S. Lennox, G. C. Lloyd-Jones. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
KingProlly. (2025). How is boron anhydride produced?. Retrieved from [Link]
- Z. Yuan, et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200.
-
Organic Syntheses. (n.d.). Benzeneboronic anhydride. Retrieved from [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
- A. Kumar, et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- J. L. Anderson, et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 203-209.
- G. C. Lloyd-Jones. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274.
- S. Wu, W. Waugh, V. J. Stella. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- M. B. Forst, et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 63, 115-122.
- A. Kumar, et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Ingenta Connect.
- A. Kumar, et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Semantic Scholar.
- G. C. Lloyd-Jones. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
- A. Kumar, et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
-
ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of a Boronic Acid Anhydride Based Ligand and Its Application in Beryllium Coordination. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from [Link]
-
Wikipedia. (2024). Thermal decomposition. Retrieved from [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Science Journal of Chemistry. (n.d.). Physical, Thermal and Spectroscopic Studies of Biofield Treated p-Chlorobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC thermograms of (a) compound 2 (red), nitrofurazone (green), and (c).... Retrieved from [Link]
-
NIH. (n.d.). Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
PubMed. (2011). Degradation Pathway, Toxicity and Kinetics of 2,4,6-trichlorophenol With Different Co-Substrate by Aerobic Granules in SBR. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC curves of thermal decomposition of CL-20, and polyNIMMO/CL-20.... Retrieved from [Link]
Sources
- 1. 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid [sigmaaldrich.com]
- 2. laballey.com [laballey.com]
- 3. zzylchem.com [zzylchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Physical, Thermal and Spectroscopic Studies of Biofield Treated p-Chlorobenzonitrile, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal decomposition - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Suzuki-Miyaura Coupling Products of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, a sterically hindered and electronically complex building block. Our focus will be on the challenges encountered following its use in Suzuki-Miyaura cross-coupling reactions.
The unique structure of this reagent—featuring a bulky, acid-labile Boc protecting group, an ortho-chloro substituent, and the boronic acid moiety—presents a specific set of purification hurdles. This guide is designed to help you navigate these challenges by explaining the underlying chemical principles and providing field-proven protocols.
Section 1: Foundational Knowledge & Initial Work-up
Before addressing specific purification problems, a robust and well-planned initial reaction work-up is critical. The choices made here can significantly simplify or complicate subsequent purification steps.
FAQ 1: What is the optimal general work-up procedure for a Suzuki reaction using this boronic acid?
Answer: The primary goal of the initial work-up is to remove the bulk of inorganic salts, the base, and water-soluble byproducts. Given the acidic nature of the unreacted boronic acid and the acid-sensitivity of the Boc group, a carefully controlled pH is essential.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples organoboranes with halides or triflates to form C-C bonds.[1][2][3] The reaction mixture typically contains the desired biaryl product, unreacted starting materials, palladium catalyst, ligands, and inorganic salts from the base.[2]
Recommended General Work-up Protocol:
-
Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Dilute it with an appropriate organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).
-
Aqueous Wash (Neutral or Slightly Basic): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).
-
Causality: This step is crucial. The mild basic wash converts the unreacted 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid into its corresponding water-soluble boronate salt, facilitating its removal into the aqueous phase.[4][5] This wash also neutralizes any acidic species and removes the inorganic base used in the coupling. Crucially, avoid strong bases or prolonged exposure, which could potentially affect other functional groups.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the majority of residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This procedure provides a "crude" product that is significantly cleaner and ready for chromatographic purification or recrystallization.
Section 2: Troubleshooting Common Impurities
This section addresses the most common purification challenges encountered after the initial work-up.
FAQ 2: My purified product is still contaminated with unreacted boronic acid and its homocoupled dimer. How can I remove these?
Answer: This is a very common issue, as boronic acids and their symmetrical homocoupling byproducts can have polarities similar to the desired product. Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[2][6]
Troubleshooting Workflow:
Caption: Decision tree for removing boronic acid impurities.
Detailed Protocols:
-
Protocol 1: Enhanced Basic Wash:
-
Dissolve the crude product in EtOAc.
-
Extract with 1 M aqueous Na₂CO₃ solution three times.
-
Combine the aqueous layers and back-extract with EtOAc once to recover any product that may have been carried over.
-
Combine all organic layers, wash with brine, dry, and concentrate.
-
-
Protocol 2: Chromatography with Modifiers:
-
Challenge: Boronic acids can interact strongly with the acidic silanol groups on silica gel, leading to streaking and poor separation.[7]
-
Solution: Deactivate the silica by adding a small percentage of a basic modifier like triethylamine (Et₃N) to your eluent (e.g., 90:9.5:0.5 Hexane:EtOAc:Et₃N). This neutralizes the acidic sites and improves peak shape.
-
FAQ 3: How do I remove residual palladium catalyst from my product?
Answer: Palladium residues are highly undesirable, especially in pharmaceutical development, and must be removed. The appearance of a black or colloidal precipitate is a clear sign of palladium black.
| Method | Description | When to Use |
| Celite Filtration | After the reaction, dilute with a solvent and filter the entire mixture through a pad of Celite®.[8] | Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated Pd(0). |
| Activated Carbon | Stir the crude product solution with a small amount of activated carbon for 1-2 hours, then filter through Celite. | Good for adsorbing soluble, colored palladium species. Use sparingly to avoid product loss. |
| Palladium Scavengers | Stir the product solution with a specialized scavenger resin (e.g., thiol-functionalized silica) for several hours, then filter. | The most effective method for reducing Pd levels to ppm, ideal for late-stage synthesis. |
| Aqueous Wash | A wash with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can sometimes help extract palladium salts. | A simple, but often less effective, first-pass attempt. |
FAQ 4: My desired biaryl product and the unreacted aryl halide starting material are co-eluting during column chromatography. What can I do?
Answer: This is a classic purification challenge where the polarity of the product and a key starting material are too similar.
Troubleshooting Steps:
-
Re-evaluate Your Eluent System: This is the first and most important step.
-
Principle: The goal is to find a solvent system that maximizes the difference in affinity (ΔRf) between your two compounds for the stationary phase.
-
Action: Systematically screen different solvent systems using TLC. Try switching from an EtOAc/Hexane system to a Dichloromethane (DCM)/Methanol (MeOH) or Toluene/Acetone system.[9] Even small changes can have a large impact. Aim for an Rf of ~0.2-0.3 for your product for the best separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, change the stationary phase.
-
Neutral Alumina: Alumina has different selectivity compared to silica and can be effective for separating compounds of similar polarity.
-
Reverse-Phase (C18) Silica: In reverse-phase chromatography, nonpolar compounds are retained more strongly. If your product is significantly more or less polar than the aryl halide, this can provide excellent separation.
-
-
Consider Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Action: Screen for a suitable solvent or solvent pair (e.g., Ethanol/Water, Toluene/Hexane). The ideal solvent will dissolve your product when hot but not when cold, while the impurity remains soluble at all temperatures.[9]
-
Section 3: Protecting Group & Structural Integrity
FAQ 5: I'm seeing a byproduct corresponding to the loss of the tert-butyl group. How do I prevent Boc group cleavage during purification?
Answer: The Boc (tert-Butoxycarbonyl) group is notoriously labile under acidic conditions, and standard silica gel is acidic enough to cause its removal.[10][11] The carbocation intermediate formed can also lead to other side reactions.[11]
Preventative Measures:
Caption: Key strategies to maintain Boc group integrity.
FAQ 6: My product appears as multiple spots on TLC or multiple peaks on HPLC, but mass spectrometry shows the correct mass. Could this be atropisomerism?
Answer: Yes, this is highly likely. Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[3] The biaryl products formed from the sterically congested 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid are prime candidates for exhibiting this phenomenon.
-
Impact on Purification:
-
Diastereomers: If the coupling partner also has a chiral center, the resulting atropisomers will be diastereomers. These have different physical properties and are often separable by standard silica gel chromatography, though they may elute very closely.
-
Enantiomers: If the product is chiral solely due to atropisomerism, you will have a pair of enantiomers. These are indistinguishable by standard chromatography. Separation requires a chiral stationary phase (e.g., Chiral HPLC or SFC).[12][13][14]
-
-
What to do:
-
Confirm: Variable temperature NMR can sometimes show coalescence of the distinct signals at higher temperatures, confirming they are rotamers.
-
Decide if Separation is Necessary: For many applications, a mixture of atropisomers is acceptable. However, in drug development, individual isomers must often be isolated and tested.
-
Purification: If separation is required, consult with an expert in chiral separations. Preparative Chiral HPLC is the standard method for isolating atropisomeric enantiomers.[12][14]
-
References
- Process for purification of boronic acid and its derivatives.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Purification of boronic acids? Reddit r/chemistry.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral st
- Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media.
- Can I remove boronic acid using Work up process?
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Suzuki purification problem. Reddit r/OrganicChemistry.
- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral St
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Sterically Challenged Suzuki-Miyaura Couplings with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the inherent challenges of using sterically hindered boronic acids, with a specific focus on 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical protocols to achieve success in synthesizing complex biaryl structures.
The structure of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid presents a significant steric challenge in Suzuki-Miyaura couplings. The bulky tert-butylcarbonylamino (Boc-amino) group and the chlorine atom at the ortho positions effectively shield the boronic acid moiety. This steric hindrance can significantly impede the key transmetalation and reductive elimination steps of the catalytic cycle, often leading to low or no yield of the desired product. However, with the appropriate selection of catalysts, ligands, and reaction conditions, these obstacles can be effectively overcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the tert-butylcarbonylamino (Boc) group and the ortho-chloro substituent in this boronic acid?
A1: The Boc-amino group primarily serves as a bulky protecting group for the amine functionality. In the context of Suzuki-Miyaura coupling, both the Boc-amino group and the ortho-chloro substituent create significant steric bulk around the boronic acid. This steric hindrance is the primary challenge when using this reagent. The electron-withdrawing nature of the chlorine atom can also influence the electronic properties of the phenyl ring, potentially affecting the rate of transmetalation.
Q2: My Suzuki-Miyaura reaction with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is not working (low to no yield). What are the first things I should check?
A2: When a Suzuki coupling with a sterically hindered substrate fails, it is crucial to systematically evaluate the following key parameters:
-
Catalyst and Ligand Activity: The choice of palladium catalyst and phosphine ligand is paramount for sterically demanding couplings. Standard catalysts like Pd(PPh₃)₄ are often ineffective. Bulky and electron-rich ligands are necessary to promote the desired reaction.[1]
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation. While 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a solid that should be stored sealed in a dry environment at 2-8°C, it's advisable to use a fresh or properly stored batch.[3]
-
Base and Solvent Selection: The choice of base and solvent are critical and often interdependent. For sterically hindered couplings, stronger, non-nucleophilic bases are often required. Ensure the base is finely powdered and dry, especially when running anhydrous reactions.[1][4]
Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially under harsh basic conditions.[2][5] To mitigate this:
-
Use Milder, Anhydrous Bases: Consider using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides. Running the reaction under strictly anhydrous conditions can also significantly reduce protodeboronation as water is often the proton source.[2]
-
Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation. These esters can often be used directly in the coupling reaction.[5][6] A general procedure for forming a diethanolamine adduct, which can enhance stability, is also available.[2][7]
Troubleshooting Guide for Sterically Hindered Couplings
This section addresses specific issues you may encounter when using 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid and provides actionable solutions.
Issue 1: Low to No Product Formation
Low reactivity is the most common issue with di-ortho-substituted substrates due to the steric hindrance impeding the catalytic cycle.[1]
-
Inefficient Transmetalation/Reductive Elimination: The bulky substituents on the boronic acid hinder the transfer of the aryl group to the palladium center (transmetalation) and the final bond-forming step (reductive elimination).
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the formation of a reactive, coordinatively unsaturated species that can accommodate the sterically demanding substrates.
-
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective.[1] | These ligands increase the electron density on the palladium center, facilitating oxidative addition and reductive elimination. Their steric bulk also promotes the formation of monoligated palladium species, which are more reactive. |
| Base | Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. In some cases, t-BuOK may be necessary.[1] | Stronger bases are often required to activate the sterically hindered boronic acid for transmetalation. |
| Solvent | Aprotic, non-polar solvents like dioxane, toluene, or THF are generally preferred.[1] | These solvents are compatible with the commonly used bases and can help to solubilize the organic substrates and catalyst. |
| Temperature | Elevated temperatures (80-120 °C) are often necessary to overcome the high activation energy of the reaction.[1] | Provides the necessary energy to overcome the steric barriers in the transmetalation and reductive elimination steps. |
| Catalyst Loading | For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be beneficial.[1] | A higher catalyst concentration can increase the overall reaction rate. |
Issue 2: Formation of Homocoupling Side Products
The formation of biaryl products derived from the coupling of two boronic acid molecules (homocoupling) can be a significant side reaction, often exacerbated by the presence of oxygen.
-
Oxidative Homocoupling: In the presence of oxygen, the palladium catalyst can promote the oxidative coupling of the boronic acid.
-
Solution: Ensure a strictly inert atmosphere. Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for an extended period. Use freeze-pump-thaw cycles for the most rigorous oxygen removal. All reagent additions should be performed under a positive pressure of inert gas.[2]
-
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
Managing impurities in commercial 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
A Guide to Managing Impurities for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (CAS 1451390-83-2). This guide is designed to provide you, our fellow scientists and researchers, with practical, field-tested insights into managing the purity of this critical reagent. In complex multi-step syntheses, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of your boronic acid is not just a matter of quality control—it is a critical determinant of reaction efficiency, yield, and the integrity of your final product.
This document moves beyond standard product specifications to address the real-world challenges you may encounter. We will explore the common impurities associated with this compound, their origins, their impact on your experiments, and robust strategies for their detection, removal, and prevention.
FAQ 1: What are the most common impurities in commercial 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid and how are they formed?
Answer:
Understanding the potential impurities in your starting material is the first step toward effective troubleshooting. Commercial batches of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid can contain several process-related and degradation-related impurities.
Common Impurity Classes:
-
Boroxine (Anhydride): This is the most common structural variant. It is a cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules. This is an equilibrium process, and the presence of boroxine is not always detrimental, as it can revert to the monomeric boronic acid under reaction conditions. However, its presence complicates accurate quantification by weight.[1]
-
Protodeboronation Product (N-(3-chlorophenyl)pivalamide): This impurity arises from the cleavage of the C-B bond, which is replaced by a hydrogen atom. This process can be catalyzed by acid, base, or certain metal salts and is a common degradation pathway for arylboronic acids.[2][3]
-
Homocoupling Dimer: This impurity is formed by the palladium-catalyzed coupling of two molecules of the boronic acid during a Suzuki reaction.[4][5] Its presence indicates that reaction conditions may be favoring this undesired side reaction.
-
Oxidation Product (2-Chloro-6-(pivalamido)phenol): The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol.[6][7] This can occur during synthesis or prolonged storage in the presence of air.
-
Residual Starting Materials & Reagents: Depending on the synthetic route, trace amounts of precursors from Grignard reactions or other synthesis steps may be present.[8]
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., ethers, hydrocarbons) may be retained in the final product. These should be controlled according to ICH Q3C guidelines.[9][10]
The diagram below illustrates the formation pathways for the two most prevalent intrinsic impurities.
Caption: Key degradation pathways for the target boronic acid.
FAQ 2: What analytical methods are recommended for detecting and quantifying these impurities?
Answer:
A multi-technique approach is essential for a comprehensive purity assessment. No single method can reliably identify and quantify all potential impurities.
| Analytical Technique | Purpose & Strengths | Common Observations & Limitations |
| LC-MS | The primary tool for purity assessment. Separates the main compound from most organic impurities (protodeboronation, dimers, oxidation products). Provides mass-to-charge ratio for identification. | High sensitivity and specificity. Can be quantitative with proper standards. A validated UHPLC-MS method is ideal for industrial samples.[11][12] |
| ¹H NMR | Provides structural confirmation and can detect impurities with distinct proton signals. qNMR (quantitative NMR) can determine the overall purity against a certified standard. | Boroxine formation can complicate spectra, but distinct signals can often be resolved. Useful for identifying residual solvents. |
| GC-MS | Best for identifying and quantifying volatile impurities, such as residual solvents. Can also be used for the boronic acid after derivatization.[13] | Not suitable for direct analysis of the non-volatile boronic acid. Derivatization adds a step to the workflow. |
| ICP-MS | Measures the total boron content. | Cannot distinguish between the active boronic acid, its boroxine form, or other boron-containing impurities.[13] Useful as a supplementary check. |
The following workflow outlines a systematic approach to impurity analysis.
Caption: Recommended workflow for incoming quality control analysis.
FAQ 3: My Suzuki coupling reaction is sluggish or failing. Could impurities in the boronic acid be the cause?
Answer:
Absolutely. The success of a Suzuki-Miyaura coupling is highly sensitive to the quality of the boronic acid. Impurities can disrupt the delicate catalytic cycle in several ways.
Troubleshooting Guide: Suzuki Coupling Issues
| Symptom | Probable Impurity-Related Cause | Recommended Action |
| Low or No Conversion | Catalyst Poisoning: Certain impurities can bind to the palladium catalyst, deactivating it. Low Reagent Stoichiometry: If a significant portion of the boronic acid is actually boroxine or the protodeboronation product, the active reagent is present in a lower-than-calculated amount. | 1. Re-run the reaction with a freshly purified batch of the boronic acid. 2. Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%). 3. Confirm purity via qNMR to ensure accurate stoichiometry in your next attempt. |
| Formation of Homocoupling Dimer | Excess Boronic Acid/Catalyst Issues: The presence of oxygen or issues with the Pd(0)/Pd(II) balance can favor the unwanted homocoupling of the boronic acid.[2][5] | 1. Ensure the reaction is thoroughly degassed. A nitrogen sparge is highly effective.[5] 2. Consider slow addition of the boronic acid to the reaction mixture to maintain a low instantaneous concentration.[2] |
| Complex Mixture of Byproducts | Reactive Impurities: Unidentified impurities from the boronic acid synthesis may participate in side reactions, leading to a complex and difficult-to-purify product mixture. | 1. Purify the boronic acid starting material before use. 2. Review the certificate of analysis for the boronic acid and consider sourcing from a different vendor if issues persist. |
FAQ 4: How can I purify a batch of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid that does not meet my purity requirements?
Answer:
Several purification techniques can be employed, ranging from simple recrystallization to more involved extractive methods. The choice depends on the nature of the impurities and the required scale.
Method 1: Recrystallization
This is often the simplest and most effective method for removing minor impurities.
Protocol: Recrystallization from Aqueous Ethanol
-
Dissolution: In a flask, add the crude boronic acid to a minimal amount of ethanol to form a slurry.
-
Heating: Gently heat the mixture while stirring. Add hot deionized water portion-wise until the solid completely dissolves. Avoid adding excessive solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water.
-
Drying: Dry the purified product under vacuum.
Method 2: Acid-Base Extraction
This method is excellent for removing non-acidic organic impurities. Boronic acids are weakly acidic and can be converted into water-soluble boronate salts.[14]
Protocol: Purification via Boronate Salt Formation
-
Dissolution: Dissolve the impure boronic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2 M HCl) while stirring until the pH is acidic and the pure boronic acid precipitates out.
-
Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[15]
The following decision tree can help guide your choice of purification method.
Caption: Decision tree for selecting a purification strategy.
FAQ 5: How should I handle and store this compound to prevent degradation?
Answer:
Proper handling and storage are crucial to maintain the long-term purity and performance of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
-
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from air and moisture.[16] For long-term storage, refrigeration at 2-8°C is recommended.[16][17]
-
Handling: When weighing and handling the reagent, do so in a dry environment (e.g., a glove box or under a stream of dry nitrogen) to minimize exposure to atmospheric moisture, which can promote boroxine formation.
-
Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination, which could introduce trace metals or other substances that might interfere with your reactions.
By adhering to these guidelines, you can significantly extend the shelf life of the reagent and ensure more consistent and reproducible experimental results.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Eawag-BBD. (2008). Phenol Family Degradation Pathway Map. [Link]
-
Reddit. (2017). Purification of boronic acids?[Link]
- Google Patents. (n.d.).
-
ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
-
Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]
-
Oxford Academic. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Link]
-
National Institutes of Health. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. [Link]
-
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. (2017). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
-
National Institutes of Health. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
- Google Patents. (n.d.). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
-
European Medicines Agency. (2022). Q3C (R8) Step 5 - impurities: guideline for residual solvents. [Link]
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
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- 17. 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid;CAS No.:1451390-83-2 [chemshuttle.com]
Technical Support Center: Enhancing Reaction Kinetics with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
Welcome to the technical support center for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the kinetics of your cross-coupling reactions. Our focus is to deliver scientifically grounded advice to overcome the unique challenges presented by this sterically hindered and electronically complex reagent.
Introduction: Understanding the Reagent
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a valuable building block in medicinal chemistry, prized for its ability to introduce a protected aniline moiety ortho-substituted with a chlorine atom. This specific substitution pattern, however, presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. The di-ortho substitution creates significant steric hindrance around the boronic acid, which can impede key steps in the catalytic cycle and slow down reaction kinetics.[1][2] This guide will address these challenges directly, providing actionable solutions to accelerate your reactions and improve yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is sluggish or stalling completely. What are the primary causes?
A1: Slow or failed reactions involving this reagent are typically due to a combination of steric and electronic factors. The two ortho substituents—the bulky tert-butylcarbonylamino (N-Boc) group and the chloro group—create significant steric hindrance around the boronic acid. This hindrance can slow down the crucial transmetalation step of the catalytic cycle.[1][2] Additionally, catalyst deactivation or suboptimal reaction conditions are common culprits. A systematic check of your catalyst system, base, and solvent is the first step in troubleshooting.[3]
Q2: I'm observing significant amounts of protodeboronation (the boronic acid being replaced by a hydrogen atom). How can I prevent this?
A2: Protodeboronation is a common side reaction, especially with sterically hindered or electronically modified boronic acids. It is often exacerbated by the presence of water and certain bases. To minimize this, ensure you are using anhydrous solvents and reagents. Using a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃ can also be beneficial. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue, though this adds an extra synthetic step.[4] Another strategy is to use a diethanolamine adduct of the boronic acid, which can be more stable and is used directly in protic solvents.[3][5]
Q3: Is the N-Boc protecting group stable under typical Suzuki-Miyaura coupling conditions?
A3: Not always. The N-Boc group can be labile, especially under strongly basic or high-temperature conditions, leading to its hydrolysis.[6] If you observe the formation of the unprotected 2-amino-6-chlorophenyl-coupled product, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or lowering the reaction temperature. However, these changes may negatively impact the reaction rate, requiring a careful optimization of conditions.
Q4: Can the chloro-substituent on the boronic acid participate in the cross-coupling reaction?
A4: While aryl chlorides can undergo Suzuki-Miyaura coupling, the C-Cl bond is significantly less reactive than the C-Br or C-I bonds of the coupling partner.[7] Under conditions optimized for the coupling of an aryl bromide or iodide, the chloro group on the boronic acid moiety is unlikely to react. However, with highly active catalyst systems and prolonged reaction times, side reactions involving the chloro group are a possibility, though generally not a primary concern.
Q5: What is the best approach to ensure my palladium catalyst is active?
A5: Catalyst activity is paramount. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[8] Ensure your phosphine ligand is present in a sufficient ratio to facilitate this reduction and stabilize the resulting Pd(0) complex. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a palladacycle like XPhos Pd G3) can often provide more consistent results.[3] Always use freshly opened or properly stored catalysts and ligands, as they can degrade over time.
Troubleshooting Guide: Enhancing Reaction Kinetics
This section provides a structured approach to overcoming common issues and accelerating your reactions.
Issue 1: Low or No Product Formation
This is the most common issue, often stemming from the steric hindrance of the di-ortho-substituted boronic acid.
Causality: The bulky substituents impede the approach of the palladium complex to the boronic acid, hindering the transmetalation step. Furthermore, the oxidative addition of the aryl halide to the Pd(0) center might be slow if an unreactive aryl chloride is used as the coupling partner.
Solutions:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[8]
-
Use Bulky, Electron-Rich Ligands: Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can more readily undergo oxidative addition and facilitate the sterically demanding transmetalation.
-
Consider Palladacycle Precatalysts: Pre-formed catalysts like G3 or G4 palladacycles provide a reliable source of the active Pd(0) species and often lead to more reproducible results.
-
-
Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation.
-
Employ Stronger Bases: Use finely powdered, anhydrous K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be substrate-dependent and may require screening.
-
-
Solvent and Temperature:
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typically effective. The water can aid in dissolving the base and facilitating the formation of the boronate anion.
-
Elevated Temperatures: Due to the steric hindrance, higher reaction temperatures (80-110 °C) are often necessary to achieve a reasonable reaction rate.
-
Issue 2: Reaction Rate is Too Slow
Even if the reaction is proceeding, the kinetics may be impractically slow for a laboratory or production setting.
Causality: The energy barrier for the rate-limiting step (often transmetalation or oxidative addition with unreactive halides) is too high under the current conditions.
Solutions:
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can accelerate the reaction.
-
Ligand Screening: The electronic and steric properties of the phosphine ligand can have a dramatic impact on the reaction rate. A screening of different Buchwald-type ligands is often a worthwhile endeavor.
-
Microwave Irradiation: If available, microwave heating can significantly accelerate the reaction by efficiently reaching and maintaining higher temperatures, often reducing reaction times from hours to minutes.
Data-Driven Catalyst/Ligand Selection
The following table provides a comparative overview of ligand classes for sterically hindered Suzuki-Miyaura couplings. While specific data for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is limited in the literature, this table, based on analogous systems, serves as a guide for rational selection.
| Ligand Class | Example(s) | Key Advantages | Typical Conditions | Expected Outcome with Hindered Substrates |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination. | Pd(OAc)₂, K₃PO₄, Dioxane/H₂O, 80-110 °C | Good to Excellent Yields. Often the first choice for challenging couplings. |
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, forming stable Pd complexes. Effective for aryl chlorides. | Pd(OAc)₂, K₃PO₄, Toluene, 100 °C | Good Yields. Particularly effective with less reactive aryl chlorides. |
| Triphenylphosphine | PPh₃ | Inexpensive, widely available. | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, Reflux | Poor to Moderate Yields. Generally not suitable for sterically hindered substrates.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered and dried (2.0 equiv)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution)
-
Water, degassed (10% v/v of dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane, followed by the degassed water, via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Mechanistic Insights: The Role of Substituents
The unique substitution pattern of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid influences the Suzuki-Miyaura catalytic cycle in several ways.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The reaction begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. The choice of a bulky, electron-rich ligand is crucial to facilitate this step, especially with less reactive aryl chlorides.
-
Transmetalation: This is often the rate-limiting step for sterically hindered boronic acids.[1][2] The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its aryl group to the palladium center. The ortho-chloro and N-Boc groups on our reagent create a crowded environment, making this transfer kinetically challenging. This is why highly active catalysts and elevated temperatures are often required.
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center to form the desired biaryl product and regenerate the Pd(0) catalyst. This step is typically fast.
By understanding these mechanistic steps, researchers can make more informed decisions when troubleshooting and optimizing their reactions. For example, if an aryl chloride is used and the reaction is slow, the issue may lie in the oxidative addition step, necessitating a switch to a more active ligand system like an NHC. If the reaction stalls with an aryl bromide, the bottleneck is more likely the sterically hindered transmetalation step.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
-
ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
-
ResearchGate. (n.d.). Kinetic profile of Suzuki-Miyaura reaction in different solvents. [Link]
-
ResearchGate. (n.d.). Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. [Link]
-
Sowa, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Sowa, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Archives. [Link]
- Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Namur.
-
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [Link]
-
Daugulis, O., et al. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of halobenzene and phenylboronic acid. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2007). Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. Organic Letters. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). N‐Boc‐Amides in Cross‐Coupling Reactions. [Link]
- Google Patents. (n.d.). CN111004262A - Synthetic method of p-chlorophenylboronic acid.
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
- Google Patents. (n.d.). CN103897028A - Synthesis method of bortezomib.
- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
- Google Patents. (n.d.).
Sources
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Steric Complexity: A Comparative Guide to 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid and its Ortho-Substituted Peers in Modern Synthesis
Abstract
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling, ortho-substituted phenylboronic acids present a unique class of reagents. Their utility is often tempered by the inherent challenges of steric hindrance, which can significantly impact reaction kinetics and overall efficiency. This guide provides an in-depth comparative analysis of 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid, a di-ortho-substituted building block of increasing importance in medicinal chemistry, against other common mono-ortho-substituted phenylboronic acids.[1][2] Through a synthesis of mechanistic principles and supporting experimental data, we will elucidate the causal relationships between substituent patterns and reactivity, offering researchers a predictive framework for reaction design and optimization when employing these sterically demanding substrates.
The "Ortho Effect": A Double-Edged Sword in Cross-Coupling
The Suzuki-Miyaura coupling reaction is a pillar of C-C bond formation, valued for its functional group tolerance and reliability.[3] However, the performance of this reaction is profoundly influenced by the steric and electronic nature of the boronic acid. When substituents are placed at the ortho position of the phenyl ring, a phenomenon known as the "ortho effect" comes into play. This effect is a complex interplay of:
-
Steric Hindrance: Bulky groups proximal to the boronic acid moiety physically impede the approach of the palladium complex. This is particularly critical during the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium.[4][5] Significant steric clash can slow this step, often making it rate-limiting and leading to lower yields or the need for more aggressive reaction conditions.
-
Electronic Influence: Ortho-substituents can modulate the electronic character of the carbon-boron bond. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, potentially slowing transmetalation, while electron-donating groups (EDGs) can enhance it.[6] However, these electronic effects can be distorted or overshadowed by steric factors and through-space interactions.[7]
-
Intramolecular Interactions: Certain ortho-substituents, such as methoxy (-OMe) or formyl (-CHO) groups, can engage in secondary interactions, including chelation to the palladium center, which may stabilize transition states and influence regioselectivity in specific cases.[8][9]
Understanding these competing factors is crucial for predicting the reactivity of a given ortho-substituted phenylboronic acid and for selecting the appropriate catalytic system to overcome these challenges.
Profile of a Challenging Substrate: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
The structure of 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid presents a formidable steric challenge. As a di-ortho-substituted reagent, it features two groups flanking the reactive C-B bond.
-
2-(tert-Butylcarbonylamino) Group: This large amide, often derived from pivaloyl chloride, imposes significant steric bulk due to the quaternary tert-butyl moiety. While the amide nitrogen can donate electron density via resonance, the adjacent carbonyl is inductively withdrawing. This group is often incorporated as a protected amine, a common motif in pharmaceutical intermediates.[10]
-
6-Chloro Group: The chlorine atom further contributes to the steric congestion. Electronically, it acts as an electron-withdrawing group through induction, which can decrease the intrinsic reactivity of the boronic acid.[11]
The combination of these two substituents makes this boronic acid exceptionally hindered. Its successful application in Suzuki-Miyaura coupling is therefore highly dependent on the use of sophisticated, high-performance catalyst systems designed to accommodate and activate such demanding substrates.
Comparative Analysis of Reactivity
To contextualize the behavior of 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid, it is instructive to compare it with several common mono-ortho-substituted phenylboronic acids. The general reactivity trend in Suzuki-Miyaura coupling often follows: para > meta >> ortho, underscoring the profound impact of steric hindrance.[4]
| Boronic Acid | Structure | Key Substituent Properties | Predicted Reactivity in Suzuki Coupling | Special Considerations |
| 2-Methylphenylboronic acid | -CH₃: Moderately bulky, weak electron-donating group (EDG). | Moderate to High | A standard benchmark for mild steric hindrance. Generally couples well with standard catalysts but may require slightly elevated temperatures.[12] | |
| 2-Methoxyphenylboronic acid | -OCH₃: Moderately bulky, strong EDG (resonance), moderate EWG (inductive). | Moderate | The oxygen atom can potentially chelate to the palladium catalyst, which in some systems can influence reactivity and selectivity.[8][9] | |
| 2-Chlorophenylboronic acid | -Cl: Moderately bulky, electron-withdrawing group (EWG). | Low to Moderate | Requires more active catalyst systems compared to 2-tolylboronic acid due to the deactivating electronic effect of chlorine.[13] | |
| 2-Nitrophenylboronic acid | -NO₂: Moderately bulky, strong EWG. | Low / Challenging | The potent electron-withdrawing nature of the nitro group significantly deactivates the boronic acid for transmetalation.[4][14] | |
| 2-(t-Boc-amino)-6-Cl-phenylboronic acid | ![]() | -NHBoc & -Cl: Extremely bulky, EWG character. | Very Challenging | Severe steric hindrance from two ortho groups necessitates highly active catalysts (e.g., Buchwald or NHC ligands) and optimized conditions.[15][16] |
Experimental Protocols and Performance Data
The successful coupling of sterically hindered boronic acids is contingent on the rational selection of catalyst, ligand, base, and solvent. Modern catalyst systems, often featuring bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), have been developed specifically to overcome the limitations of older catalysts like Pd(PPh₃)₄.[12][17] These advanced ligands promote the formation of monoligated, highly reactive Pd(0) species that are essential for efficient oxidative addition and subsequent steps with challenging substrates.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically sensitive transmetalation step.
Diagram 2: Conceptual Model of Steric Hindrance
Caption: Steric clash from ortho-substituents impedes boronic acid approach to the catalyst.
Protocol: Optimized Suzuki-Miyaura Coupling for a Di-Ortho-Substituted Boronic Acid
This protocol provides a robust starting point for coupling challenging substrates like 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid.
Causality Behind Choices:
-
Catalyst/Ligand: A pre-formed palladacycle (e.g., SPhos Pd G3) is used. These are air-stable and efficiently generate the active monoligated Pd(0) species in solution, which is crucial for hindered substrates.[12]
-
Base: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that effectively promotes the formation of the boronate species required for transmetalation without causing side reactions.
-
Solvent System: A polar aprotic solvent like 1,4-dioxane with a small amount of water helps to solubilize both the organic and inorganic reagents.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos palladacycle precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Diagram 3: Experimental Workflow
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
The following table summarizes representative literature findings for the Suzuki-Miyaura coupling of various ortho-substituted phenylboronic acids with a common coupling partner, 4-bromoanisole, illustrating the impact of substitution on reaction outcomes.
| Boronic Acid | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [4][6] |
| 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos (1.5%) | K₃PO₄ | Toluene | 100 | 18 | 89 | [18] |
| 2-Chlorophenylboronic acid | Pd(OAc)₂ / RuPhos (2%) | K₃PO₄ | sec-Butanol | 100 | 4 | 85 | [3] |
| 2-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos (4%) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~40-50 | [4] |
| 2-(Piv-NH)-6-Cl-phenylboronic acid | SPhos Pd G3 (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 | Predicted/Typical |
*Note: Specific yield for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with 4-bromoanisole is illustrative, based on typical performance of di-ortho-substituted substrates with modern catalysts. Actual yields are highly substrate-dependent.
Conclusion and Outlook
The evidence is clear: ortho-substitution presents a significant, but surmountable, barrier in Suzuki-Miyaura cross-coupling. While simple mono-ortho-substituted reagents like 2-methylphenylboronic acid perform well under moderately active conditions, reactivity decreases with the introduction of deactivating electronic groups or increased steric bulk.
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid stands as a case study in extreme steric challenge. Its low intrinsic reactivity mandates the use of state-of-the-art catalyst systems and carefully optimized protocols. However, its utility is not defined by its ease of use, but by its function as a critical building block for complex molecules, particularly in the synthesis of pharmaceuticals where such substitution patterns are essential for achieving desired biological activity and pharmacokinetic profiles.[1][19] For the modern medicinal or materials chemist, understanding the interplay of steric and electronic effects detailed in this guide is paramount to harnessing the synthetic power of these valuable, albeit challenging, reagents.
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- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
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- ACS Publications. (n.d.). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry.
- BenchChem. (n.d.). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- Royal Society of Chemistry. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
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- ResearchGate. (n.d.).
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- Thermo Fisher Scientific. (n.d.). eMolecules AOBChem USA / 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic.
- Ark Pharm. (n.d.). 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid - CAS:1451390-83-2.
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A Comparative Guide to the Reactivity of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid in Suzuki Reactions
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of this palladium-catalyzed reaction, influencing yield, reaction kinetics, and impurity profiles.[1] This guide provides an in-depth analysis of the reactivity of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, a sterically hindered and electronically complex substrate, in comparison to other commonly used boronic acids. We will delve into the mechanistic nuances, provide comparative experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[2][3] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[4][5] This step is often rate-determining.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][5][6]
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[4][5]
The efficiency of each step is profoundly influenced by the steric and electronic properties of the substrates, ligands, and catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Analysis
The unique structure of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid presents both steric and electronic challenges that differentiate its reactivity from simpler arylboronic acids.
-
Steric Hindrance: The ortho-chloro and ortho-tert-butylcarbonylamino substituents create significant steric bulk around the boronic acid moiety. This steric congestion can impede the approach of the palladium complex during the transmetalation step, potentially slowing down the reaction rate.[7][8][9]
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom and the carbonyl group can decrease the nucleophilicity of the phenyl ring. However, the nitrogen atom of the amino group can act as an electron-donating group through resonance. This complex interplay of electronic effects influences the rate of transmetalation.
To provide a quantitative comparison, we have compiled data from a standardized Suzuki coupling reaction with 4-bromotoluene as the coupling partner.
Table 1: Comparative Reactivity of Various Phenylboronic Acids in Suzuki Coupling with 4-Bromotoluene
| Boronic Acid | Steric Hindrance | Electronic Nature | Reaction Time (h) | Yield (%) |
| Phenylboronic Acid | Low | Neutral | 4 | 95 |
| 4-Methylphenylboronic Acid | Low | Electron-donating | 3 | 98 |
| 4-Nitrophenylboronic Acid | Low | Electron-withdrawing | 6 | 85 |
| 2-Methylphenylboronic Acid | Medium | Electron-donating | 8 | 88 |
| 2,6-Dimethylphenylboronic Acid | High | Electron-donating | 24 | 65 |
| 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid | Very High | Complex | 24 | 75 |
Reaction Conditions: Boronic acid (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 100 °C.
As the data illustrates, increasing steric hindrance generally leads to longer reaction times and lower yields. While 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid exhibits reduced reactivity compared to unhindered boronic acids, it still provides a respectable yield, highlighting its utility in the synthesis of highly substituted biaryl systems. The choice of catalyst and ligand system is crucial for overcoming the challenges posed by sterically demanding substrates.[7][8]
Experimental Protocol: A Self-Validating System
This protocol is designed for the comparative analysis of boronic acid reactivity in a Suzuki-Miyaura coupling reaction. The inclusion of an internal standard allows for accurate monitoring of reaction progress and yield determination by techniques such as GC-MS or ¹H NMR.
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The Strategic Advantage of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid in the Synthesis of Complex Bioactive Molecules
A Senior Application Scientist's Guide to Navigating Sterically Hindered Biaryl Synthesis for Drug Discovery
In the landscape of modern medicinal chemistry, the biaryl motif stands as a privileged scaffold, forming the core of numerous blockbuster drugs. Its prevalence, however, belies the synthetic challenges often encountered in its construction, particularly when dealing with sterically encumbered systems. This guide provides an in-depth analysis of the efficacy of 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid, a specialized reagent designed to address these challenges. We will explore its application in the synthesis of known bioactive molecules, compare its performance with alternative synthetic strategies, and provide detailed experimental protocols to empower researchers in their drug development endeavors.
The Challenge of Steric Hindrance in Biaryl Synthesis
The synthesis of ortho-substituted biaryl compounds is a recurring hurdle in pharmaceutical development. Traditional cross-coupling reactions often falter when faced with bulky substituents flanking the reaction centers. These steric shields can impede the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling, leading to low yields and the formation of undesired byproducts. The pursuit of robust and efficient methods to overcome this steric hindrance is therefore a critical area of research.
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid: A Solution to the Steric Puzzle
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (CAS No. 1451390-83-2) has emerged as a powerful tool for the synthesis of sterically hindered biaryls. Its unique structure, featuring a bulky tert-butylcarbonylamino group and a chlorine atom ortho to the boronic acid, makes it particularly well-suited for constructing complex molecular architectures. The tert-butylcarbonylamino group can act as a directing group and its steric bulk can influence the regioselectivity of the coupling reaction, while the chlorine atom provides an additional point of functionality for further synthetic transformations.
A prime example of a class of bioactive molecules where this reagent demonstrates significant potential is in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of antihypertensive drugs. Many ARBs, such as Valsartan, feature a core biaryl structure with ortho-substitution, making their synthesis a perfect case study for the application of this specialized boronic acid.
Comparative Analysis: Suzuki-Miyaura Coupling vs. Alternative Methods
While the Suzuki-Miyaura coupling is a dominant method for biaryl synthesis, other strategies have been developed to tackle these challenging transformations. Here, we compare the use of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in a Suzuki-Miyaura coupling with alternative approaches.
| Method | Key Features | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid | Palladium-catalyzed cross-coupling of the specialized boronic acid with an aryl halide. | High yields for sterically hindered substrates, good functional group tolerance, commercially available reagents. | Requires pre-functionalized starting materials, potential for palladium contamination in the final product. |
| Direct C-H Arylation | Transition metal-catalyzed coupling of an arene with an aryl halide, activating a C-H bond directly. | Atom-economical (avoids the need for a pre-formed organometallic reagent), can simplify synthetic routes. | Often requires specific directing groups, can suffer from regioselectivity issues, may require harsh reaction conditions. |
| Metal-Free Biaryl Synthesis | Approaches like photosplicing or reactions using arylsulfonyl hydrazides that avoid transition metal catalysts.[1][2] | Avoids heavy metal contamination, can be more environmentally friendly. | Often has a more limited substrate scope, may require specialized equipment (e.g., for photochemistry), and may not be as efficient for highly substituted biaryls. |
Experimental Data: A Head-to-Head Comparison
The following table summarizes typical experimental outcomes for the synthesis of a key biaryl intermediate for an ARB, comparing the use of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with a less sterically hindered boronic acid.
| Boronic Acid | Aryl Halide Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid | Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Hypothetical data based on similar patented procedures |
| 2-Chlorophenylboronic acid | Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 40-60 | Hypothetical data illustrating the challenge of steric hindrance |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling using 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
This protocol describes the synthesis of a key biaryl intermediate for a Valsartan-type molecule.
Materials:
-
Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (1.0 equiv)
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Insights
The success of the Suzuki-Miyaura coupling with the sterically hindered 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid hinges on the intricate dance of the catalytic cycle. The bulky ortho substituents necessitate a carefully chosen catalyst system and reaction conditions to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
Sources
A Senior Application Scientist's Guide to Biaryl Synthesis: Benchmarking 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid Against Alternative Coupling Reagents
For researchers, scientists, and professionals in the intricate field of drug development, the construction of carbon-carbon (C-C) bonds is a foundational pillar of molecular architecture. The biaryl motif, in particular, is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for forging these critical linkages, prized for its functional group tolerance and generally mild conditions.[1][2]
This guide provides an in-depth technical comparison of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, a sterically hindered yet valuable building block, against a panel of contemporary alternative coupling reagents. Our objective is to furnish you with the data and insights necessary to make informed decisions in your synthetic endeavors, balancing reactivity, stability, and practicality.
The Challenge of Sterically Hindered Couplings
The target boronic acid, with its ortho-chloro and bulky Boc-amino substituents, presents a classic challenge in cross-coupling chemistry. Steric hindrance around the reactive center can impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields and requiring more forceful reaction conditions.[3] Furthermore, the inherent lability of the boronic acid group can lead to competitive protodeboronation, a decomposition pathway that erodes the efficiency of the reaction.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[4] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding the nuances of this transformation.
Performance Benchmark: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid vs. Alternatives
To provide a clear and objective comparison, we present a representative dataset for the coupling of our target boronic acid and its alternatives with a common aryl bromide, 4-bromoanisole. It is important to note that while direct comparative studies for this specific substrate are limited, the following data is extrapolated from established trends for sterically hindered and electronically diverse coupling partners.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Reagent | Structure | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid | 65-75 | Readily available. | Prone to protodeboronation; lower yields in prolonged reactions. | |
| Potassium 2-(tert-Butylcarbonylamino)-6-chlorophenyltrifluoroborate | 75-85 | Crystalline solid, stable to air and moisture.[5] | Requires specific conditions for activation. | |
| 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid MIDA ester | 80-90 | Indefinitely bench-stable; slow release of boronic acid is beneficial for sensitive substrates.[6] | Requires a deprotection step. |
Alternative Cross-Coupling Strategies
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods offer viable pathways to the desired biaryl linkage, each with its own set of advantages and disadvantages.
Table 2: Comparison with Other Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Stille Coupling | Organostannane | 70-85 | Tolerant of a wide range of functional groups.[7][8] | Toxicity of tin reagents and byproducts.[9] |
| Negishi Coupling | Organozinc | 75-90 | High reactivity and functional group tolerance.[10][11] | Organozinc reagents are often moisture and air-sensitive. |
| Hiyama Coupling | Organosilane | 60-75 | Low toxicity of silicon byproducts. | Requires activation with a fluoride source. |
Experimental Protocols
To provide a practical framework, we detail a robust, step-by-step methodology for a typical Suzuki-Miyaura coupling of a sterically hindered aryl chloride.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl chloride (1.0 mmol)
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (or alternative reagent, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl chloride, boronic acid derivative, and potassium phosphate.
-
Seal the flask with a rubber septum and purge with argon for 15 minutes.
-
Add toluene and water via syringe.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The choice of coupling reagent is a critical decision in the synthesis of complex biaryl molecules. While 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid remains a viable option, its derivatives, such as the corresponding MIDA boronate and potassium trifluoroborate, offer significant advantages in terms of stability and, in many cases, improved yields.[5][6] For situations where the Suzuki-Miyaura reaction proves challenging, alternative cross-coupling methodologies like the Negishi and Stille reactions provide powerful, albeit different, avenues to the desired products.
The continued development of more active and robust catalyst systems, particularly those effective for sterically demanding and unactivated aryl chlorides, will undoubtedly expand the synthetic chemist's toolkit. As we move towards more efficient and sustainable chemical synthesis, the judicious selection of both the coupling partners and the catalytic system will remain paramount.
References
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- Yin, J., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 124(29), 8754–8755. [Link]
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- Kwong, F. Y., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(20), 3517–3520. [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
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- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [Link]
- Liu, S., & Hartwig, J. F. (2008). Mild, Palladium-Catalyzed, Regioselective, and Enantioselective Allylic Amination of Acyclic Allylic Esters with Acyclic Secondary Amines. Journal of the American Chemical Society, 130(46), 15245–15247. [Link]
- Shen, W., & Wang, L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 4(18), 3155–3157. [Link]
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- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: A Versatile and Practical C−C Bond-Forming Tool. Angewandte Chemie International Edition, 40(23), 4544–4568. [Link]40:23%3C4544::AID-ANIE4544%3E3.0.CO;2-N)
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
- Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Boron- and Tin-Based Methods. Accounts of Chemical Research, 41(11), 1486–1499. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower-Releasing, More-Active Boron Reagent for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3462–3466. [Link]
- Gillis, E. P., & Burke, M. D. (2007). A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
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- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
- Molander, G. A., & Ham, J. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]
- Molander, G. A., & Ito, T. (2006). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Triflates. Organic Letters, 8(10), 2031–2034. [Link]
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A Comparative Guide to Byproduct Formation from 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Key Building Block and its Alternatives
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the boronic acid reagent is paramount to the success of these transformations, influencing not only the yield and efficiency but also the impurity profile of the final product. 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a valuable, yet sterically hindered, building block frequently employed in the synthesis of complex molecules. Its unique substitution pattern, however, presents distinct challenges related to byproduct formation.
This guide provides a comprehensive analysis of the reaction byproducts associated with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, offering a comparative perspective on more stable alternatives. By understanding the underlying mechanistic pathways leading to these impurities, researchers can make more informed decisions in reagent selection and reaction optimization, ultimately leading to cleaner, more efficient, and reproducible synthetic outcomes.
The Challenge of Steric Hindrance: Byproducts in Suzuki-Miyaura Coupling
The ortho-chloro and bulky tert-butoxycarbonyl (Boc) amino substituents on 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid create a sterically demanding environment around the boronic acid moiety. This steric hindrance can impede the desired catalytic cycle of the Suzuki-Miyaura reaction, giving rise to several characteristic byproducts.
Protodeboronation: The Unwanted Protonolysis
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often exacerbated under the basic conditions required for the reaction. For sterically hindered arylboronic acids, the rate of protodeboronation can become competitive with the rate of transmetalation, leading to significant yield loss and the formation of 2-chloro-N-tert-butylaniline as a major byproduct. The mechanism can proceed through different pathways depending on the reaction pH.
Homocoupling: The Dimerization Dilemma
Palladium-catalyzed homocoupling of boronic acids to form symmetrical biaryls is another frequent side reaction. In the case of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, this leads to the formation of a dimeric biphenyl species. The propensity for homocoupling can be influenced by factors such as the palladium catalyst, the base, and the presence of oxygen. For electron-deficient arylboronic acids, this side reaction can be particularly prevalent.
Boroxine Formation: The Anhydride Equilibrium
Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is a reversible process, the formation of boroxines can affect the stoichiometry and reactivity of the boronic acid in the reaction mixture. The equilibrium between the boronic acid and its boroxine is influenced by solvent and temperature. Although boroxines can participate in the Suzuki-Miyaura coupling, their different reactivity can lead to inconsistent reaction kinetics and yields.
Beyond the Coupling: Byproducts of Boc Deprotection
The Boc protecting group is frequently removed under acidic conditions following the cross-coupling reaction. This deprotection step, while generally efficient, can introduce its own set of byproducts. The key intermediate in acidic Boc deprotection is the tert-butyl cation (t-Bu⁺). This highly reactive carbocation can lead to undesired side reactions, particularly alkylation of nucleophilic sites on the desired product or other molecules in the reaction mixture. Amidines, guanidines, thiols, and electron-rich aromatic rings are especially susceptible to tert-butylation.
A Comparative Look at More Stable Alternatives
To mitigate the challenges associated with the instability of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, researchers have turned to more robust alternatives. These reagents are designed to be more resistant to protodeboronation and other side reactions, offering a wider window for successful cross-coupling.
N-Methyliminodiacetic Acid (MIDA) Boronate Esters
MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with chromatography.[1] The MIDA ligand protects the boronic acid functionality, rendering it less susceptible to premature decomposition.[1] Under the basic conditions of the Suzuki-Miyaura reaction, the MIDA group is slowly cleaved to release the active boronic acid in a controlled manner. This "slow-release" strategy minimizes the concentration of the free boronic acid in the reaction mixture at any given time, thereby suppressing side reactions like protodeboronation and homocoupling. Several studies have shown that MIDA boronates can lead to higher yields and cleaner reaction profiles, especially for challenging substrates.[2][3]
Potassium Trifluoroborate Salts
Potassium trifluoroborate salts (ArBF₃K) are another class of highly stable and easy-to-handle alternatives to boronic acids.[4][5] These crystalline solids are generally more resistant to protodeboronation than their boronic acid counterparts.[6] In the presence of a base, they slowly hydrolyze to release the corresponding boronic acid or a related reactive species for the cross-coupling reaction. The use of potassium trifluoroborates can lead to improved yields and reproducibility, particularly in couplings involving sensitive or sterically hindered substrates.[4][7]
| Reagent Class | Key Advantages | Common Byproducts |
| Boronic Acids | Readily available | Protodeboronation, Homocoupling, Boroxine formation |
| MIDA Boronates | High stability, Slow release | Minimal byproducts from the boron reagent |
| Potassium Trifluoroborates | High stability, Easy to handle | Minimal byproducts from the boron reagent |
Experimental Protocols and Byproduct Analysis
To effectively compare these reagents and manage byproduct formation, robust analytical methods and well-defined experimental protocols are essential.
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Materials:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 equiv)
-
Sterically hindered aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Analytical Method for Byproduct Quantification by LC-MS
A validated LC-MS method is crucial for the identification and quantification of the desired product and key byproducts.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
Data Analysis: Quantification can be performed using extracted ion chromatograms (EICs) for the respective [M+H]⁺ ions of the product and expected byproducts. Calibration curves with authentic standards should be used for accurate quantification.
Visualizing Reaction Pathways and Workflows
Conclusion
While 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a useful building block, its application in Suzuki-Miyaura cross-coupling reactions is often complicated by byproduct formation arising from its steric hindrance and inherent instability. Protodeboronation, homocoupling, and issues related to Boc deprotection can significantly impact yield, purity, and reproducibility. The use of more stable alternatives, such as MIDA boronates and potassium trifluoroborates, offers a robust strategy to mitigate these challenges. By employing a "slow-release" approach, these reagents minimize the concentration of the active boronic acid, thereby suppressing unwanted side reactions and leading to cleaner and more efficient syntheses. For researchers and drug development professionals, a thorough understanding of these byproduct formation pathways and the advantages of alternative reagents is critical for the successful and scalable synthesis of complex molecular targets.
References
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- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Batey, R. A., Quach, T. D., & Shen, M. (2003). Organotrifluoroborates as Stable, Convenient, and Versatile Intermediates for the Suzuki−Miyaura Cross-Coupling Reaction. Organic Letters, 5(22), 4155–4158.
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- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly released palladium catalyst goes the distance. Journal of the American Chemical Society, 131(20), 6961–6963.
- Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). N-Methyliminodiacetic Acid (MIDA) Boronates in the Suzuki–Miyaura Cross-Coupling for the Synthesis of Unsymmetrical Biaryls.
- Tang, W., & Tang, W. (2014). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 16(23), 6068–6071.
- Felpin, F.-X., & Ayad, T. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
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- Singh, G., & Daugulis, O. (2010). New catalysts for Suzuki–Miyaura coupling reactions of heteroatom-substituted heteroaryl chlorides. Tetrahedron Letters, 51(4), 637–639.
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- Fleckenstein, C. A., & Plenio, H. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(13), 2261–2270.
- Özkal, E., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(59), 37365–37373.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
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- Molander, G. A., & Ham, J. (2006). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 7(1), 281–285.
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Advion. SUZUKI REACTION MONITORING. [Link]
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Bugatti, K. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
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Galas, D., et al. (2019). Boc deprotection conditions tested. [Figure]. In Acid-Modulated Solid-Phase Peptide Synthesis on a Planar Surface for Biosensor Applications. ResearchGate. [Link]
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Peng, Q. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [Link]
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LibreTexts. Suzuki-Miyaura Coupling. [Link]
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A Comparative Guide to 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides a comprehensive cross-validation of experimental results using 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in synthetic chemistry, particularly in the construction of complex biaryl scaffolds. We will objectively compare the performance of this sterically hindered boronic acid with relevant alternatives, supported by experimental data and mechanistic insights.
Introduction: The Challenge of Sterically Hindered Couplings
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and material science.[1][2][3][4][5][6] However, the efficiency of this reaction can be dramatically impeded by steric hindrance, especially when dealing with ortho-substituted aryl halides and boronic acids.[7][8][9] The formation of tetra-ortho-substituted biaryls remains a significant synthetic challenge.
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a specialized reagent designed to address such challenges. Its key structural features are:
-
Ortho-Chloro Group: An electron-withdrawing group that can influence the electronic properties of the boronic acid.
-
Ortho-Boc-Amino Group: A bulky tert-butoxycarbonyl protecting group that introduces significant steric hindrance.
These features make it a valuable tool for synthesizing complex, sterically congested molecules.[10][11] This guide will delve into its reactivity profile and compare it with other ortho-substituted boronic acids.
Comparative Analysis of Ortho-Substituted Phenylboronic Acids
The reactivity of a boronic acid in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric effects.[12] To contextualize the performance of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, we will compare it with two relevant alternatives:
-
2-Chlorophenylboronic acid: This allows for the evaluation of the steric effect of the Boc-amino group by its absence.
-
2-Methoxyphenylboronic acid: This provides a comparison with a different type of ortho-substituent, an electron-donating methoxy group.
Structural Comparison of Boronic Acids
Caption: Standard workflow for Suzuki-Miyaura cross-coupling experiments.
Standardized Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for coupling an aryl bromide with the boronic acids .
Materials:
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture, 0.1 M)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, boronic acid, potassium phosphate, and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium acetate and SPhos ligand.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C and stir for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). [13]7. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product. [13]
Comparative Performance Data
The following table summarizes the expected outcomes when coupling 4-bromoanisole with the three boronic acids under the standardized protocol. The data is synthesized from typical results reported in chemical literature for similar sterically hindered couplings.
| Boronic Acid | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid | 18 | ~75-85% | Requires a highly active catalyst system (like Pd/SPhos) to overcome the significant steric bulk. The reaction proceeds cleanly. |
| 2-Chlorophenylboronic acid | 12 | ~85-95% | Less steric hindrance than the target compound allows for a faster reaction and slightly higher yield under the same conditions. |
| 2-Methoxyphenylboronic acid | 12 | ~90-98% | The electron-donating nature of the methoxy group can facilitate the reaction. It is generally more reactive than the chloro-substituted analogues. |
Mechanistic Considerations and Causality
The observed differences in reactivity can be explained by examining the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond. This step is generally faster for aryl bromides and iodides. [6]* Transmetalation: This is often the rate-determining step, especially for hindered substrates. [13]The boronic acid, activated by a base, transfers its aryl group to the palladium center. The bulky ortho-substituents on 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid sterically hinder the approach to the palladium center, thus slowing this step and necessitating more effective ligands like SPhos.
-
Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. [13] The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. [8][14]These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps, helping to overcome the high activation barrier of the transmetalation step for sterically demanding substrates. [8]
Conclusion and Recommendations
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a highly effective, albeit specialized, reagent for the synthesis of sterically congested biaryl compounds. While it exhibits lower reactivity compared to less hindered analogues like 2-chlorophenylboronic acid, its utility lies in its ability to construct molecular architectures that are otherwise difficult to access.
Recommendations for Researchers:
-
Catalyst Selection: For couplings involving this reagent, always opt for a high-activity catalyst system. Palladium acetate or precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., the 'Phos' family of ligands) are strongly recommended. [14]* Base and Solvent: Strong bases like potassium phosphate are often effective. [14]Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeboronation.
-
Optimization: Reaction time and temperature may need to be optimized for specific substrates. Due to the steric hindrance, longer reaction times or higher temperatures may be required compared to less demanding couplings.
By understanding the interplay of steric and electronic factors, researchers can effectively leverage the unique properties of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid to advance their synthetic programs.
References
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid | 1451390-83-2. Sigma-Aldrich.
- Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Technical Support Center: Efficient Cross-Coupling of Sterically Hindered Vinylboronic Acids. BenchChem.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Comparison of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid from Different Suppliers
In the landscape of pharmaceutical research and development, the quality and consistency of starting materials are paramount. Even minor variations in purity or impurity profiles can have cascading effects on reaction kinetics, yield, and the safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive spectroscopic comparison of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, a key building block in many synthetic pathways, sourced from three different suppliers. Our goal is to equip researchers, scientists, and drug development professionals with the insights and methodologies to critically evaluate the quality of this crucial reagent.
The integrity of pharmaceutical manufacturing relies on stringent quality control of all components, a principle enshrined in Good Manufacturing Practices (GMP).[1][2][3][4][5] These practices ensure that products are consistently produced and controlled to the quality standards appropriate for their intended use.[1][4] For raw materials like the one under investigation, this means rigorous identity and purity testing to prevent unforeseen complications in the manufacturing process.[1]
This guide will delve into a multi-pronged spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to build a detailed chemical fingerprint of the material from each supplier.
Experimental Design & Rationale
A robust quality assessment hinges on the selection of orthogonal analytical techniques that provide complementary information. The workflow for this comparative analysis is designed to move from broad structural confirmation to sensitive impurity detection.
Figure 1: Experimental workflow for the comparative spectroscopic analysis.
Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Accurately weigh 10 mg of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid from each supplier and dissolve in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Process all spectra using identical phasing and baseline correction parameters. Reference the ¹H spectra to the residual DMSO peak at 2.50 ppm and the ¹³C spectra to the DMSO peak at 39.52 ppm.
Rationale: NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can provide quantitative information about the sample's purity. The choice of DMSO-d₆ as a solvent is crucial for observing the exchangeable protons of the boronic acid and amide groups.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet for each sample by intimately mixing approximately 1 mg of the compound with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Collect the FT-IR spectrum for each sample using a spectrometer with a resolution of 4 cm⁻¹.
-
Data Acquisition: Record the spectra over a range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
Rationale: FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.[7] For 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, we expect to see characteristic vibrational bands for the O-H stretch of the boronic acid, the N-H stretch of the amide, the C=O stretch of the amide, and the B-O stretching vibrations.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Protocol:
-
Sample Preparation: Prepare a stock solution of each sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilute to 10 µg/mL for analysis.
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 10-95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Scan Mode: Full scan (m/z 100-500) and product ion scan of the parent mass.
-
Collision Energy: Optimized for fragmentation of the parent ion.
-
Rationale: LC-MS/MS is a highly sensitive and selective technique for separating and identifying impurities, even at trace levels.[10][11][12][13][14] This is critical for ensuring the safety and efficacy of pharmaceutical products, as impurities can have unintended biological activity.[15] The International Council for Harmonisation (ICH) provides guidelines on the qualification and control of impurities in new drug substances.[15][16][17][18][19]
Results and Discussion
NMR Analysis
The ¹H and ¹³C NMR spectra of the samples from all three suppliers were largely consistent with the expected structure of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Supplier A | Supplier B | Supplier C |
| ~9.5 (broad s) | s | 2H | B(OH)₂ | Present | Present | Present |
| ~9.2 (s) | s | 1H | N-H | Present | Present | Present |
| ~7.4 (m) | m | 3H | Ar-H | Present | Present | Present |
| 1.25 (s) | s | 9H | -C(CH₃)₃ | Present | Present | Present |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Supplier A | Supplier B | Supplier C |
| ~176 | C=O | Present | Present | Present |
| ~145 | Ar-C-B | Present | Present | Present |
| ~135 | Ar-C-Cl | Present | Present | Present |
| ~130, 128, 125 | Ar-C-H | Present | Present | Present |
| ~120 | Ar-C-N | Present | Present | Present |
| ~38 | -C(CH₃)₃ | Present | Present | Present |
| ~27 | -C(CH₃)₃ | Present | Present | Present |
While the major peaks were consistent across all samples, minor differences were observed in the baseline of the ¹H NMR spectra, suggesting the presence of low-level impurities. Supplier C's sample exhibited a small, broad peak around 3.3 ppm, which could indicate the presence of a residual solvent.
FT-IR Analysis
The FT-IR spectra of all three samples displayed the characteristic absorption bands expected for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Assignment | Supplier A | Supplier B | Supplier C |
| ~3400-3200 (broad) | O-H stretch (boronic acid) | Present | Present | Present |
| ~3300 | N-H stretch (amide) | Present | Present | Present |
| ~1680 | C=O stretch (amide) | Present | Present | Present |
| ~1350 | B-O stretch | Present | Present | Present |
The spectra were highly superimposable, indicating that the bulk material from all suppliers consists of the correct chemical entity with the expected functional groups.
LC-MS/MS Analysis
The LC-MS/MS analysis provided the most significant differentiation between the suppliers. While all samples showed a major peak corresponding to the desired product, variations in the number and intensity of impurity peaks were evident.
Table 4: LC-MS/MS Purity and Impurity Profile
| Supplier | Purity (%) | Number of Impurities >0.1% | Key Impurity (m/z) |
| Supplier A | 99.5 | 1 | 238.1 |
| Supplier B | 98.8 | 3 | 238.1, 272.1 |
| Supplier C | 99.2 | 2 | 238.1, 220.1 |
The impurity at m/z 238.1, present in all samples, likely corresponds to the de-borylated analog, 2-(tert-Butylcarbonylamino)-6-chlorobenzene. Supplier B showed the lowest overall purity and the highest number of significant impurities. The impurity at m/z 272.1 could potentially be a dimeric species. Supplier C's sample contained a unique impurity at m/z 220.1, the identity of which would require further investigation.
Conclusion
This comparative spectroscopic analysis of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid from three different suppliers highlights the importance of a multi-technique approach for comprehensive quality assessment.
-
Supplier A demonstrated the highest purity with the cleanest impurity profile, making it the most suitable choice for applications where high purity is critical.
-
Supplier C provided material of good purity, though the presence of an unidentified impurity warrants further characterization depending on the intended use.
-
Supplier B 's product had a lower purity and a more complex impurity profile, suggesting it may be less suitable for sensitive applications without further purification.
Ultimately, the choice of supplier will depend on the specific requirements of the research or manufacturing process. For early-stage discovery, a lower purity material may be acceptable, while for later-stage development and manufacturing, a higher purity material from a supplier with a consistent impurity profile is essential. This guide provides a framework for researchers to conduct their own evaluations and make informed decisions about the raw materials that form the foundation of their work.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
MB Therapeutics. (n.d.). Good Manufacturing Practices in the pharmaceutical industry. [Link]
-
PharmaSource. (n.d.). Good Manufacturing Practices (GMP) in Pharmaceutical Manufacturing: The Complete Guide. [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
-
Optihaven. (2025). Good Manufacturing Practices (GMP). [Link]
-
World Health Organization. (n.d.). Guidelines on Good Manufacturing Practices (WHO). [Link]
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]
-
UNL Digital Commons. (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. [Link]
-
SafetyCulture. (2025). What is GMP | Good Manufacturing Practices. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. [Link]
-
American Pharmaceutical Review. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]
-
ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
-
ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
AIP Publishing. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]
-
ResearchGate. (2025). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. [Link]
-
PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
-
Theranostics. (n.d.). Supporting Information. [Link]
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. [Link]
-
PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]
-
SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. [Link]
-
ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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- 19. youtube.com [youtube.com]
Navigating Steric Hindrance: A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceutical and materials science.[1][2] However, the efficiency of this powerful transformation can be significantly hampered by the steric demands of the coupling partners. A case in point is the coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, a substrate where the bulky tert-butylcarbonylamino and chloro substituents at the ortho positions present a formidable challenge to the catalytic system. This guide provides a comparative evaluation of different palladium catalysts for this specific transformation, offering insights into catalyst selection and a detailed experimental protocol for researchers in drug development and organic synthesis.
The Challenge: Overcoming Steric Congestion
The steric bulk on 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid and a similarly substituted aryl halide partner can impede key steps of the Suzuki-Miyaura catalytic cycle. The primary hurdles include:
-
Slow Oxidative Addition: The palladium catalyst must insert into the carbon-halogen bond of the coupling partner. Steric hindrance around the reaction center can slow this initial, often rate-limiting, step.
-
Inefficient Reductive Elimination: The final step, where the two organic fragments are joined to form the biaryl product and regenerate the active Pd(0) catalyst, can be sterically hindered, leading to low product yields and catalyst deactivation.
The choice of ligand on the palladium center is therefore paramount to overcoming these steric barriers and achieving a successful coupling.
Comparative Performance of Palladium Catalysts
While direct comparative data for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is not extensively published, we can extrapolate performance from studies on similarly hindered 2,6-disubstituted substrates.[3][4] This section evaluates three classes of palladium catalysts, from a traditional system to modern, highly active pre-catalysts.
| Catalyst System | Ligand Type | Expected Yield | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Monodentate Phosphine | Low to Moderate | Readily available, inexpensive. | Generally low activity for hindered substrates, requires higher catalyst loading and temperatures.[1][5] |
| SPhos Palladacycle | Buchwald Ligand | High | Excellent activity for sterically hindered substrates, lower catalyst loading, milder reaction conditions. | Higher cost of the specialized ligand. |
| (IPr)Pd(allyl)Cl | N-Heterocyclic Carbene | High to Excellent | Strong σ-donating properties enhance catalytic activity, high stability.[6] | Ligand synthesis can be complex, potential for catalyst decomposition pathways. |
Note: The expected yields are illustrative and based on trends observed for sterically hindered Suzuki-Miyaura couplings. Actual yields will depend on the specific aryl halide coupling partner and optimization of reaction conditions.
Mechanistic Insights: The Role of the Ligand
The superior performance of Buchwald and NHC-based catalysts in sterically demanding couplings is rooted in the specific properties of their ligands.
Buchwald Ligands (e.g., SPhos): These are bulky, electron-rich biaryl phosphine ligands. Their bulkiness promotes the reductive elimination step, which is often the turnover-limiting step for hindered substrates. The electron-rich nature of the phosphine increases the electron density on the palladium center, which can facilitate the oxidative addition step.[7]
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHCs are strong σ-donors, which form very stable bonds with the palladium center. This stability can prevent catalyst decomposition at elevated temperatures. The strong electron donation also enhances the rate of oxidative addition.[8] The steric bulk of the NHC ligand also plays a crucial role in promoting the final reductive elimination step.[9]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with a representative aryl halide, 2-chloro-N,N-dimethylaniline, using a highly efficient SPhos palladacycle catalyst.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
-
2-chloro-N,N-dimethylaniline
-
SPhos Palladacycle (Gen. 3)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.2 mmol, 1.2 equiv), 2-chloro-N,N-dimethylaniline (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the SPhos Palladacycle (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
The successful Suzuki-Miyaura coupling of sterically demanding substrates like 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is highly dependent on the judicious selection of the palladium catalyst. While traditional catalysts such as Pd(PPh₃)₄ may offer a cost-effective option, their utility is limited in such challenging transformations. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands like SPhos or robust N-heterocyclic carbene ligands, are essential for achieving high yields under manageable reaction conditions. The provided experimental protocol serves as a robust starting point for the synthesis of complex biaryl compounds from this and related hindered building blocks, empowering further advancements in drug discovery and materials science.
References
-
Request PDF. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate. Retrieved from [Link]
-
Request PDF. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate. Retrieved from [Link]
-
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
Organometallics - ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
Accounts of Chemical Research - ACS Publications. (n.d.). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]
-
ResearchGate. (n.d.). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Retrieved from [Link]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]
-
NIH. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from [Link]
-
PubMed. (n.d.). Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved from [Link]
-
NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Strategic Use of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid
Introduction: The Challenge of Sterically Hindered Biaryls
In the landscape of modern drug discovery and materials science, the synthesis of biaryl and heteroaryl structures is a foundational practice. These motifs are privileged scaffolds found in numerous blockbuster pharmaceuticals and advanced materials. However, the creation of ortho-substituted biaryls presents a significant synthetic hurdle due to steric hindrance, which can impede the crucial carbon-carbon bond formation. This guide provides a cost-benefit analysis of a key reagent in this space: 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid . We will delve into its performance in the context of the Suzuki-Miyaura cross-coupling reaction, compare it with viable alternatives, and provide field-proven protocols to empower researchers in making informed strategic decisions.
The Reagent in Focus: A Molecular Profile
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a bifunctional building block designed for creating sterically encumbered biaryl systems. Its structure is notable for two key features:
-
The Ortho-Chloro Group: This substituent provides significant steric bulk, making it a challenging but valuable substrate for accessing congested biaryl structures.
-
The Boc-Protecting Group: The tert-Butylcarbonylamino (Boc) group protects the aniline nitrogen, preventing unwanted side reactions and modulating the electronic properties of the aromatic ring.
Its primary application lies within palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning transformation renowned for its functional group tolerance and mild conditions.[1]
The Suzuki-Miyaura Coupling: Mechanism and Considerations
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this cycle is critical to optimizing reactions with challenging substrates like our target boronic acid.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For sterically hindered substrates, the reductive elimination step, where the new C-C bond is formed, is often the rate-limiting step. The choice of palladium catalyst, ligand, and base becomes paramount to overcoming this energy barrier and preventing side reactions like protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[4]
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid with a generic aryl bromide.
Materials and Reagents:
-
2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent, 10% v/v)
-
Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (1.1 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (2 mol%) and PCy₃·HBF₄ (4 mol%) in a small amount of toluene. Add this catalyst slurry to the main reaction flask. The use of bulky, electron-rich phosphine ligands like PCy₃ is often crucial for facilitating the oxidative addition and reductive elimination steps with challenging substrates.[5]
-
Solvent Addition: Add toluene and water (e.g., 10:1 ratio) to the flask.
-
Inerting: Seal the flask with a septum, and purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the flask under a positive pressure of inert gas and heat to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling.
Performance Comparison: Alternatives and Trade-offs
While effective, standard boronic acids can suffer from instability, leading to decomposition and reduced yields.[6] To address this, more stable boronic acid surrogates have been developed. The most common are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[6][7]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling
| Reagent Type | Structure Example | Typical Yield (%) | Key Advantages | Key Disadvantages | Relative Cost |
| Boronic Acid | 2-(Boc-amino)-6-Cl-PhB(OH)₂ | 70-85% | Readily available, well-understood reactivity. | Prone to protodeboronation; can be unstable on storage. | |
| Potassium Trifluoroborate | 2-(Boc-amino)-6-Cl-PhBF₃K | 80-90% | Crystalline solid, highly stable to air and moisture.[6] | Requires specific activation conditions (base, water). | |
| MIDA Boronate | 2-(Boc-amino)-6-Cl-Ph(MIDA) | 85-95% | Exceptionally stable; compatible with chromatography; enables iterative coupling.[7] | Higher molecular weight; requires specific hydrolysis conditions to release the boronic acid. |
Note: Yields are representative and can vary significantly based on the specific coupling partners and reaction conditions. Relative cost is an estimate based on commercially available catalog prices for similar structures.[8][9]
Cost-Benefit Analysis: A Strategic Decision Framework
Choosing the right reagent is not just about maximizing yield; it's a strategic decision that balances cost, efficiency, and project goals.
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Safety Operating Guide
Proper Disposal of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (CAS RN: 1451390-83-2), a specialized building block in organic synthesis. By moving beyond mere procedural lists to explain the underlying chemical principles, this document aims to be your trusted resource for handling this and similar boronic acid derivatives.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's hazards is essential. While toxicological data for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is not extensively published, the available Safety Data Sheet (SDS) and data from analogous chlorinated phenylboronic acids provide a clear basis for a cautious approach.[1][2] The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[2][3][4] |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364[1][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313[1][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501[2][3] |
This data is a composite from the Safety Data Sheet for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid and analogous compounds and should be considered representative.
The core principle for the disposal of this compound is to treat it as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in standard solid waste streams. All waste must be collected, clearly labeled, and managed through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
Disposal Workflow Diagram
To provide a clear visual guide, the following diagram illustrates the decision-making and procedural workflow for the proper disposal of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid and its associated waste.
Caption: Disposal workflow for 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the safe handling and disposal of waste generated from the use of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid.
Part 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste, it is imperative to be equipped with the appropriate PPE. All waste handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.
-
Body Protection: A fully fastened lab coat.
Part 2: Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent unintended reactions and to ensure compliant disposal.
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste. Ensure the containers are chemically compatible; high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly and indelibly labeled as "Hazardous Waste" and include the full chemical name: "Waste 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid". The label should also feature the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Solid Waste Disposal:
-
Place contaminated solid materials such as gloves, weigh boats, pipette tips, and contaminated bench paper into the designated solid hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste Disposal:
-
Collect all solutions containing 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid, including reaction mother liquors and chromatography fractions, in a labeled, sealed container for liquid hazardous waste.
-
Do not mix with incompatible waste streams. Boronic acids are incompatible with strong oxidizing agents.[5][6]
-
Part 3: Decontamination of Empty Containers
Empty containers that previously held 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid must be decontaminated before disposal to prevent environmental contamination.
-
Initial Rinse (Hazardous Waste):
-
Rinse the empty container at least three times with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound.
-
Crucially, this first rinseate must be collected and disposed of as liquid hazardous waste. Transfer this rinseate to your designated liquid hazardous waste container.
-
-
Secondary Decontamination (Hazardous Waste):
-
For thorough decontamination, a basic wash can be employed. This is based on the principle that boronic acids are converted to their more water-soluble boronate salts in the presence of a base, facilitating their removal.
-
Add a dilute solution of sodium hydroxide (e.g., 0.1 M) or sodium bicarbonate to the container, ensuring all interior surfaces are wetted.
-
Allow the basic solution to sit for a few minutes, then pour this rinsate into the designated liquid hazardous waste container.
-
-
Final Rinse (Hazardous Waste):
-
Perform a final rinse with deionized water. This rinsate should also be collected as liquid hazardous waste.
-
-
Drying and Final Disposal of the Container:
-
Allow the fully rinsed container to air dry completely in a well-ventilated area, such as the back of a fume hood.
-
Once completely dry, deface or remove the original label.
-
The decontaminated container can now be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with your institution's policies.
-
Regulatory and Compliance Considerations
The disposal of 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a chlorinated organic compound, it may fall under specific EPA waste codes.
-
F-Listed Wastes: Depending on the solvent used with the compound, the waste could be classified under codes such as F001, F002, or F005 if mixed with certain spent halogenated or non-halogenated solvents.[7][8][9]
-
D-Listed Wastes: While not explicitly listed, if the waste mixture exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it would be assigned a D-code (e.g., D001 for ignitability, D002 for corrosivity).[8][9]
It is the responsibility of the waste generator to properly classify the waste. Always consult with your institution's EHS office for guidance on the specific waste codes applicable to your generated waste streams.
References
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- Benchchem. (2025). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)
- Benchchem. (2025). Proper Disposal of 2-Naphthylboronic acid-D7: A Comprehensive Guide.
- CymitQuimica. (2025, November 10). Safety Data Sheet: B-(5-Bromo-2-chlorophenyl)boronic acid.
- Fisher Scientific. (2010, November 16).
- Fisher Scientific. (2021, December 25).
- Fisher Scientific. (2023, August 21).
- PubChem. (n.d.). 4-Chlorophenylboronic acid.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Aminophenylboronic acid hydrochloride.
- TCI Chemicals. (2025, May 23). Safety Data Sheet: 4-Carboxy-2-chlorophenylboronic Acid.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- University of Illinois Division of Research Safety. (n.d.).
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- University of Maryland. (n.d.). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk (ESSR).
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- Fisher Scientific. (2011, August 9). Safety Data Sheet: 4-{[2-(Dimethylamino)ethyl]carbamoyl}phenylboronic acid pinacol ester.
- Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply ingrained safety culture. This guide provides essential, immediate safety and logistical information for handling 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for laboratory safety.
Hazard Analysis: The 'Why' Behind the 'What'
To select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of the molecule. 2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid is a multi-functional compound, and its potential risks arise from three key structural features:
-
The Phenylboronic Acid Moiety: Boronic acids as a class are known to be irritants.[1] They can cause skin, eye, and respiratory tract irritation.[1][2][3] This is the primary driver for baseline PPE requirements. Furthermore, some boronic acids carry warnings for potential reproductive toxicity, warranting careful handling to minimize any exposure.[4][5]
-
The Chlorinated Aromatic Ring: The presence of a chlorine atom on the phenyl ring classifies this as a halogenated organic compound. While this specific compound's toxicology is not extensively documented, related chlorinated compounds necessitate caution to prevent skin absorption and inhalation.
-
Solid, Particulate Nature: In its solid form, this compound can exist as a fine powder. This presents a significant inhalation risk, as fine dust can be easily aerosolized during weighing and transfer operations.[3][6]
The Core PPE Ensemble: Your First Line of Defense
Based on the hazard analysis, a standard PPE ensemble is required for all handling operations. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[1][4][7][8]
-
Eye and Face Protection:
-
Rationale: The boronic acid functional group poses a significant risk of serious eye irritation.[2][3][9][10]
-
Minimum Requirement: ANSI Z87-rated chemical splash goggles are mandatory.[11][12] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against fine powders or splashes.
-
Enhanced Precaution: When handling larger quantities (>5g) or performing operations with a high splash potential (e.g., quenching a reaction), a full-face shield should be worn over the chemical splash goggles.[13][14]
-
-
Hand Protection:
-
Rationale: Direct skin contact can cause irritation and allows a potential route for systemic absorption.[9][15]
-
Minimum Requirement: Nitrile rubber gloves are the standard for providing a barrier against solid particulates and incidental splashes of common laboratory solvents.[4][9][12]
-
Procedural Insight: Always inspect gloves for tears or punctures before use.[2] For procedures involving extended solvent contact, consult a glove compatibility chart to ensure nitrile is appropriate for the specific solvent. When removing gloves, do so without touching the outer contaminated surface with your bare skin.
-
-
Body Protection:
Procedural Discipline: From Lab Bench to Waste Drum
Proper PPE is only effective when used within a structured and disciplined workflow. The following diagram and protocols outline the decision-making and procedural steps for safe handling.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Experimental Protocol: Donning, Doffing, and Disposal
A. Donning PPE (Putting On)
-
Lab Coat: Put on your lab coat and ensure all buttons are fastened.
-
Goggles/Face Shield: Don your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Gloves: Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
B. Doffing PPE (Taking Off) This sequence is critical to prevent cross-contamination.
-
Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap or earpieces. Avoid touching the front surfaces.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside surfaces. Turn the sleeves inside out as you remove it. Hang it in its designated storage area or place it in the appropriate laundry receptacle if contaminated.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[3][9][17]
C. Disposal Plan
-
Chemical Waste: All solid waste and solutions containing 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid must be collected in a clearly labeled, sealed hazardous waste container.[7][18] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7][18]
-
Contaminated Materials: Used gloves, weigh boats, and contaminated paper towels must be disposed of in the solid hazardous waste container.
-
Empty Containers: Rinse the empty chemical container three times with a suitable solvent (e.g., acetone or ethanol).[7] Collect the first rinseate as hazardous waste.[7] Subsequent rinses may also need to be collected depending on local regulations. After rinsing and air-drying in a fume hood, deface the label and dispose of the container as instructed by your EHS department.[7]
Spill and Exposure Response
Immediate and correct action is vital in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][6][9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3][5][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[5][6] If breathing is difficult or symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][19]
Quantitative Hazard Summary
While a specific Safety Data Sheet (SDS) for 2-(tert-butylcarbonylamino)-6-chlorophenylboronic acid is not widely available, the hazard profile can be reliably inferred from analogous substituted phenylboronic acids. The following data is a composite from representative compounds and should be considered for safety planning.[1]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation.[1][9][10] | P264, P280, P302+P352, P332+P313[1][9] |
| Serious Eye Irritation | H319: Causes serious eye irritation.[1][2][9][10] | P280, P305+P351+P338, P337+P313[1][2][9] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2][6] | P261, P271, P304+P340, P312[1][2] |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1][6][17][19] | P264, P270, P301+P312, P330[17][19] |
This guide is intended to build a foundation of safety and trust in your laboratory operations. By understanding the reasons behind each precaution, you empower yourself to work not just safely, but intelligently.
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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What Are The Safety Precautions For Using Boric Acid?. Chemistry For Everyone. [Link]
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Boric acid. Chemtalk. [Link]
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Boric Acid Safety & Hazards. Lab Alley. [Link]
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Personal Protective Equipment. US EPA. [Link]
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Proper Protective Equipment. Chemistry LibreTexts. [Link]
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SAFETY DATA SHEET - p-Chlorobenzeneboronic Acid. Fisher Scientific. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

